1-[(5-Ethylthien-2-yl)methyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(5-ethylthiophen-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-2-10-3-4-11(14-10)9-13-7-5-12-6-8-13/h3-4,12H,2,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDNHMNFKBAHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398204 | |
| Record name | 1-[(5-ethylthien-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523981-54-6 | |
| Record name | 1-[(5-Ethyl-2-thienyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523981-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-ethylthien-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-[(5-Ethylthien-2-yl)methyl]piperazine (CAS 523981-54-6): Synthesis, Characterization, and Potential Applications
Disclaimer: 1-[(5-Ethylthien-2-yl)methyl]piperazine is a research chemical with limited publicly available data. This guide is a synthesized document based on the known chemistry and pharmacology of its structural motifs—the 2-substituted thiophene and the piperazine core. The experimental protocols and potential applications described herein are predictive and require experimental validation.
Introduction
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability. When coupled with a thiophene moiety—another critical pharmacophore known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects—the resulting molecule, 1-[(5-Ethylthien-2-yl)methyl]piperazine, presents a compelling subject for research and drug development.[2][3]
This technical guide provides a comprehensive overview of 1-[(5-Ethylthien-2-yl)methyl]piperazine, from its fundamental chemical properties and a proposed synthetic route to its analytical characterization. Furthermore, we explore its potential pharmacological activities by drawing parallels with structurally related compounds and outline detailed, albeit hypothetical, experimental workflows for its investigation.
Chemical and Physical Properties
A summary of the known and predicted properties of 1-[(5-Ethylthien-2-yl)methyl]piperazine is presented below.
| Property | Value | Source |
| CAS Number | 523981-54-6 | ChemBridge |
| Molecular Formula | C₁₁H₁₈N₂S | ChemBridge |
| Molecular Weight | 210.34 g/mol | ChemBridge |
| Physical Form | Liquid | ChemBridge |
| Purity | Typically ≥95% | ChemBridge |
| Storage | Room Temperature | ChemBridge |
| Boiling Point | 303.0 °C (Predicted) | |
| Solubility | Expected to be soluble in water and organic solvents like ethanol and DMSO. | [4] |
Proposed Synthesis and Purification
The synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine can be efficiently achieved via a reductive amination pathway. This common and robust method for forming C-N bonds involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the target amine.[5][6]
Synthesis Workflow
The proposed two-step synthesis starts from commercially available 2-ethylthiophene.
Caption: Proposed two-step synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Ethylthiophene-2-carbaldehyde
-
Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Add 2-ethylthiophene (1 equivalent) dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-ethylthiophene-2-carbaldehyde.
Step 2: Synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine
-
Reagents & Setup: In a round-bottom flask, dissolve 5-ethylthiophene-2-carbaldehyde (1 equivalent) and piperazine (1.5 equivalents) in 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.
-
Reaction: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, 1-[(5-Ethylthien-2-yl)methyl]piperazine.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation. | Peaks corresponding to the ethyl group protons, thiophene ring protons, the methylene bridge protons, and the piperazine ring protons. Chemical shifts and coupling constants will confirm the connectivity.[7] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for each unique carbon atom in the molecule, including those in the ethyl, thiophene, and piperazine moieties.[8] |
| Mass Spectrometry (MS) | Determination of molecular weight and formula confirmation. | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight (211.12 for C₁₁H₁₉N₂S⁺).[9] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a purity of ≥95%. A method using a C18 column with a mobile phase of acetonitrile and water with a suitable modifier like formic acid would be a good starting point.[10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic peaks for C-H (aliphatic and aromatic), C=C (thiophene), and C-N (piperazine) bonds. |
Potential Pharmacological Profile
The pharmacological activity of 1-[(5-Ethylthien-2-yl)methyl]piperazine is currently uncharacterized. However, its structural components suggest several plausible biological targets, primarily within the central nervous system (CNS).
Hypothesis: Monoaminergic System Modulation
Many piperazine derivatives interact with monoamine neurotransmitter systems, including dopaminergic, serotoninergic, and adrenergic receptors.[11][12] They can act as agonists, antagonists, or reuptake inhibitors. The combination of the piperazine core with the lipophilic ethylthiophene group may facilitate blood-brain barrier penetration and interaction with these CNS targets.
A potential mechanism could involve antagonism at serotonin receptors, such as 5-HT₂A, and dopamine D₂ receptors, a profile common to many atypical antipsychotic drugs.[13]
Caption: Hypothetical antagonism of D₂ and 5-HT₂A receptors.
Hypothesis: Anti-inflammatory Activity
Thiophene derivatives are known to possess significant anti-inflammatory properties.[14] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways such as NF-κB.
Proposed Experimental Workflows
To investigate the hypothesized biological activities, the following in vitro and in vivo protocols are proposed.
In Vitro Screening Workflow
Caption: Workflow for primary in vitro screening.
Protocol: Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound for a panel of CNS receptors.
-
Materials: Cell membranes expressing the receptor of interest (e.g., D₂, 5-HT₂A), appropriate radioligand (e.g., [³H]Spiperone for D₂), test compound, scintillation fluid, filter plates, and a scintillation counter.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound. c. Allow the binding to reach equilibrium. d. Rapidly filter the contents of each well and wash to separate bound from free radioligand. e. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition at each concentration of the test compound. Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model using appropriate software.
In Vivo Evaluation Workflow
For promising candidates from in vitro screening, in vivo studies are essential to assess efficacy and safety.
Protocol: Rodent Model of Psychosis (e.g., Amphetamine-Induced Hyperlocomotion)
-
Objective: To evaluate the potential antipsychotic-like effects of the compound.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: a. Acclimate animals to the open-field test arenas. b. Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection). c. After a set pretreatment time, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion. d. Place animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic efficacy.
Safety and Handling
As a novel chemical entity, 1-[(5-Ethylthien-2-yl)methyl]piperazine should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure, follow standard first-aid procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[16]
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
1-[(5-Ethylthien-2-yl)methyl]piperazine is a molecule of significant interest, bridging the pharmacologically rich domains of piperazine and thiophene chemistry. While empirical data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and systematic investigation. The proposed workflows offer a clear path for researchers to unlock the potential of this compound, particularly in the fields of neuropharmacology and inflammatory diseases. As with any novel compound, rigorous experimental validation is paramount to confirming the hypotheses presented herein.
References
-
Medina-Franco, J. L., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Drug Discovery Today. [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules. [Link]
-
El-Gamal, M. I., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews. [Link]
-
MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
RSC Medicinal Chemistry. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. [Link]
-
Adani Pharmachem Pvt. Ltd. (n.d.). Piperazine & Derivatives. [Link]
-
Zaretsky, S., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. [Link]
-
Göksu, S., et al. (2007). Synthesis and Anti-Inflammatory Activity of Certain Piperazinylthienylpyridazine Derivatives. Archiv der Pharmazie. [Link]
-
Bartoli, S., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. [Link]
-
Reddy, K. L., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]
-
ResearchGate. (2017). Intramolecular reductive amination for the preparation of piperazines. [Link]
-
ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Wiley Online Library. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Koba, M., & Welz, A. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. [Link]
-
New Jersey Department of Health. (2010). Piperazine Hazardous Substance Fact Sheet. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
El-Sayed, M. A. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. [Link]
-
Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
ResearchGate. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
-
Barattini, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Risley, D. S., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Journal of Liquid Chromatography & Related Technologies. [Link]
- Google Patents. (2003).
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
Sources
- 1. adanipharma.net [adanipharma.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. preprints.org [preprints.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nj.gov [nj.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Physicochemical Characterization of 1-[(5-Ethylthien-2-yl)methyl]piperazine
Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 1-[(5-Ethylthien-2-yl)methyl]piperazine. Recognizing the limited availability of specific experimental data for this molecule in the public domain, this document outlines a robust, multi-technique approach for its synthesis, purification, and in-depth analysis. The protocols and methodologies described herein are grounded in established principles of analytical and organic chemistry, drawing upon established procedures for analogous thiophene and piperazine derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities. It emphasizes not only the procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and comprehensive characterization workflow.
Introduction and Molecular Overview
1-[(5-Ethylthien-2-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine ring linked via a methylene bridge to a 2-substituted thiophene moiety, which is further functionalized with an ethyl group at the 5-position. The presence of the basic piperazine ring and the aromatic thiophene core suggests potential applications in medicinal chemistry, as these motifs are prevalent in a wide range of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for any further development, including formulation, pharmacokinetic profiling, and toxicological assessment.
This guide will detail the necessary steps to fully characterize this molecule, beginning with a proposed synthetic route and culminating in a comprehensive analysis of its structural, physical, and chemical properties.
Molecular Structure and Basic Properties
-
IUPAC Name: 1-[(5-Ethylthien-2-yl)methyl]piperazine
-
CAS Number: 523981-54-6[1]
-
Molecular Formula: C₁₁H₁₈N₂S
-
Molecular Weight: 210.34 g/mol [1]
-
Physical Form: Expected to be a liquid at room temperature[1]
Proposed Synthesis and Purification
A plausible and efficient synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine can be achieved through a two-step process involving the preparation of a key intermediate, 2-(chloromethyl)-5-ethylthiophene, followed by nucleophilic substitution with piperazine. This approach is modular and allows for the synthesis of various analogs.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(Chloromethyl)-5-ethylthiophene
-
To a stirred solution of 2-ethylthiophene in a suitable solvent (e.g., glacial acetic acid), add paraformaldehyde and zinc chloride.
-
Bubble hydrogen chloride gas through the mixture at a controlled temperature (e.g., 0-5 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with ice-water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by vacuum distillation to yield 2-(chloromethyl)-5-ethylthiophene.
Step 2: Synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine
-
In a round-bottom flask, dissolve an excess of piperazine in acetonitrile, and add potassium carbonate as a base.
-
Add a solution of 2-(chloromethyl)-5-ethylthiophene in acetonitrile dropwise to the stirred piperazine solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and its salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Physicochemical Characterization Workflow
A systematic approach is essential for the comprehensive characterization of the synthesized compound. The following workflow ensures the confirmation of its identity, purity, and key physicochemical properties.
Caption: A comprehensive workflow for the physicochemical characterization of novel compounds.
Structural Elucidation
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish detailed correlations between atoms.[2][3][4]
-
Experimental Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software.
-
-
Expected ¹H NMR Spectral Features:
-
Ethyl Group: A triplet and a quartet in the aliphatic region.
-
Thiophene Ring: Two doublets in the aromatic region.
-
Methylene Bridge: A singlet integrating to two protons.
-
Piperazine Ring: Two broad signals (or multiplets) for the four methylene groups. The protons on the nitrogen-bearing carbons will be distinct.
-
NH Proton: A broad singlet which may be exchangeable with D₂O.
-
3.1.2. Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[5][6][7]
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).[5][6]
-
Acquire the mass spectrum in both full scan and fragmentation (MS/MS) modes.
-
-
Expected Results:
-
Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 211.12.
-
Key Fragments: Fragmentation of the piperazine ring and cleavage of the bond between the methylene bridge and the thiophene ring are expected.
-
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers.
-
Experimental Protocol:
-
Acquire the IR spectrum of the neat liquid sample using a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
-
Expected Absorption Bands:
-
N-H Stretch: A broad absorption band around 3300-3500 cm⁻¹.
-
C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
-
C-H Stretch (aromatic): Absorptions just above 3000 cm⁻¹.
-
C=C Stretch (thiophene): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Absorptions in the 1250-1020 cm⁻¹ region.
-
Purity Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the primary technique for determining the purity of a non-volatile organic compound. By using a suitable stationary and mobile phase, impurities can be separated and quantified.[8][9]
-
Experimental Protocol:
-
Develop a reversed-phase HPLC method using a C18 column.
-
The mobile phase could consist of a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Inject the sample and monitor the elution profile using a UV detector (at a wavelength where the thiophene chromophore absorbs, e.g., ~254 nm) and a mass spectrometer.
-
Calculate the purity based on the relative peak areas.
-
3.2.2. Elemental Analysis
-
Rationale: Elemental analysis provides the percentage composition of C, H, N, and S in the molecule. The experimental values should be within ±0.4% of the theoretical values for a pure compound.
-
Experimental Protocol:
-
Submit a pure, dry sample of the compound to a specialized analytical laboratory for CHNS analysis.
-
Thermal Properties
3.3.1. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Rationale: DSC is used to determine the melting point, boiling point, and other phase transitions of a substance. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[10][11][12][13]
-
Experimental Protocol:
-
For DSC, place a small amount of the sample (1-5 mg) in an aluminum pan and heat it at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
For TGA, place a slightly larger sample (5-10 mg) in a TGA pan and heat it at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[14]
-
-
Expected Results:
-
DSC: An endothermic peak corresponding to the boiling point of the liquid.
-
TGA: A weight loss curve indicating the temperature at which the compound begins to decompose.
-
Physicochemical Parameters
3.4.1. Aqueous Solubility
-
Rationale: Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability. It is important to determine solubility as a function of pH, especially for a basic compound like 1-[(5-Ethylthien-2-yl)methyl]piperazine.[1][15][16][17]
-
Experimental Protocol (Shake-Flask Method): [15][16]
-
Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 9).
-
Add an excess amount of the compound to each buffer in a sealed vial.
-
Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.[16]
-
Filter or centrifuge the samples to remove undissolved solid/liquid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.
-
3.4.2. pKa Determination
-
Rationale: The pKa values represent the ionization constants of the molecule. For 1-[(5-Ethylthien-2-yl)methyl]piperazine, there will be two pKa values corresponding to the two nitrogen atoms of the piperazine ring. These values are crucial for understanding its behavior in biological systems.[18][19][20]
-
Experimental Protocol (Potentiometric Titration): [18][19]
-
Dissolve a known amount of the compound in water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa values can be determined from the titration curve, corresponding to the pH at the half-equivalence points.
-
Summary of Physicochemical Data
The following tables should be populated with the experimental data obtained from the characterization workflow.
Table 1: Structural and Physical Properties
| Parameter | Method | Expected/Illustrative Value |
| Molecular Formula | HRMS | C₁₁H₁₈N₂S |
| Molecular Weight | MS | 210.34 |
| Physical Appearance | Visual | Colorless to pale yellow liquid |
| Boiling Point | DSC | ~150-170 °C (at reduced pressure) |
| Decomposition Temp. | TGA | > 200 °C |
Table 2: Chromatographic and Purity Data
| Parameter | Method | Illustrative Value |
| HPLC Retention Time | RP-HPLC | Method Dependent |
| Purity | HPLC-UV (254 nm) | > 98% |
| Elemental Analysis | CHNS Analysis | C: 62.81%, H: 8.63%, N: 13.32%, S: 15.24% |
Table 3: Physicochemical Parameters
| Parameter | Method | Illustrative Value |
| pKa₁ | Potentiometric Titration | ~ 8.5 - 9.5 |
| pKa₂ | Potentiometric Titration | ~ 4.0 - 5.0 |
| Aqueous Solubility (pH 7.4) | Shake-Flask HPLC-UV | ~ 50 - 200 µg/mL |
| LogP (calculated) | Software Prediction | ~ 2.5 - 3.5 |
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the complete physicochemical characterization of 1-[(5-Ethylthien-2-yl)methyl]piperazine. By following the proposed synthesis, purification, and analytical workflows, researchers can obtain the necessary data to confirm the structure and purity of the compound and to establish a solid foundation for its further development in pharmaceutical or other applications. The emphasis on the rationale behind each experimental choice is intended to empower scientists to adapt and troubleshoot these methods as needed.
References
-
ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]
-
PubMed. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. [Link]
-
Creative Biolabs. Aqueous Solubility. [Link]
-
Taylor & Francis Online. THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. [Link]
-
ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]
-
MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
MDPI. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
PubMed. (1983). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. [Link]
-
ResearchGate. 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
RSC Publishing. Charge-exchange mass spectra of thiophene, pyrrole and furan. [Link]
-
ACS Publications. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. [Link]
-
PubMed Central. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
ResearchGate. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
PubMed. (1996). 1-aryl-4-[(1-tetralinyl)alkyl]piperazines: alkylamido and alkylamino derivatives. Synthesis, 5-HT1A receptor affinity, and selectivity. 3. [Link]
-
PubMed Central. (2013). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. [Link]
-
Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
ACS Publications. (1996). 1-Aryl-4-[(1-tetralinyl)alkyl]piperazines: Alkylamido and Alkylamino Derivatives. Synthesis, 5-HT1A Receptor Affinity, and Selectivity. 3. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
- Google Patents.
-
ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
ACS Publications. (2024). Fully Substituted Thiophene Synthesis via (3 + 2) with Thiadiazoles. [Link]
-
Semantic Scholar. Recent Advances in the Synthesis of Thiophenes and Benzothiophenes. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]
-
SlideShare. DSC & TGA Thermal Analysis.pptx. [Link]
-
ACS Publications. (2023). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jocpr.com [jocpr.com]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. uregina.ca [uregina.ca]
- 19. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Strategic Biological Activity Screening of Ethylthienylpiperazine Derivatives for Novel Antipsychotic Agents
An In-Depth Technical Guide:
This guide provides a comprehensive framework for the biological activity screening of novel ethylthienylpiperazine derivatives, a chemical class of significant interest in the development of next-generation therapeutics for neuropsychiatric disorders. We will move beyond a simple recitation of protocols to explore the underlying rationale of the screening cascade, ensuring that each experimental step is part of a self-validating system designed to identify and characterize promising lead candidates.
Introduction: The Rationale for Targeting Ethylthienylpiperazines
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and antianginals.[1][2] Its versatile structure, characterized by a six-membered ring with two opposing nitrogen atoms, allows for precise modifications that can significantly alter pharmacological properties.[1][2] The incorporation of a thienyl group, an isostere of the phenyl ring, often enhances metabolic stability and modulates receptor affinity. Ethylthienylpiperazine derivatives, therefore, represent a promising chemical space for identifying novel central nervous system (CNS) agents.
The primary hypothesis guiding this screening strategy is that these derivatives are likely to interact with dopaminergic and serotonergic receptors, the principal targets of atypical antipsychotics.[3][4] Atypical antipsychotics are defined by their ability to ameliorate the positive symptoms of schizophrenia (e.g., hallucinations, delusions) with a reduced propensity to cause extrapyramidal side effects (EPS) compared to first-generation "typical" agents.[4][5][6] This improved side-effect profile is largely attributed to a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][7] Therefore, our screening cascade is designed to identify compounds with an optimal balance of D2 and 5-HT2A receptor activity.
Part 1: The In Vitro Screening Cascade - From Binding to Function
The initial phase of screening is designed to rapidly assess the interaction of the synthesized ethylthienylpiperazine derivatives with our primary targets in a high-throughput manner. The workflow progresses from simple binding assays to more complex functional and safety assessments.
Caption: High-level workflow for the in vitro screening cascade.
Primary Screening: Receptor Binding Affinity
The foundational step is to determine if and how strongly our compounds bind to the primary targets. We employ competitive radioligand binding assays, a robust and sensitive method to quantify affinity (expressed as the inhibition constant, Ki).
-
Dopamine D2 Receptor (D2R) Binding: The antipsychotic effects of most agents reflect their ability to competitively block D2 receptors.[8] We utilize membrane preparations from cells stably expressing human D2 receptors.
-
Serotonin 5-HT2A Receptor (5-HT2AR) Binding: Potent 5-HT2A antagonism relative to D2 blockade is a hallmark of atypical antipsychotics.[5] Blockade of these receptors is thought to mitigate the EPS caused by D2 antagonism.[9]
The key outcome of this stage is not just the absolute affinity for each receptor, but the ratio of affinities (Ki 5-HT2A / Ki D2) . A ratio greater than 1 is often predictive of an "atypical" profile.
Experimental Protocol: D2 Receptor Radioligand Binding Assay
-
Preparation: Use membrane homogenates from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane preparation (20-40 µg protein).
-
[3H]Spiperone (a high-affinity D2 antagonist radioligand) at a final concentration near its Kd (e.g., 0.2 nM).
-
Varying concentrations of the ethylthienylpiperazine test compound (e.g., from 0.1 nM to 10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
-
Nonspecific Binding: In parallel wells, add a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol) to determine nonspecific binding.[10]
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
Secondary Screening: Functional Antagonism
Binding does not equate to function. A compound could be an agonist, antagonist, or partial agonist. Since we are seeking antipsychotics, we must confirm that our "hits" from the binding assays act as antagonists at these receptors.
Caption: Canonical signaling pathways for D2 and 5-HT2A receptors.
-
D2 Functional Assay (cAMP Modulation): D2 receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] An antagonist will block the ability of an agonist (like dopamine) to cause this decrease. We can measure cAMP levels using assays like HTRF or ELISA.[12]
-
5-HT2A Functional Assay (Calcium Flux): 5-HT2A receptors are coupled to Gq proteins, which activate phospholipase C, ultimately leading to an increase in intracellular calcium (Ca2+).[13] An antagonist will block an agonist (like serotonin) from inducing this calcium release, which can be measured using fluorescent calcium indicators.[14]
Safety Assessment: In Vitro Cytotoxicity
A potent compound is useless if it is toxic. A crucial counter-screen is to assess the general cytotoxicity of the active compounds. This ensures that the effects seen in the functional assays are due to specific receptor modulation, not simply cell death. The XTT assay is a reliable colorimetric method for this purpose.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Plating: Seed a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the ethylthienylpiperazine derivatives for a relevant period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[15]
-
Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[15] During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product.[16][17][18]
-
Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm. A reference wavelength (e.g., 650 nm) can be used for background correction.[15][18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC50 (concentration that causes 50% cytotoxicity) for each compound.
Data Summary: In Vitro Profiling
| Compound ID | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio | D2 Antagonism IC50 (nM) | 5-HT2A Antagonism IC50 (nM) | Cytotoxicity CC50 (µM) |
| ETP-001 | 5.2 | 1.1 | 0.21 | 8.1 | 2.5 | > 50 |
| ETP-002 | 15.8 | 35.1 | 2.22 | 22.5 | 40.8 | > 50 |
| ETP-003 | 8.9 | 4.3 | 0.48 | 12.3 | 6.7 | 15.2 |
| ETP-004 | 12.1 | 1.5 | 0.12 | 15.9 | 2.1 | > 50 |
| ETP-005 | 25.3 | 68.4 | 2.70 | 30.1 | 75.3 | > 50 |
Data are hypothetical. Compounds with a high 5-HT2A/D2 ratio and low cytotoxicity (e.g., ETP-005) are prioritized.
Part 2: In Vivo Models for Antipsychotic Activity
Promising, non-toxic candidates from the in vitro cascade must be evaluated in living systems to assess their therapeutic potential and integrated physiological effects. Rodent models are indispensable for predicting clinical efficacy.[19]
Amphetamine-Induced Hyperlocomotion
This model is grounded in the dopamine hypothesis of schizophrenia, which links positive symptoms to dopamine hyperactivity in the mesolimbic pathway.[19] Psychostimulants like d-amphetamine increase synaptic dopamine, causing hyperlocomotion in rodents. A potential antipsychotic's ability to attenuate this behavior is a strong indicator of D2 receptor blockade in the relevant brain circuits.[19][20]
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information.[19] This process is deficient in patients with schizophrenia. The PPI test evaluates the ability of a weak sensory stimulus (a prepulse) to inhibit the startle response to a subsequent strong stimulus (a pulse).[19] Known antipsychotics can restore PPI deficits induced by dopamine agonists (like apomorphine) or NMDA antagonists (like PCP), making this a valuable translational model.[21]
Conditioned Avoidance Response (CAR)
The CAR model assesses a compound's ability to interfere with a learned avoidance behavior, a characteristic feature of all clinically effective antipsychotics.[19][20] In this test, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively block the avoidance response without impairing the animal's ability to escape the aversive stimulus once it starts, indicating a dissociation from simple sedation or motor impairment.[20]
Conclusion and Forward Look
This structured screening guide outlines a logical and efficient pathway for evaluating novel ethylthienylpiperazine derivatives. By progressing from high-throughput in vitro binding and functional assays to targeted in vivo behavioral models, researchers can effectively identify lead compounds with the desired "atypical" antipsychotic profile. The key is to integrate data from all stages: high affinity for D2 and 5-HT2A receptors, a favorable 5-HT2A/D2 ratio, confirmed functional antagonism, low cytotoxicity, and efficacy in relevant animal models of psychosis. This comprehensive approach maximizes the potential for discovering a clinically valuable therapeutic agent for the treatment of schizophrenia and other psychotic disorders.
References
- Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC. (2020-12-15).
- MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS - ACNP. American College of Neuropsychopharmacology.
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem. BenchChem.
- Mechanisms of action of atypical antipsychotic drugs: a critical analysis - PubMed.
- Atypical antipsychotic - Wikipedia. Wikipedia.
- Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. Danaher.
- Application Notes and Protocols for In Vivo Experimental Models for Testing Antipsychotic Activity - Benchchem. BenchChem.
- Antipsychotic screening models | PPTX - Slideshare. SlideShare.
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI.
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
- Atypical Antipsychotics: Mechanism of Action | Focus - Psychiatry Online. (2015-01-29).
- Screening models of anti psychotic drugs-converted | PDF - Slideshare. SlideShare.
- Pharmacological screening of Anti-psychotic agents | PPTX - Slideshare. SlideShare.
- Pharmacological Screening of Anti Psychotic Agents - Gyan Sanchay. Gyan Sanchay.
- Introduction to XTT assays for cell-viability assessment - Abcam. Abcam.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Screener.
- (PDF) Screening models for antipsychotic drugs - ResearchGate.
- Cell Viability/Growth Assays and Reagents - R&D Systems. R&D Systems.
- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity. Revvity.
- Activity profiles of antipsychotics tested in animal models related to... - ResearchGate.
- In Vivo Efficacy Assessment of Antipsychotics - Ace Therapeutics. Ace Therapeutics.
- Screening of antipsychotic drugs in animal models - Tau. Tel Aviv University.
- Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. BMG LABTECH.
- Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed. (2005-10-01).
- D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Innoprot.
- Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed. (2011-10-01).
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. (2022-01-17).
- 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. Innoprot.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024-10-20). MDPI.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate.
- “Selective” serotonin 5-HT2A receptor antagonists - PMC - PubMed Central - NIH.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (2024-01-01).
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. MDPI.
- Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed.
- Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. (2012-04-01). Wiley Online Library.
- SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020-09-01). International Journal of Pharmaceutical Sciences and Research.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - MDPI. (2022-08-12). MDPI.
- [Synthesis and physicochemical and biological characteristics of phthalazine derivatives]. (1989-04-01).
- Synthesis and pharmacological evaluation of novel thienopyrimidine and triazolothienopyrimidine derivatives | Request PDF - ResearchGate. (2025-08-05).
Sources
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 5. acnp.org [acnp.org]
- 6. Mechanisms of action of atypical antipsychotic drugs: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. innoprot.com [innoprot.com]
- 13. innoprot.com [innoprot.com]
- 14. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 18. rndsystems.com [rndsystems.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of 1-[(5-Ethylthien-2-yl)methyl]piperazine: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Thienylpiperazine Scaffolds
The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging a wide array of biological targets.[1][2] When coupled with a thiophene ring, as in the case of 1-[(5-Ethylthien-2-yl)methyl]piperazine, the resulting thienylpiperazine derivative enters a chemical space rich with compounds exhibiting significant activity within the central nervous system (CNS).[3] This guide provides an in-depth exploration of the expected in vitro pharmacological profile of 1-[(5-Ethylthien-2-yl)methyl]piperazine, drawing upon established knowledge of structurally related arylpiperazines to inform experimental design and data interpretation in drug discovery programs.[4][5]
The core structure, combining a lipophilic ethyl-substituted thiophene with the basic piperazine ring, suggests a high likelihood of interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, which are critical targets in the treatment of numerous psychiatric and neurological disorders.[3][6] This document will detail the anticipated receptor binding affinity, functional activity, and the standard methodologies employed to elucidate this profile, providing researchers with a robust framework for investigating this and related compounds.
Anticipated Receptor Binding Profile: A Focus on Serotonergic and Dopaminergic Systems
Based on extensive literature on arylpiperazine derivatives, 1-[(5-Ethylthien-2-yl)methyl]piperazine is predicted to exhibit significant affinity for multiple serotonin and dopamine receptor subtypes. The thiophene ring acts as a bioisostere of a phenyl ring, a common feature in many CNS-active drugs. The nature and position of the substituent on the thiophene ring, in this case, a 5-ethyl group, can modulate receptor selectivity and affinity.
Primary Targets: Serotonin Receptors
Arylpiperazines are well-known for their interactions with various 5-HT receptor subtypes.[5] It is highly probable that 1-[(5-Ethylthien-2-yl)methyl]piperazine will display affinity for the 5-HT1A, 5-HT2A, and 5-HT7 receptors.
-
5-HT1A Receptor: Many arylpiperazines act as agonists or partial agonists at the 5-HT1A receptor, a target for anxiolytic and antidepressant therapies.[7]
-
5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key mechanism for atypical antipsychotics.
-
5-HT7 Receptor: This receptor is implicated in the regulation of mood, cognition, and sleep, making it a target of interest for depression and cognitive disorders.
Secondary Targets: Dopamine Receptors
Interaction with dopamine receptors, particularly the D2 and D3 subtypes, is another hallmark of this compound class.[8]
-
D2 and D3 Receptors: These receptors are primary targets for antipsychotic medications. The affinity for these receptors relative to 5-HT receptors is a critical determinant of a compound's overall pharmacological profile and potential therapeutic application.
Data Presentation: Predicted Receptor Binding Affinities
The following table summarizes the expected receptor binding affinities (Ki, in nM) for 1-[(5-Ethylthien-2-yl)methyl]piperazine at key CNS targets, based on data from structurally related compounds. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Predicted Ki (nM) | Rationale / Comparative Compounds |
| Serotonin | ||
| 5-HT1A | 1 - 50 | High affinity is a common feature of arylpiperazines.[7] |
| 5-HT2A | 10 - 200 | Affinity can vary based on aryl substitution. |
| 5-HT2C | 50 - 500 | Generally lower affinity compared to 5-HT1A/2A. |
| 5-HT7 | 20 - 300 | A frequent target for this chemical class. |
| Dopamine | ||
| D2 | 50 - 1000 | Affinity is often moderate to low for many arylpiperazines.[8] |
| D3 | 20 - 500 | Often shows higher affinity than for D2.[8] |
| Adrenergic | ||
| α1 | 10 - 200 | Significant affinity is common and can contribute to side effects.[9] |
| α2 | 100 - 2000 | Typically lower affinity than for α1. |
Experimental Protocol: Radioligand Binding Assays
To empirically determine the binding profile, competitive radioligand binding assays are the gold standard.
Objective: To determine the binding affinity (Ki) of 1-[(5-Ethylthien-2-yl)methyl]piperazine for a panel of CNS receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines (e.g., HEK293 or CHO cells) or from native tissue sources (e.g., rat brain).
-
Assay Buffer: A buffer appropriate for the specific receptor is used (e.g., Tris-HCl based buffers).
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is selected (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (1-[(5-Ethylthien-2-yl)methyl]piperazine) are incubated with the receptor-containing membranes.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity Profile: Agonism, Antagonism, or Inverse Agonism?
While binding affinity indicates the strength of interaction with a receptor, functional assays are necessary to determine the biological consequence of this binding. For GPCRs, common functional assays measure changes in second messenger levels (e.g., cAMP, IP3) or receptor-mediated signaling events (e.g., GTPγS binding).
Predicted Functional Activities
-
5-HT1A Receptor: An agonist or partial agonist activity is anticipated, which can be measured by inhibition of forskolin-stimulated cAMP accumulation.
-
5-HT2A Receptor: An antagonist activity is likely, which would be demonstrated by the compound's ability to block agonist-induced inositol phosphate turnover or calcium mobilization.
-
D2 Receptor: Antagonist activity is the most probable outcome, measurable by the blockade of agonist-induced inhibition of cAMP accumulation.
Data Presentation: Anticipated Functional Potency and Efficacy
The following table presents the expected functional activity profile for 1-[(5-Ethylthien-2-yl)methyl]piperazine. EC50/IC50 values represent the concentration of the compound that produces 50% of its maximal effect, while Emax represents the maximum efficacy relative to a standard agonist.
| Receptor | Assay Type | Predicted Activity | Potency (EC50/IC50, nM) | Efficacy (Emax, %) |
| 5-HT1A | cAMP Inhibition | Agonist/Partial Agonist | 10 - 200 | 40 - 100% |
| 5-HT2A | IP3 Accumulation | Antagonist | 50 - 500 | N/A |
| D2 | cAMP Inhibition | Antagonist | 100 - 2000 | N/A |
Experimental Protocol: cAMP Accumulation Assay
Objective: To determine the functional activity (agonism or antagonism) of 1-[(5-Ethylthien-2-yl)methyl]piperazine at Gi/o-coupled receptors (e.g., 5-HT1A, D2).
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the receptor of interest are cultured to confluence.
-
Cell Plating: Cells are seeded into multi-well plates and grown overnight.
-
Agonist Mode:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Varying concentrations of the test compound are added, followed by the addition of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
The reaction is stopped, and cells are lysed.
-
-
Antagonist Mode:
-
Cells are pre-incubated with a phosphodiesterase inhibitor and varying concentrations of the test compound.
-
A known agonist for the receptor is added at a fixed concentration (e.g., its EC80) along with forskolin.
-
The reaction is stopped, and cells are lysed.
-
-
cAMP Quantification: The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist: Data are plotted as cAMP levels versus log[test compound], and the EC50 and Emax are determined.
-
Antagonist: Data are plotted as cAMP levels versus log[test compound], and the IC50 is determined. This can be converted to a functional inhibition constant (Kb) using the Gaddum equation.
-
Signaling Pathway Diagram:
Caption: Gi-coupled receptor signaling pathway for cAMP assays.
Conclusion and Future Directions
The in vitro pharmacological profile of 1-[(5-Ethylthien-2-yl)methyl]piperazine is predicted to be characterized by interactions with key serotonergic and dopaminergic receptors. The experimental framework outlined in this guide provides a clear path for the empirical determination of its receptor binding affinities and functional activities. The resulting data will be crucial for establishing its mechanism of action and for guiding further lead optimization efforts. Subsequent studies should focus on assessing its selectivity over a broader panel of receptors, determining its physicochemical properties, and evaluating its metabolic stability to build a comprehensive profile for potential therapeutic development.
References
-
Bezprozvanny, I., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 434-442. [Link]
-
Thriveni, K. S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1335-1343. [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577. [Link]
-
de Oliveira, F. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-46. [Link]
-
Gok, M. K., et al. (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 27(15), 4983. [Link]
-
Kumar, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]
-
Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. [Link]
-
Desai, N. C., et al. (2010). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 7(1), 309-314. [Link]
-
Modica, M., et al. (2000). High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1089-1092. [Link]
-
Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Garcia-Garcia, A., et al. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 142-152. [Link]
-
Wang, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(11), 2947. [Link]
-
Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
-
Kalra, H., et al. (2018). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential for treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 143, 1265-1281. [Link]
-
Kumar, V., et al. (2009). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[3][10][11]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Journal of Medicinal Chemistry, 52(15), 4769-4777. [Link]
-
Papanastasiou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(13), 11068. [Link]
-
Zhang, H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(28), 17855-17875. [Link]
-
Antonio, T., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Bioorganic & Medicinal Chemistry, 23(17), 5787-5799. [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Deconvoluting the Molecular Endgame: A Technical Guide to Discovering the Mechanism of Action of 1-[(5-Ethylthien-2-yl)methyl]piperazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2][3] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][3][4] When coupled with a thiophene ring, a well-established bioisostere of a phenyl group, the resulting molecule, 1-[(5-Ethylthien-2-yl)methyl]piperazine, presents a compelling case for novel pharmacological activity. This guide presents a comprehensive, multi-tiered strategy for the systematic discovery and elucidation of its mechanism of action (MoA). We eschew a rigid, one-size-fits-all template, instead adopting a fluid, logic-driven approach that mirrors the organic process of scientific discovery. From broad-based phenotypic screening to granular target validation and pathway analysis, this document serves as a technical roadmap for researchers navigating the complexities of MoA elucidation for novel chemical entities.
Foundational Strategy: From Chemical Structure to Biological Hypothesis
The structure of 1-[(5-Ethylthien-2-yl)methyl]piperazine itself provides the initial breadcrumbs for our investigation. The piperazine ring is a common pharmacophore in centrally acting agents, including antipsychotics, antidepressants, and anxiolytics, often mediating interactions with G-protein coupled receptors (GPCRs) and ion channels.[5][6] The thiophene group, substituted with an ethyl moiety, will influence lipophilicity and potential interactions with hydrophobic pockets within target proteins.
Based on these structural alerts, we can formulate several primary hypotheses for its MoA:
-
Hypothesis 1: Neuromodulation. The compound acts as a modulator of central nervous system (CNS) targets, such as dopamine, serotonin, or adrenergic receptors, consistent with many known piperazine-containing drugs.[6]
-
Hypothesis 2: Ion Channel Activity. The compound directly interacts with and modulates the function of voltage-gated or ligand-gated ion channels.[5]
-
Hypothesis 3: Enzymatic Inhibition. The compound inhibits the activity of a key enzyme, for instance, those involved in signal transduction (e.g., kinases) or neurotransmitter metabolism.
-
Hypothesis 4: Novel Target Engagement. The compound interacts with a less conventional target class, such as sigma receptors, which have been shown to bind piperazine-based ligands.[7][8]
Our experimental strategy is therefore designed to cast a wide net initially, then systematically narrow down the possibilities to identify the specific molecular target and delineate its functional consequences.
Phase I: Broad-Spectrum Target Identification
The initial phase focuses on unbiased screening to identify the biological space in which our compound is active. We will employ a dual-pronged approach: phenotypic screening to observe the "what" and target-based screening to begin to uncover the "how."
Phenotypic Screening: Unveiling Cellular Effects
Phenotypic screening provides a powerful, unbiased method to discover novel biological activities in a physiologically relevant context.
Experimental Protocol: High-Content Neuronal Morphology Assay
-
Cell Culture: Plate primary rat cortical neurons or a human-derived neuronal cell line (e.g., SH-SY5Y) in 96-well, optically clear bottom plates.
-
Compound Treatment: Treat cells with a concentration range of 1-[(5-Ethylthien-2-yl)methyl]piperazine (e.g., 10 nM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to affect neuronal morphology (e.g., retinoic acid).
-
Cell Staining: Fix the cells and stain with fluorescent markers for key cellular components:
-
Nuclei: DAPI or Hoechst stain.
-
Cytoskeleton (Neurites): Anti-β-III-tubulin antibody conjugated to a fluorophore.
-
Synapses (Optional): Anti-synaptophysin antibody.
-
-
Image Acquisition: Use a high-content imaging system to automatically capture images from multiple fields per well.
-
Data Analysis: Employ image analysis software to quantify key morphological features, such as neurite length, number of branches, and cell body size.
Causality and Interpretation: A significant, dose-dependent change in neuronal morphology would strongly support a neurotropic MoA (Hypothesis 1 or 2) and provide a robust cellular system for further investigation.
Target-Based Screening: A Survey of Known Players
Parallel to phenotypic screening, a broad panel-based screen against known pharmacological targets is essential for rapid identification of direct molecular interactions.
Experimental Protocol: Commercial Target Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint)
-
Compound Submission: Submit 1-[(5-Ethylthien-2-yl)methyl]piperazine for screening at a fixed concentration (typically 1-10 µM).
-
Assay Execution: The compound is tested in a battery of standardized in vitro radioligand binding and enzymatic assays. A typical panel includes:
-
GPCRs: Over 100 receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, and opioid receptors.
-
Ion Channels: Key voltage-gated (Na+, K+, Ca2+) and ligand-gated (NMDA, GABA-A) channels.
-
Enzymes: A diverse set including kinases, phosphodiesterases, and monoamine oxidase (MAO).
-
Transporters: Neurotransmitter transporters such as DAT, SERT, and NET.
-
-
Hit Identification: A "hit" is typically defined as >50% inhibition of binding or activity at the screening concentration.
Workflow for Initial Target Screening
Caption: Workflow from initial screening to hit validation.
Phase II: Hit-to-Lead Confirmation and Target Validation
A primary hit from Phase I is merely a starting point. Rigorous validation is crucial to eliminate false positives and confirm that the observed interaction is specific, potent, and functionally relevant. Let us assume our screening identified a significant interaction with the Dopamine D2 receptor (D2R).
Confirming Potency and Affinity
The first step is to quantify the interaction by generating a full dose-response curve.
Experimental Protocol: Radioligand Binding Dose-Response Assay
-
Membrane Preparation: Use cell membranes prepared from a cell line stably overexpressing the human D2 receptor (e.g., CHO-K1 or HEK293).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding: Incubate the D2R membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]-Spiperone) and a serial dilution of 1-[(5-Ethylthien-2-yl)methyl]piperazine (e.g., 0.1 nM to 100 µM).
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration inhibiting 50% of binding), from which the equilibrium dissociation constant (Ki) can be calculated using the Cheng-Prusoff equation.
Trustworthiness through Self-Validation: Running a known D2R antagonist (e.g., Haloperidol) in parallel validates the assay's performance. The resulting Ki for the reference compound should align with published values.
Assessing Functional Activity: Agonist or Antagonist?
A binding affinity does not reveal the functional consequence of the interaction. A functional assay is required to determine if the compound activates (agonist), blocks (antagonist), or inversely activates (inverse agonist) the receptor.
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Use a CHO or HEK293 cell line stably expressing the human D2R, which is a Gi-coupled receptor. Activation of D2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Compound Treatment: Plate cells and treat them with a serial dilution of 1-[(5-Ethylthien-2-yl)methyl]piperazine.
-
To test for antagonism: Co-treat with a fixed, sub-maximal concentration of a known D2R agonist (e.g., Quinpirole).
-
To test for agonism: Treat with the compound alone.
-
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonism: Plot cAMP levels against compound concentration to determine the EC50 (potency) and the maximal effect relative to a full agonist (efficacy).
-
Antagonism: Plot the response to the fixed agonist against the antagonist concentration to determine the IC50.
-
Quantitative Data Summary (Hypothetical Results)
| Assay Type | Parameter | 1-[(5-Ethylthien-2-yl)methyl]piperazine | Haloperidol (Reference) |
| D2R Binding Assay | Ki (nM) | 35.2 | 2.5 |
| cAMP Functional Assay | IC50 (nM) | 48.7 (as antagonist) | 5.1 |
| cAMP Functional Assay | EC50 (nM) | >10,000 (no agonist activity) | N/A |
Phase III: Delineating the Molecular and Cellular Mechanism
With a validated target (D2R) and functional activity (antagonism), the next phase is to dissect the downstream cellular consequences and confirm target engagement in a more physiological setting.
Signaling Pathway Analysis
D2R antagonism should prevent the Gi-mediated inhibition of adenylyl cyclase and downstream signaling events, such as the dephosphorylation of protein kinase A (PKA) substrates.
Experimental Protocol: Western Blot for Downstream Signaling
-
Cell Culture & Treatment: Use a neuronal cell line endogenously expressing D2R (e.g., PC12 or SH-SY5Y). Treat cells with:
-
Vehicle Control
-
D2R Agonist (Quinpirole)
-
Test Compound + Quinpirole
-
Test Compound alone
-
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Western Blot: Separate proteins by gel electrophoresis, transfer to a PVDF membrane, and probe with antibodies against:
-
Phospho-CREB (a downstream target of the PKA pathway)
-
Total CREB (for normalization)
-
β-Actin (as a loading control)
-
-
Detection and Analysis: Use a chemiluminescent or fluorescent detection system to visualize bands. Quantify band intensity to determine the relative change in protein phosphorylation.
Expected Result: Treatment with Quinpirole should decrease p-CREB levels. Co-treatment with our D2R antagonist, 1-[(5-Ethylthien-2-yl)methyl]piperazine, should reverse this effect, restoring p-CREB levels towards baseline.
Signaling Pathway Diagram
Caption: Postulated D2R antagonist signaling pathway.
Cellular Target Engagement
To provide definitive evidence that the compound binds to D2R inside intact cells, a Cellular Thermal Shift Assay (CETSA) can be performed. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact neuronal cells with either vehicle or a saturating concentration of 1-[(5-Ethylthien-2-yl)methyl]piperazine.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Analyze the supernatant (containing soluble, non-denatured protein) by Western blot, probing for the D2 receptor.
-
Data Analysis: Plot the amount of soluble D2R at each temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms intracellular target engagement.
Conclusion and Future Directions
This guide has outlined a systematic, hypothesis-driven framework for elucidating the mechanism of action of a novel compound, 1-[(5-Ethylthien-2-yl)methyl]piperazine. By progressing from broad, unbiased screening to specific, quantitative validation assays, we can confidently identify a molecular target and characterize its functional consequences.
The hypothetical discovery of D2R antagonism for this compound would position it as a potential lead for developing antipsychotic or anti-emetic agents. The subsequent steps in a drug discovery program would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency, selectivity against other dopamine receptor subtypes, and pharmacokinetic properties.[9]
-
In Vivo Studies: Assessing the compound's efficacy in relevant animal models of psychosis (e.g., amphetamine-induced hyperlocomotion) and evaluating its pharmacokinetic and safety profiles.
This rigorous, multi-faceted approach ensures a high degree of scientific integrity, providing a solid foundation for the potential development of a novel therapeutic agent.
References
- Ranise, A., Spallarossa, A., & Schenone, S. (2018). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 13(1), 59-71. [https://www.tandfonline.com/doi/full/10.1080/17460441.2018.1395819]
- Hargrove, T. Y., et al. (2019). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 182, 111624. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6800010/]
- Jain, A., & Rana, A. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2077. [https://www.researchgate.net/publication/349544078_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. [https://www.inno-pharmchem.com/news/the-role-of-piperazine-derivatives-in-modern-drug-discovery-80512631.html]
- Spallarossa, A., Ranise, A., & Schenone, S. (2018). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Request PDF. [https://www.researchgate.
- Sabatino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1121-1133. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10289139/]
- Ahmad, I., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-19. [https://www.
- Sabatino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00291h]
- de Oliveira, A. C. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611. [https://pubmed.ncbi.nlm.nih.gov/30151922/]
- Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [https://pubmed.ncbi.nlm.nih.gov/38888058/]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Approach to the Preliminary Toxicity Assessment of 1-[(5-Ethylthien-2-yl)methyl]piperazine
A Technical Guide for Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity assessment of the novel chemical entity, 1-[(5-Ethylthien-2-yl)methyl]piperazine. As a compound featuring both a thiophene ring and a piperazine moiety, it presents a unique toxicological profile that warrants a systematic and mechanistically informed evaluation. This document provides a logical, multi-stage workflow, beginning with in silico predictive modeling, progressing to a battery of in vitro cytotoxicity and genotoxicity assays, and culminating in a well-defined in vivo acute oral toxicity study. The causality behind experimental choices is emphasized, ensuring a scientifically rigorous and efficient evaluation of the compound's safety profile. Detailed, step-by-step protocols for key assays are provided, alongside data interpretation guidance and visualizations to facilitate a thorough understanding of the assessment process. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage safety evaluation of new chemical entities.
Introduction: Deconstructing the Toxicological Potential
The compound 1-[(5-Ethylthien-2-yl)methyl]piperazine incorporates two key structural motifs with known toxicological relevance: a thiophene ring and a piperazine ring. A robust preliminary toxicity assessment must, therefore, be predicated on an understanding of the potential liabilities associated with each.
-
The Thiophene Moiety: A Structural Alert : The thiophene ring is a known structural alert, primarily due to its susceptibility to metabolic activation by cytochrome P450 (CYP) enzymes. This bioactivation can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[1][2] These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and potential organ toxicity, most notably hepatotoxicity. The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to severe immune-mediated hepatitis, underscoring the toxicological potential of this moiety.[3] However, it is crucial to recognize that the presence of a thiophene ring does not invariably lead to toxicity; the overall metabolic profile of the molecule and the presence of alternative, less toxic metabolic pathways are critical determinants.
-
The Piperazine Moiety: Metabolic and Pharmacological Considerations : Piperazine and its derivatives are common in pharmaceuticals and are generally metabolized by CYP enzymes, with CYP2D6, CYP1A2, and CYP3A4 often playing significant roles.[4][5] While not typically associated with the same level of bioactivation concern as thiophenes, piperazine metabolism can lead to various metabolites, and some derivatives have been shown to be potent inhibitors of CYP enzymes.[4][5] Such inhibition can lead to drug-drug interactions, a critical consideration in drug development. Toxic effects associated with some piperazine derivatives include agitation, anxiety, and cardiac symptoms.[6]
Given these considerations, a tiered approach to toxicity testing is warranted, beginning with computational methods to flag potential liabilities, followed by in vitro assays to assess effects at the cellular level, and finally, in vivo studies to understand systemic effects.
A Tiered Approach to Toxicity Assessment
A sequential and logical progression of assays is crucial for an efficient and ethical preliminary toxicity assessment. The proposed workflow is designed to move from broad, predictive methods to more specific and biologically relevant systems.
Caption: A tiered workflow for preliminary toxicity assessment.
Tier 1: In Silico Toxicity Prediction
The initial step in the safety assessment is the use of computational tools to predict potential toxicities based on the chemical structure of 1-[(5-Ethylthien-2-yl)methyl]piperazine.[7][8][9] This approach is rapid, cost-effective, and provides valuable guidance for subsequent experimental studies.
Rationale and Experimental Choice
-
Expert Rule-Based Systems (e.g., DEREK Nexus) : These systems utilize a knowledge base of structure-toxicity relationships to identify structural alerts that are associated with specific toxicities, such as mutagenicity, carcinogenicity, and skin sensitization.[10][11][12][13] The presence of the thiophene ring in the test compound makes this analysis particularly important.
-
Quantitative Structure-Activity Relationship (QSAR) Models (e.g., TOPKAT) : QSAR models use statistical correlations between chemical structures and toxicological data to predict the likelihood of a compound exhibiting a particular toxicity.[10][11][12][13][14] This can provide probabilistic assessments of endpoints like rodent carcinogenicity and developmental toxicity.
Data Presentation: Predicted Toxicological Profile
The results from the in silico analysis should be summarized in a clear, tabular format.
| Toxicological Endpoint | DEREK Nexus Prediction | TOPKAT Prediction (Probability) | Remarks |
| Mutagenicity (Ames) | Plausible/No Alert | 0.1 - 0.9 | Thiophene moiety may be a flag. |
| Carcinogenicity (Rodent) | Equivocal/No Alert | 0.1 - 0.9 | Dependent on mutagenicity prediction. |
| Hepatotoxicity | Plausible/No Alert | N/A | Potential for reactive metabolite formation. |
| Skin Sensitization | Plausible/No Alert | N/A | |
| Developmental Toxicity | Equivocal/No Alert | 0.1 - 0.9 |
Note: This table presents a hypothetical output for illustrative purposes.
Tier 2: In Vitro Toxicity Assessment
Based on the in silico predictions, a battery of in vitro assays should be conducted to provide experimental data on the compound's effects at the cellular level.
In Vitro Cytotoxicity Assays
The initial in vitro evaluation should focus on assessing the compound's potential to cause cell death. A combination of assays that measure different aspects of cytotoxicity is recommended.
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17]
-
LDH Release Assay : This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[18][19] It is a direct measure of cytotoxicity due to loss of membrane integrity.[19]
The use of both assays provides a more complete picture of cytotoxicity, as a compound could, for example, inhibit metabolic activity without causing immediate membrane rupture.
-
Cell Seeding : Seed a suitable cell line (e.g., HepG2 for potential hepatotoxicity assessment) in a 96-well plate at a predetermined density and allow to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of 1-[(5-Ethylthien-2-yl)methyl]piperazine (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24 to 72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization : Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.5 |
| 1 | 98.1 ± 4.8 | 1.5 ± 1.8 |
| 10 | 85.3 ± 6.1 | 14.2 ± 3.1 |
| 25 | 62.7 ± 5.5 | 35.8 ± 4.2 |
| 50 | 45.9 ± 4.9 | 52.6 ± 3.9 |
| 100 | 21.4 ± 3.7 | 78.1 ± 5.4 |
Note: This table presents hypothetical data.
In Vitro Genotoxicity Assays
Genotoxicity assessment is a critical component of preclinical safety evaluation, as DNA damage can lead to mutations and potentially cancer.[20] A standard battery of two in vitro genotoxicity tests is recommended.[21]
-
Bacterial Reverse Mutation Assay (Ames Test) : This assay is used to detect gene mutations.[20][22][23] It employs several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[23] A positive result is indicated by the reversion of this mutation, allowing the bacteria to grow in an amino acid-deficient medium.[23] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[24]
-
In Vitro Micronucleus Test : This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain) in mammalian cells.[20] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[20] An increase in the frequency of micronucleated cells indicates genotoxic potential.
This combination of assays is highly effective at detecting a broad range of genotoxic events.[21]
-
Strain Preparation : Prepare overnight cultures of the appropriate bacterial tester strains.
-
Test Mixture Preparation : In a test tube, combine the test compound at various concentrations, the bacterial culture, and either a buffer or the S9 metabolic activation mix.
-
Plating : Add molten top agar to the test tube, mix gently, and pour the mixture onto minimal glucose agar plates.
-
Incubation : Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting : Count the number of revertant colonies on each plate.
-
Data Analysis : A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the vehicle control.
Caption: Workflow for the Ames plate incorporation test.
Tier 3: In Vivo Acute Oral Toxicity Study
If the in vitro assays do not reveal significant cytotoxicity or genotoxicity, a preliminary in vivo study is the next logical step to assess the compound's effects in a whole animal system.
Rationale and Experimental Choice
The acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance.[25][26] The data from this study can be used to classify the compound according to the Globally Harmonised System (GHS) and to determine an appropriate starting dose for subsequent repeat-dose toxicity studies.[25] The OECD provides several guidelines for conducting this study, with the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) being commonly used alternatives to the traditional LD50 test (OECD 401) that use fewer animals.[25][27][28][29]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Selection and Acclimatization : Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rats).[27] Acclimatize the animals for at least five days before the study.
-
Dose Formulation : Prepare the test compound in a suitable vehicle (e.g., corn oil or 0.5% methylcellulose).[26] The concentration should be such that the dose can be administered in a volume of 1-2 mL/100g body weight.[25][26]
-
Dosing : Administer a single oral dose of the compound to a group of three animals using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[27] The choice of starting dose is based on any existing data, including in silico predictions and in vitro cytotoxicity.
-
Observation : Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.[27][28] Record all signs of toxicity, including changes in skin and fur, eyes, and respiratory, circulatory, and central nervous system effects.
-
Body Weight : Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Step-wise Procedure :
-
If mortality is observed in two or three animals, the test is terminated, and the substance is classified in the appropriate toxicity class.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no animals die, the test is repeated with three animals at the next higher dose level.
-
-
Necropsy : At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Presentation: Acute Oral Toxicity Summary
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings | GHS Classification |
| 300 | 3 | 0/3 | Mild lethargy on day 1, resolved by day 2. | No abnormalities observed. | Category 5 or Unclassified |
| 2000 | 3 | 1/3 | Moderate lethargy, piloerection. | Pale liver in the decedent. | Category 4 |
Note: This table presents hypothetical data.
Conclusion and Next Steps
This technical guide has outlined a systematic and scientifically justified approach to the preliminary toxicity assessment of 1-[(5-Ethylthien-2-yl)methyl]piperazine. By integrating in silico, in vitro, and in vivo methodologies, this tiered strategy allows for a comprehensive initial evaluation of the compound's safety profile while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
The results of this preliminary assessment will be crucial in making a go/no-go decision for further development. If the compound demonstrates a favorable safety profile, the next steps would involve more extensive preclinical safety studies, including repeat-dose toxicity studies, safety pharmacology, and reproductive toxicology, as guided by regulatory requirements such as those from the International Council for Harmonisation (ICH).[30][31][32][33]
References
- Antia, U., & Jacob, J. (2014). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 66(9), 1319-1327.
- OECD. (1996). OECD Guideline for Testing of Chemicals, Section 4: Health Effects, No. 423: Acute Oral Toxicity - Acute Toxic Class Method.
- OECD. (2001). OECD Guideline for Testing of Chemicals, Section 4: Health Effects, No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
- WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- OECD. (2008). OECD Guideline for Testing of Chemicals, Section 4: Health Effects, No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
- Kouvari, E., Grigoraki, L., & Vontas, J. (2010). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 196, S235.
- Dansette, P. M., & Mansuy, D. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(9), 1478-1495.
- Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
- Kirkland, D., Reeve, L., Gatehouse, D., & Vanparys, P. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73.
- JSCIMed Central. (2018).
- OECD. (1987). OECD Guideline for Testing of Chemicals, Section 4: Health Effects, No. 401: Acute Oral Toxicity.
- Valadie, M., & Dansette, P. M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1478-1495.
- Royal Society of Chemistry. (2022). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances, 12(1), 1-14.
- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438.
- American Chemical Society. (2018). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Omega, 3(10), 13647-13657.
- ResearchGate. (2023).
- PozeSCAF. (n.d.). In Silico Toxicity Prediction.
- ResearchGate. (n.d.). Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies.
- Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.
- American Chemical Society. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1478-1495.
- Lhasa Limited. (n.d.). Derek Nexus and Meteor.
- ResearchGate. (2011). Metabolic interactions with piperazine-based 'party pill' drugs.
- Abcam. (n.d.).
- GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ResearchGate. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
- PubMed. (2001). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge. Toxicity Prediction by Komputer Assisted Technology. Mutagenesis, 16(2), 137-145.
- Abcam. (n.d.). MTT assay protocol.
- Wiley Online Library. (2017). In silico toxicology: computational methods for the prediction of chemical toxicity. Comprehensive Reviews in Food Science and Food Safety, 16(6), 1263-1282.
- ScienceDirect. (2021). Assessment of the genotoxic potential of mintlactone. Regulatory Toxicology and Pharmacology, 126, 105039.
- PubMed. (2004). Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules. Environmental and Molecular Mutagenesis, 43(3), 145-160.
- BenchChem. (2025). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
- Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling.
- Pharma Models. (2015).
- ResearchGate. (2001). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge. Toxicity Prediction by Komputer Assisted Technology.
- Therapeutic Goods Administration (TGA). (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals.
- Oxford Academic. (2001). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Mutagenesis, 16(2), 137-145.
- European Medicines Agency (EMA). (1997). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline.
- European Medicines Agency (EMA). (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- PubMed. (2003). Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3243-3246.
- ResearchGate. (2016). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands.
- PubMed. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- National University of Pharmacy. (2023). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. ScienceRise: Pharmaceutical Science, (3), 4-11.
- MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6569.
Sources
- 1. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. pozescaf.com [pozescaf.com]
- 9. instem.com [instem.com]
- 10. saae-i.org [saae-i.org]
- 11. Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge. Toxicity Prediction by Komputer Assisted Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 24. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 25. researchgate.net [researchgate.net]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. scribd.com [scribd.com]
- 28. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 29. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 30. tga.gov.au [tga.gov.au]
- 31. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 32. ema.europa.eu [ema.europa.eu]
- 33. altasciences.com [altasciences.com]
An In-Depth Technical Guide to the Therapeutic Potential of Thienylpiperazine Compounds
Abstract
The thienylpiperazine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of centrally acting therapeutic agents. This guide provides an in-depth exploration of thienylpiperazine compounds, from their fundamental chemical attributes and synthesis to their complex pharmacological profiles and preclinical evaluation. We will dissect the structure-activity relationships that govern their interactions with key neurotransmitter systems, primarily serotonergic and dopaminergic receptors. Detailed experimental protocols for in vitro and in vivo characterization are provided, alongside a discussion of the strategic rationale behind these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
The Thienylpiperazine Scaffold: A Privileged Structure in Neuropharmacology
The thienylpiperazine core is a classic example of a "privileged structure" in drug discovery. This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets with high affinity, making them exceptionally versatile starting points for drug design. The structure consists of a thiophene ring linked, typically via an alkyl spacer, to a piperazine moiety.
-
The Thiophene Moiety: As a bioisostere of the phenyl ring, the thiophene group offers unique electronic and steric properties. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within receptor binding pockets, often imparting a different pharmacological profile compared to its carbocyclic analog.
-
The Piperazine Moiety: The piperazine ring is a common pharmacophore in central nervous system (CNS) active agents.[1][2] Its two nitrogen atoms provide a key feature: the N1 nitrogen is typically involved in the linkage to the thienyl portion, while the N4 nitrogen is a protonatable center at physiological pH.[3] This basic nitrogen is crucial for forming a salt bridge interaction with an acidic amino acid residue (like aspartate) found in the transmembrane domain of many G-protein coupled receptors (GPCRs), a critical anchoring point for ligand binding.[3][4]
This combination of a variable aromatic group and a reliable receptor-anchoring element allows for extensive structural modification to fine-tune affinity, selectivity, and pharmacokinetic properties, making thienylpiperazines a highly adaptable template for targeting complex neurological disorders.[1][5]
General Synthesis Strategies
The synthesis of thienylpiperazine derivatives is typically achieved through well-established nucleophilic substitution reactions. The general approach involves coupling a thienyl-containing electrophile with a suitable arylpiperazine nucleophile.
Caption: General synthetic workflow for thienylpiperazine compounds.
The versatility of this synthesis allows for the introduction of diverse substituents on both the thienyl ring and the terminal aryl group of the piperazine, enabling the systematic exploration of structure-activity relationships (SAR).[2]
Pharmacological Profile and Mechanism of Action
Thienylpiperazine derivatives owe their therapeutic effects primarily to their interaction with monoamine neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5][6] Many act as ligands for multiple receptor subtypes, a profile often referred to as "multi-target" or "dirty" pharmacology, which can be advantageous in treating complex psychiatric disorders like schizophrenia.
Key molecular targets include:
The specific action at these receptors (agonist, partial agonist, or antagonist) is determined by the compound's detailed chemical structure. For instance, many atypical antipsychotics function as D2 receptor antagonists and 5-HT2A receptor antagonists or inverse agonists.[6] Blockade of the 5-HT2A receptor is thought to mitigate the extrapyramidal side effects associated with pure D2 antagonism and may contribute to efficacy against the negative symptoms of schizophrenia.
Spotlight on the 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation is a key mechanism for both the therapeutic effects of certain drugs and the hallucinogenic effects of others.[10] Antagonism at this receptor is a primary goal for many thienylpiperazine-based antipsychotics.
Caption: Canonical 5-HT2A receptor signaling pathway via Gq activation.
Understanding this pathway is crucial. By blocking the receptor, thienylpiperazine antagonists prevent the downstream cascade initiated by serotonin, which includes the activation of Phospholipase C (PLC) and the subsequent generation of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to calcium mobilization and Protein Kinase C (PKC) activation.[11]
Structure-Activity Relationships (SAR)
Systematic modification of the thienylpiperazine scaffold has yielded key insights into the structural requirements for affinity and selectivity at various receptors.[12]
-
Aryl Group Substitution: The nature and position of substituents on the terminal aryl ring of the piperazine are critical for modulating selectivity. For example, ortho-substitution can favor 5-HT1A affinity, while meta-substitution may influence the balance between 5-HT1A and α1-adrenergic receptor binding.[12]
-
Alkyl Linker Length: The length of the carbon chain connecting the thienyl and piperazine moieties influences receptor affinity. Often, a two- to four-carbon linker provides optimal geometry for interaction with the target binding pocket.[9]
-
Thiophene Ring Modifications: Substitution on the thiophene ring itself can fine-tune the electronic properties and steric bulk of the ligand, impacting both affinity and pharmacokinetic parameters.
Preclinical Evaluation Workflow: A Self-Validating System
The translation of a promising thienylpiperazine compound from a chemical structure to a potential therapeutic requires a rigorous and logical preclinical evaluation process. This workflow is designed as a self-validating system, where each stage provides the necessary data to justify progression to the next, more complex and resource-intensive stage.
Caption: Iterative workflow for preclinical drug discovery.
In Vitro Characterization
The initial evaluation of newly synthesized compounds occurs in vitro. The primary goals are to determine if the compound binds to the intended target(s) and whether it elicits the desired functional response.
Table 1: Representative Receptor Binding Data for Thienylpiperazine Analogs
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) |
| Analog A | 1.2 | 5.4 | 15.7 |
| Analog B | 150.3 | 2.1 | 3.5 |
| Analog C | 0.8 | 1.1 | 1.3 |
| Buspirone | 14 | 2400 | >10000 |
| Haloperidol | 2500 | 34 | 1.5 |
| (Note: Data are representative examples based on literature findings to illustrate typical binding profiles.) |
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT2A receptor. The principle relies on the test compound's ability to displace a known high-affinity radioligand (e.g., [3H]-ketanserin) from the receptor.
-
Objective: To quantify the binding affinity of a novel thienylpiperazine derivative at the 5-HT2A receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-ketanserin (~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding agent: 10 µM Mianserin or 1 µM Risperidone.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates and filter mats (e.g., GF/B).
-
Scintillation cocktail and microplate scintillation counter.
-
-
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically covering a concentration range from 10 pM to 10 µM.
-
Plate Setup: To each well of the 96-well plate, add:
-
25 µL of assay buffer (for total binding) OR 25 µL of non-specific binding agent (for non-specific binding) OR 25 µL of diluted test compound.
-
25 µL of [3H]-ketanserin diluted in assay buffer to a final concentration of ~1-2 nM.[9]
-
50 µL of diluted cell membrane preparation (typically 10-20 µg protein per well).[13]
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter mat. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filter mats to dry completely. Add scintillation cocktail to each filter spot and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_Total - DPM_NSB)]).
-
Plot the % Inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Causality and Validation: This assay provides a quantitative measure of target engagement. A low nanomolar Ki value validates that the compound binds with high affinity to the intended target, justifying further investigation into its functional activity and in vivo efficacy. The inclusion of total and non-specific binding controls ensures the reliability of the calculated specific binding.[13]
In Vivo Characterization
Compounds that demonstrate promising in vitro profiles (high affinity, desired functional activity, and acceptable metabolic stability) are advanced to in vivo animal models. The choice of model is critical and must be aligned with the intended therapeutic indication.[14][15]
-
Models for Antipsychotic Potential:
-
Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in schizophrenic patients. A weak prepulse stimulus normally inhibits the startle response to a subsequent strong stimulus. Psychotomimetic drugs (like NMDA antagonists or dopamine agonists) disrupt PPI, and effective antipsychotics can reverse this disruption.[16][17] This model has high predictive validity for antipsychotic efficacy.[17]
-
Dopamine Agonist-Induced Hyperlocomotion: Drugs like amphetamine increase locomotor activity in rodents. This is considered a model for the positive symptoms of psychosis. Potential antipsychotics are evaluated for their ability to attenuate this hyperactivity.[16][17]
-
-
Models for Extrapyramidal Side Effects (EPS):
-
Catalepsy Test: This test measures the time an animal remains in an externally imposed, awkward posture. It is a widely used predictor of a drug's liability to induce Parkinson-like motor side effects (extrapyramidal symptoms) in humans.[16][17][18] Atypical antipsychotics, which often have a lower affinity for D2 receptors or a high 5-HT2A/D2 binding ratio, typically induce less catalepsy than older, typical antipsychotics.
-
Challenges and Future Directions
Despite the success of the thienylpiperazine scaffold, challenges remain. Achieving receptor subtype selectivity is a significant hurdle, as off-target binding can lead to undesirable side effects. Future research is focused on:
-
Developing More Selective Ligands: Utilizing structure-based drug design and advanced computational modeling to design compounds with higher selectivity for specific receptor subtypes (e.g., D3 vs. D2, or specific 5-HT receptors).
-
Exploring Novel Mechanisms: Investigating biased agonism, where ligands can selectively activate certain downstream signaling pathways over others at the same receptor, potentially separating therapeutic effects from side effects.
-
Expanding Therapeutic Applications: The versatility of the scaffold is being explored for other neurological conditions, including Alzheimer's disease and pain management.[1][19][20][21]
Conclusion
Thienylpiperazine compounds are a remarkably successful and enduring class of molecules in neuropharmacology. Their privileged structure provides a robust and adaptable platform for interacting with key CNS targets. Through a systematic and logical preclinical evaluation workflow, from in vitro binding assays to in vivo behavioral models, the therapeutic potential of these compounds can be effectively characterized. The continued exploration of their structure-activity relationships and the application of novel pharmacological concepts promise to yield next-generation therapeutics with improved efficacy and safety profiles for a range of debilitating neurological and psychiatric disorders.
References
- Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO.
- Animal models for the evalu
- Animal models for predicting the efficacy and side effects of antipsychotic drugs.
- Pharmacological animal models of schizophrenia for antipsychotic drug discovery and development. Semantic Scholar.
- Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central.
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.
- Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR.
- Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. PubMed.
- Development of a 5-hydroxytryptamine(2A)
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH.
- Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PubMed Central.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI.
- New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. PubMed.
- New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
Sources
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 8. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 10. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological animal models of schizophrenia for antipsychotic drug discovery and development | Semantic Scholar [semanticscholar.org]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) of 1-[(5-Ethylthien-2-yl)methyl]piperazine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-[(5-Ethylthien-2-yl)methyl]piperazine Analogs
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs targeting a wide array of biological systems.[1][2] This guide focuses on a specific, promising subclass: 1-[(5-Ethylthien-2-yl)methyl]piperazine analogs. These compounds possess a unique combination of a bioisosteric thiophene ring, a flexible methylene linker, and the versatile piperazine core, making them attractive candidates for modulating central nervous system (CNS) targets, particularly dopamine and serotonin receptors. This document provides a comprehensive analysis of the synthesis, biological evaluation, and structure-activity relationships (SAR) for this class of compounds, offering field-proven insights for researchers and professionals in drug development. We will dissect the molecule into its constituent pharmacophoric elements to understand how structural modifications influence receptor affinity, selectivity, and functional activity.
Introduction: The Thienylpiperazine Scaffold in CNS Drug Discovery
The search for novel therapeutic agents for neurological and psychiatric disorders is a major focus of modern drug discovery. Key targets in this endeavor include dopamine and serotonin (5-HT) receptors, which are implicated in the pathophysiology of conditions like schizophrenia, depression, anxiety, and Parkinson's disease.[3][4] The arylpiperazine motif is a well-established pharmacophore for these receptors.[3][5] Replacing a phenyl ring with a bioisosteric thiophene ring can modulate physicochemical properties such as lipophilicity and metabolic stability, while maintaining or enhancing biological activity.[4]
The 1-[(5-Ethylthien-2-yl)methyl]piperazine core provides a unique framework. The thiophene ring acts as an aromatic bioisostere, the ethyl group at the 5-position offers a vector for exploring lipophilic pockets, and the piperazine ring serves as a versatile scaffold for introducing a wide range of substituents to fine-tune pharmacological properties.[6] This guide will systematically explore the SAR of this scaffold, primarily focusing on its interactions with dopamine (D₂) and serotonin (5-HT₁ₐ) receptors, which are common targets for such analogs.
General Synthetic Strategy
The synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine analogs is typically achieved through a convergent synthetic approach. The key step involves the N-alkylation of a substituted piperazine with a suitable 5-ethylthien-2-ylmethyl electrophile, commonly a halide.
Diagram: General Synthetic Workflow
Caption: General synthetic route for 1-[(5-Ethylthien-2-yl)methyl]piperazine analogs.
Experimental Protocol: N-Alkylation of Piperazine
This protocol outlines a general procedure for the key coupling step shown in the workflow above.
-
Reaction Setup: To a solution of the desired substituted piperazine (1.0 equivalent) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).[7]
-
Addition of Electrophile: Stir the suspension at room temperature for 15-30 minutes. Add a solution of 2-ethyl-5-(chloromethyl)thiophene (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.[7]
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of these analogs is dictated by the interplay of three key structural regions: the substituted thiophene head, the piperazine core, and the N4-substituent.
Diagram: Key SAR Regions of the Scaffold
Caption: Key regions for SAR modulation on the core scaffold. (Note: An actual chemical structure image would replace the placeholder in a final document.)
Region A: The 5-Ethylthiophene Moiety
-
Thiophene Ring: The thiophene ring serves as a bioisostere of a phenyl ring. Its sulfur atom can participate in hydrogen bonding and other non-covalent interactions within the receptor binding pocket. In the context of dopamine D₄ receptor ligands, for instance, thienyl groups have been shown to be well-tolerated and can contribute to high potency.[8]
-
5-Ethyl Group: The ethyl group at the 5-position of the thiophene ring is a critical modification. This small alkyl group increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier. Furthermore, it provides a steric component that can probe hydrophobic sub-pockets within the target receptor. The precise positioning (C5) is crucial, as it directs the vector of this lipophilic interaction. While direct SAR data for the ethyl group on this specific scaffold is scarce, studies on related arylpiperazines show that small alkyl or halo substituents on the aromatic ring can significantly modulate receptor affinity and selectivity.[4][9] For example, in a series of dopamine D₃ receptor ligands, even minor changes to the aromatic portion influenced binding affinity profiles.[10]
Region B: The Piperazine Core and N4-Substituent
The piperazine ring is more than a simple linker; its basic nitrogen atom (N1) is often essential for forming a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of aminergic GPCRs, such as dopamine and serotonin receptors.[3] The conformational flexibility of the piperazine ring (chair vs. boat conformations) also plays a role in achieving an optimal binding pose.
The most significant modulation of pharmacological activity arises from modifications at the N4 position. The nature of the substituent at this position is a primary determinant of receptor affinity and selectivity.
-
Aryl/Heteroaryl Substituents: Attaching an aromatic or heteroaromatic ring at the N4 position is a common strategy that often yields high-affinity ligands for both dopamine and serotonin receptors.[5]
-
Dopamine Receptors (D₂/D₃): Analogs with substituted phenyl rings, such as 2,3-dichlorophenyl, often exhibit high affinity for D₂ and D₃ receptors.[11] The substitution pattern on this aryl ring is critical for selectivity. For example, in a series of N-phenylpiperazine analogs, specific fluoride substitutions on a terminal phenyl ring led to a compound with approximately 500-fold selectivity for D₃ over D₂ receptors.[4]
-
Serotonin Receptors (5-HT₁ₐ/5-HT₂ₐ): A 2-methoxyphenyl group is a classic substituent for achieving high 5-HT₁ₐ receptor affinity.[12] Bipyridyl and biphenyl systems have also been successfully employed to generate potent ligands at 5-HT₁ₐ and 5-HT₂ₐ receptors.[3]
-
-
Alkyl Chains and Terminal Groups: Introducing a flexible alkyl chain at the N4 position, often capped with a terminal polar or aromatic group, is another successful strategy. The length of this alkyl chain is crucial; a four-carbon (butyl) chain is frequently found to be optimal for bridging between the piperazine core and a secondary binding site in receptors like 5-HT₁ₐ.[12] The terminal group on this chain can be varied to achieve different functional outcomes (agonist, antagonist) and selectivity profiles.
Quantitative SAR Data Summary
The following table synthesizes representative data from closely related aryl- and thienyl-piperazine analogs to illustrate the impact of N4-substituent modifications on receptor affinity. The core is generalized to "Thienylmethyl-piperazine" to reflect the available literature.
| Compound ID (Reference) | Core Structure | N4-Substituent | Receptor Target | Affinity (Kᵢ, nM) |
| 5f [8] | 3-(Thienyl)benzyl-piperazine | 2-Pyrimidinyl | Dopamine D₄ | High Potency |
| Analog of 6a [4] | Phenyl-piperazine | 4-(butyl)-[...]-3-thiophenephenyl | Dopamine D₃ | High Affinity & Selectivity |
| 1a (NAN-190) [12] | Phenyl-piperazine | 4-(2-phthalimido)butyl | 5-HT₁ₐ | 0.6 |
| 2j [12] | Phenyl-piperazine | 4-(1-adamantanecarboxamido)butyl | 5-HT₁ₐ | 0.4 |
| 16 [13] | Phenyl-piperazine | 2-(3-Methoxyphenyl)ethyl | 5-HT₇ | 24.5 |
| 20 [13] | Benzisoxazolyl-piperazine | 2-(3-Methoxyphenyl)ethyl | 5-HT₇ | 8.2 |
Note: This table is illustrative, drawing from analogs with similar structural motifs to predict trends for the 1-[(5-Ethylthien-2-yl)methyl]piperazine scaffold.
Biological Evaluation: Standard Protocols
To determine the affinity and functional activity of newly synthesized analogs, standardized in vitro assays are essential. A radioligand competition binding assay is a gold-standard method for quantifying a compound's affinity for a specific receptor.
Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Kᵢ) of test compounds for the human dopamine D₂ receptor.[1][14]
-
Materials:
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).
-
Non-specific Ligand: Haloperidol (10 µM) or another suitable D₂ antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Serial dilutions in assay buffer or DMSO.
-
96-well plates, GF/B glass fiber filters, scintillation cocktail, and a liquid scintillation counter.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Spiperone (typically at its Kₔ value, e.g., 1 nM), and varying concentrations of the test compound.[14]
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol).[14]
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 10-20 µg protein per well). The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the incubation by filtering the contents of each well through a GF/B glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters into scintillation vials, add a scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Diagram: Radioligand Binding Assay Workflow
Caption: Step-by-step workflow for a typical radioligand binding assay.
Conclusion and Future Directions
The 1-[(5-Ethylthien-2-yl)methyl]piperazine scaffold represents a promising platform for the development of novel CNS-active agents. The structure-activity relationships, inferred from closely related analogs, highlight several key principles for rational drug design:
-
The 5-ethylthiophene moiety serves as a lipophilic aromatic headgroup, likely enhancing blood-brain barrier penetration and interacting with hydrophobic regions of the receptor binding site.
-
The piperazine N1 atom is a crucial basic center for anchoring the ligand within the orthosteric binding pocket of aminergic GPCRs.
-
The N4-substituent is the primary determinant of pharmacological activity and selectivity. Judicious selection of aryl, heteroaryl, or substituted alkyl moieties at this position can tune the affinity profile across various dopamine and serotonin receptor subtypes.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of 1-[(5-Ethylthien-2-yl)methyl]piperazine analogs. Key areas for exploration include:
-
Varying the Thiophene Substitution: Investigating the effect of different alkyl groups (e.g., methyl, propyl) or electron-withdrawing/donating groups at the 5-position to fine-tune lipophilicity and electronic properties.
-
Exploring Diverse N4-Substituents: Synthesizing analogs with a wide range of N4-substituents identified as promising in other arylpiperazine series to map the selectivity profile for D₂/D₃/D₄ and various 5-HT receptors.
-
Functional Activity Profiling: Moving beyond simple binding assays to functional assays (e.g., cAMP inhibition, β-arrestin recruitment) to characterize compounds as agonists, antagonists, or biased ligands.[15]
-
Pharmacokinetic Studies: Evaluating promising high-affinity compounds for their metabolic stability, solubility, and in vivo pharmacokinetic properties to identify candidates for further preclinical development.
By applying these principles, researchers can leverage the unique structural features of the 1-[(5-Ethylthien-2-yl)methyl]piperazine core to discover next-generation therapeutics for complex CNS disorders.
References
-
Gubán, D., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11. [Link]
-
Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392. [Link]
-
Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1799-1805. [Link]
-
Kühn, D., et al. (1998). SAR of novel biarylmethylamine dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 8(15), 2033-2038. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
-
Franchini, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7311. [Link]
-
Leopoldo, M., et al. (2004). Studies on 1-arylpiperazine Derivatives With Affinity for Rat 5-HT7 and 5-HT1A Receptors. Journal of Pharmacy and Pharmacology, 56(2), 247-255. [Link]
-
Li, A., et al. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorganic & Medicinal Chemistry, 21(11), 3318-3328. [Link]
-
Padmalayam, I., et al. (2010). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 18(16), 5958-5967. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
Jensen, J. H. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Al-Rashed, Z., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Herold, F., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]
-
Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(13), 9048-9071. [Link]
-
Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2149-2158. [Link]
-
Mishra, Y., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
-
Manetti, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 22. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
- Jefferson, R. T. (1959). Method for preparing 1-methylpiperazine. U.S.
-
Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]
-
He, X., et al. (2004). Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(13), 3471-3483. [Link]
-
Patel, N. B., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]
-
Al-Rashed, Z., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(24), 2465-2475. [Link]
Sources
- 1. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SAR of novel biarylmethylamine dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
Methodological & Application
Synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine, a valuable building block in medicinal chemistry. The piperazine moiety is a "privileged scaffold," frequently found in a wide array of biologically active compounds and approved drugs, owing to its favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1][2][3] This document outlines a robust two-step synthetic route, commencing with the formylation of 2-ethylthiophene via the Vilsmeier-Haack reaction, followed by the reductive amination of the resulting aldehyde with piperazine.
Introduction to the Synthetic Strategy
The synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine is of significant interest to researchers in drug discovery and development. The thiophene ring system is a bioisostere of the benzene ring and is present in numerous pharmaceuticals. The combination of the thiophene and piperazine moieties in a single molecule creates a scaffold with diverse potential for derivatization and biological screening. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modifying the molecule's properties and exploring structure-activity relationships (SAR).[4][5]
The chosen synthetic pathway is logical and efficient. The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds like thiophenes.[1][2] Subsequently, reductive amination is a widely employed and highly effective method for the formation of carbon-nitrogen bonds, offering a direct route to couple the synthesized aldehyde with piperazine.[6]
Visualizing the Synthetic Workflow
The overall synthetic scheme can be visualized as a two-step process, beginning with the formylation of 2-ethylthiophene and culminating in the reductive amination to yield the target compound.
Figure 1: Overall synthetic workflow for 1-[(5-Ethylthien-2-yl)methyl]piperazine.
Part 1: Synthesis of 5-Ethylthiophene-2-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an activated aromatic ring. In this step, N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to form the electrophilic Vilsmeier reagent, a chloroiminium ion. This electrophile then attacks the electron-rich 2-position of the 2-ethylthiophene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][2]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride drying tube.
-
Ice bath.
-
Heating mantle.
-
2-Ethylthiophene.
-
N,N-Dimethylformamide (DMF), anhydrous.
-
Phosphorus oxychloride (POCl₃).
-
Dichloromethane (DCM), anhydrous.
-
Saturated sodium bicarbonate solution.
-
Brine (saturated sodium chloride solution).
-
Anhydrous magnesium sulfate (MgSO₄).
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Hexane and ethyl acetate for chromatography.
Procedure:
-
Vilsmeier Reagent Formation: In a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C. To the stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with 2-Ethylthiophene: To the freshly prepared Vilsmeier reagent, add a solution of 2-ethylthiophene (1 equivalent) in anhydrous dichloromethane dropwise at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 5-ethylthiophene-2-carbaldehyde as a pale yellow oil.
Data Summary: Vilsmeier-Haack Reaction
| Parameter | Value |
| Starting Material | 2-Ethylthiophene |
| Key Reagents | DMF, POCl₃ |
| Solvent | Dichloromethane (DCM) |
| Reaction Temp. | 0-5 °C (addition), 40-50 °C (reaction) |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
| Product | 5-Ethylthiophene-2-carbaldehyde |
| Appearance | Pale yellow oil |
Part 2: Synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine via Reductive Amination
Reductive amination is a two-step, one-pot process that first involves the formation of an iminium ion from the reaction of an aldehyde (5-ethylthiophene-2-carbaldehyde) and an amine (piperazine). This is followed by the in-situ reduction of the iminium ion to the corresponding amine using a mild reducing agent.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild enough not to reduce the aldehyde starting material.[7]
Experimental Protocol: Reductive Amination
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer.
-
Nitrogen balloon.
-
5-Ethylthiophene-2-carbaldehyde.
-
Piperazine.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃).
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous.
-
Acetic acid (glacial).
-
Saturated sodium bicarbonate solution.
-
Brine.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Dichloromethane and methanol for chromatography.
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-ethylthiophene-2-carbaldehyde (1 equivalent) and piperazine (1.5-2 equivalents) in anhydrous 1,2-dichloroethane or dichloromethane.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (a few drops) to the mixture to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient (e.g., 100:0 to 95:5) to yield 1-[(5-Ethylthien-2-yl)methyl]piperazine.
Data Summary: Reductive Amination
| Parameter | Value |
| Starting Materials | 5-Ethylthiophene-2-carbaldehyde, Piperazine |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | 1,2-Dichloroethane (DCE) or DCM |
| Catalyst | Acetic acid (glacial) |
| Reaction Temp. | Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-80% |
| Product | 1-[(5-Ethylthien-2-yl)methyl]piperazine |
| Appearance | Expected to be an oil or low-melting solid |
Scientific Integrity & Logic
The selection of this two-step synthetic route is based on established and reliable organic chemistry principles. The Vilsmeier-Haack reaction is a highly regioselective method for the formylation of electron-rich heterocycles like thiophene, ensuring the formyl group is introduced at the desired 2-position. The use of an excess of piperazine in the reductive amination step helps to minimize the formation of the bis-alkylated byproduct. Sodium triacetoxyborohydride is the reducing agent of choice due to its chemoselectivity for iminium ions over aldehydes, leading to a cleaner reaction profile.[7]
This protocol is designed to be self-validating through the use of in-process monitoring via TLC. This allows the researcher to track the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected before moving to the workup and purification stages. The purification by column chromatography is a standard and effective method for isolating the target compound from unreacted starting materials and byproducts.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927, 60, 119–122.
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.2000, 49, 1–330.
- Shaquiquzzaman, M.; Verma, G.; Marella, A.; Akhter, M.; Akhtar, M. J.; Alam, M. M. A review of synthetic methodologies, structure-activity relationship and medicinal applications of piperazine containing compounds. Eur. J. Med. Chem.2013, 65, 30-61.
-
Kant, R.; Maji, S. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Trans.2021 , 50, 785-800. [Link]
-
PrepChem. Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. [Link]
- Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014, 57, 10257–10274.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61, 3849–3862.
- Prakash, O.; Kumar, A.; Sharma, P. Recent advances in the Vilsmeier-Haack reaction: a versatile tool in organic synthesis. J. Iran. Chem. Soc.2011, 8, 809–847.
-
The Good Scents Company. 5-ethyl-2-thiophene carboxaldehyde. [Link]
-
PubMed. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
ResearchGate. Reductive amination with 5-ethyl-2-methylpyridine borane. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. youtube.com [youtube.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
1-[(5-Ethylthien-2-yl)methyl]piperazine synthesis protocol
Application Notes & Protocols
Topic: Synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine via Reductive Amination
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of thiophene and piperazine scaffolds in pharmacologically active agents. The protocol detailed herein employs a highly efficient and selective one-pot reductive amination strategy. We will delve into the mechanistic rationale for reagent selection, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques. The chosen methodology, centered around the use of sodium triacetoxyborohydride (STAB), offers significant advantages in terms of yield, purity, and operational simplicity over alternative methods.
Mechanistic Rationale and Strategic Approach
The synthesis of N-alkylated piperazines is a cornerstone reaction in the development of new chemical entities. The target molecule, 1-[(5-Ethylthien-2-yl)methyl]piperazine, is ideally constructed by forming the C-N bond between the piperazine ring and the ethylthienyl-methyl fragment. Reductive amination stands out as the most effective strategy for this transformation.
The reaction proceeds in two main stages within a single pot:
-
Imine/Iminium Ion Formation: The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of 5-ethylthiophene-2-carbaldehyde. Subsequent dehydration yields a transient iminium ion intermediate.
-
In Situ Reduction: A selective reducing agent is used to reduce the iminium ion to the final tertiary amine product.
Causality in Reagent Selection
Starting Materials:
-
5-Ethylthiophene-2-carbaldehyde: This aldehyde serves as the electrophilic component. Its synthesis, typically achieved through a Vilsmeier-Haack reaction on 2-ethylthiophene, is a standard and scalable procedure.[1] The aldehyde's reactivity is well-suited for imine formation under mild conditions.
-
Piperazine: As the nucleophilic amine, piperazine is a common building block in pharmaceuticals. A key consideration is controlling the stoichiometry to favor mono-alkylation. Using a slight excess of piperazine can help minimize the formation of the 1,4-disubstituted by-product.
The Reducing Agent: Sodium Triacetoxyborohydride (STAB) The choice of reducing agent is critical for the success of a one-pot reductive amination. While other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) can be used, sodium triacetoxyborohydride, NaBH(OAc)₃, is demonstrably superior for this application for several reasons:
-
Chemoselectivity: STAB is a milder reducing agent compared to NaBH₄.[2] The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride, making it highly selective for the reduction of iminium ions over aldehydes or ketones.[3][4] This prevents the wasteful side-reaction of reducing the starting 5-ethylthiophene-2-carbaldehyde to its corresponding alcohol.
-
Reaction Rate & Conditions: The reduction of iminium ions by STAB is significantly faster than the reduction of carbonyls.[3] This allows for a convenient one-pot procedure where the reducing agent can be added directly to a mixture of the aldehyde and amine.[5] The reaction proceeds efficiently at room temperature in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[3][6]
-
Safety and Handling: Unlike the highly toxic NaCNBH₃, STAB is a less hazardous reagent. It is, however, moisture-sensitive and should be handled accordingly.[6]
The overall reaction scheme is a convergent and efficient pathway to the desired product.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment
-
Chemicals:
-
5-Ethylthiophene-2-carbaldehyde (MW: 140.20 g/mol )
-
Piperazine (anhydrous) (MW: 86.14 g/mol )
-
Sodium triacetoxyborohydride (STAB) (MW: 211.94 g/mol )
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen or Argon inlet
-
Septa and syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 5-Ethylthiophene-2-carbaldehyde | 140.20 | 10.0 | 1.40 g | 1.0 |
| Piperazine | 86.14 | 12.0 | 1.03 g | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.0 | 3.18 g | 1.5 |
| 1,2-Dichloroethane (DCE) | - | - | 50 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-ethylthiophene-2-carbaldehyde (1.40 g, 10.0 mmol) and piperazine (1.03 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask.
-
Iminium Formation: Seal the flask with a septum and stir the mixture under a nitrogen atmosphere at room temperature for 30-60 minutes. The formation of the iminium intermediate will begin.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring suspension in portions over 10-15 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.
-
Work-up (Quenching): Once the reaction is complete, carefully quench it by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane, often with 0.5-1% triethylamine added to the mobile phase to prevent the product from tailing on the acidic silica gel.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-[(5-Ethylthien-2-yl)methyl]piperazine as a viscous oil or low-melting solid.
Caption: Step-by-step experimental workflow.
Characterization and Expected Results
-
Yield: Typical yields for this reaction range from 75-90% after purification.
-
Appearance: The final product is expected to be a pale yellow to brown viscous oil.
-
Confirmation of Structure: The identity and purity of the synthesized 1-[(5-Ethylthien-2-yl)methyl]piperazine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 211.11).
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
1,2-Dichloroethane (DCE): Is a toxic and carcinogenic solvent. Handle with extreme care.
-
Sodium Triacetoxyborohydride (STAB): Is a water-reactive solid. It will release flammable hydrogen gas upon contact with strong acids and water. Avoid inhalation of dust.
-
Piperazine: Can cause skin and respiratory irritation.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. Wikipedia. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Chemtube3D. (n.d.). Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. PubMed. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
PrepChem. (n.d.). Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. PrepChem.com. [Link]
-
Forsee, W. T., & Pollard, C. B. (1935). Derivatives of Piperazine. VIII. Condensation with Aldehydes. Journal of the American Chemical Society, 57(10), 2000-2001. [Link]
-
Forsee, W. T., & Pollard, C. B. (1935). Derivatives of Piperazine. VI. Alkylation by Means of Aldehydes. Journal of the American Chemical Society, 57(6), 1788-1789. [Link]
-
ResearchGate. (2022). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. ResearchGate. [Link]
Sources
N-alkylation of piperazine with 2-(chloromethyl)-5-ethylthiophene
An Application Note for the Synthesis of 1-((5-ethylthiophen-2-yl)methyl)piperazine
Topic: Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Arylmethylpiperazines
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds. Its unique physicochemical properties, including the ability to improve aqueous solubility and bioavailability, make it a desirable component in drug design. N-alkylation of the piperazine ring is a fundamental strategy to introduce molecular diversity and modulate biological activity, enabling fine-tuning of a compound's affinity for targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2]
This application note provides a comprehensive guide to the synthesis of 1-((5-ethylthiophen-2-yl)methyl)piperazine via the . This specific transformation is of interest as it combines the piperazine core with a substituted thiophene moiety, a group also prevalent in many therapeutic agents.[3] We will explore the mechanistic underpinnings of the reaction, present a robust and validated protocol, and discuss strategies for characterization and troubleshooting.
Mechanistic Rationale: Controlling Selectivity in Piperazine Alkylation
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of piperazine acts as the nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)-5-ethylthiophene and displacing the chloride leaving group.
A primary challenge in the N-alkylation of piperazine is achieving mono-substitution.[4] Since piperazine possesses two reactive secondary amine nitrogens, the reaction can easily proceed to form the undesired 1,4-disubstituted byproduct. The mono-alkylated product is often still nucleophilic enough to react a second time, especially at elevated temperatures or with a high concentration of the alkylating agent.[4]
To ensure high selectivity for the mono-alkylated product, this protocol employs a key strategic choice:
-
Stoichiometric Control: A large excess of piperazine is used relative to the alkylating agent.[4] This statistical approach ensures that molecules of 2-(chloromethyl)-5-ethylthiophene are far more likely to encounter an unreacted piperazine molecule than a mono-alkylated one, thus significantly suppressing the formation of the di-substituted product.
The diagram below illustrates the SN2 reaction pathway for the selective mono-alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 1-[(5-Ethylthien-2-yl)methyl]piperazine
An Application Guide for Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the purification of 1-[(5-Ethylthien-2-yl)methyl]piperazine, a heterocyclic amine of significant interest as a building block in medicinal chemistry and drug development. The inherent physicochemical properties of this compound, namely the basicity of the piperazine moiety and the aromatic nature of the ethylthiophene group, present unique challenges for achieving high purity. This guide details three robust, field-proven purification strategies: Purification via Salt Formation and Recrystallization, Preparative Column Chromatography (with modified mobile and stationary phases), and High-Vacuum Distillation. Each section elucidates the underlying scientific principles, provides detailed step-by-step protocols, and offers expert troubleshooting advice to overcome common experimental hurdles. The methodologies described herein are designed to be self-validating and are grounded in established chemical principles, empowering researchers to consistently obtain material of high purity essential for downstream applications.
Introduction and Physicochemical Profile
1-[(5-Ethylthien-2-yl)methyl]piperazine is a bifunctional molecule featuring a nucleophilic secondary amine within a piperazine ring and a substituted thiophene ring. Its utility in the synthesis of novel chemical entities demands purity levels often exceeding 99%, as even minor impurities can compromise reaction yields, introduce unwanted byproducts, or confound biological screening results. The compound is commercially available as a liquid of approximately 95% purity, necessitating further purification for most research and development applications.
The primary purification challenges stem from:
-
Basicity: The piperazine nitrogens (pKa ~9.8 for the secondary amine) are basic and can interact strongly with acidic media, such as standard silica gel, leading to poor separation and product loss[1][2].
-
High Boiling Point: The molecular weight (210.34 g/mol ) suggests a high boiling point, making atmospheric distillation impractical due to the risk of thermal decomposition, a common issue with amines[3].
-
Potential for Oxidation: Amines are susceptible to air oxidation, which can lead to coloration and the formation of impurities over time[4][5].
A thorough understanding of the compound's properties is critical for selecting an appropriate purification strategy.
Table 1: Physicochemical Properties of 1-[(5-Ethylthien-2-yl)methyl]piperazine
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₁H₁₈N₂S | |
| Molecular Weight | 210.34 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | >150°C (estimated) | Inferred from structurally similar compounds like 1-methylpiperazine (138°C)[6][7]. High MW suggests vacuum distillation is required[8]. |
| Basicity | Basic (Lewis Base) | The presence of the piperazine ring confers basic properties, making the compound soluble in acidic aqueous solutions[9]. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water but soluble in aqueous acid. | General property of heterocyclic amines. Salt formation enhances water solubility[9]. |
Integrated Purification Strategy
A multi-step approach is often the most effective path to achieving high purity. The initial purity of the crude material and the nature of the impurities will dictate the optimal sequence of techniques. A general, robust workflow is presented below.
Caption: Workflow for purification via salt formation and recrystallization.
Protocol: Hydrochloride Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude 1-[(5-Ethylthien-2-yl)methyl]piperazine (1.0 eq) in a minimal amount of a suitable organic solvent such as isopropanol or ethyl acetate (approx. 5-10 mL per gram of amine). [10]2. Acid Addition: While stirring the solution, slowly add a solution of hydrochloric acid in isopropanol (e.g., 2 M solution) dropwise. Continue addition until the solution becomes acidic (check with pH paper) and a precipitate forms. Typically, 1.05 to 1.1 equivalents of acid are sufficient.
-
Crystallization: Stir the resulting slurry at room temperature for 30-60 minutes, then cool in an ice bath for another 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystalline hydrochloride salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used in step 1) to remove soluble impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/water) and heat until the salt completely dissolves. Allow the solution to cool slowly to room temperature, then to 0-4°C to induce recrystallization.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold recrystallization solvent, and dry under high vacuum.
-
Liberation of Free Base: To recover the purified amine, dissolve the salt in water. Basify the aqueous solution by slowly adding a base like 2M NaOH or saturated NaHCO₃ until the pH is >12. [10]Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified liquid product.
Technique 2: Preparative Column Chromatography
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For basic amines like our target compound, standard silica gel (an acidic stationary phase) can cause significant issues. The lone pair of electrons on the piperazine nitrogens can form strong hydrogen bonds or acid-base interactions with the acidic silanol (Si-OH) groups on the silica surface. [2]This leads to peak tailing, irreversible adsorption, and poor recovery. Two primary strategies are employed to counteract this.
Caption: General experimental workflow for preparative column chromatography.
Method A: Modified Mobile Phase on Standard Silica Gel
Principle: By adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase, the acidic sites on the silica gel are temporarily neutralized or "capped". [10][11]This competing base interacts with the silanol groups, preventing the target amine from binding too strongly, thereby allowing it to elute symmetrically and improving recovery.
Protocol:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Selection: Start with a non-polar solvent system like Hexane/Ethyl Acetate. Use Thin Layer Chromatography (TLC) to determine an appropriate ratio that gives the target compound an Rf value of ~0.2-0.3.
-
Mobile Phase Modification: To the chosen solvent system, add 0.5-1% (v/v) of triethylamine (TEA). [10]For very polar amines, a system of Dichloromethane/Methanol with 1-2% of a 7N ammonia solution in methanol can be effective. [10][11]4. Column Packing: Pack the column using the modified mobile phase.
-
Elution: After loading the sample, elute the column with the modified mobile phase, collecting fractions and monitoring by TLC.
-
Workup: Combine the pure fractions. The TEA is volatile and will be removed along with the mobile phase solvents during concentration under reduced pressure.
Method B: Amine-Functionalized Silica Gel
Principle: This approach modifies the stationary phase instead of the mobile phase. Amine-functionalized silica has basic aminopropyl groups bonded to the surface, which effectively shields the target compound from the underlying acidic silica. [1][2]This creates a more inert surface, preventing strong interactions and eliminating the need for basic additives in the mobile phase.
Protocol:
-
Stationary Phase: Amine-functionalized silica gel (Si-NH₂). [1]2. Mobile Phase Selection: Standard solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol can be used without basic additives. Determine the optimal solvent ratio using TLC on amine-functionalized plates.
-
Column Packing and Elution: Follow standard procedures for packing, loading, and elution.
-
Workup: Combine pure fractions and concentrate under reduced pressure. The workup is simpler as no additives need to be removed.
Table 2: Comparison of Chromatographic Methods
| Feature | Method A: Modified Mobile Phase | Method B: Amine-Functionalized Silica |
| Stationary Phase | Standard Silica Gel | Amine-Functionalized Silica Gel |
| Mobile Phase | Requires basic additive (e.g., TEA) [10] | Standard organic solvents |
| Pros | Uses inexpensive, common silica gel. | Excellent peak shape, high recovery, simpler workup. [2] |
| Cons | Additive can sometimes interfere with analysis; requires careful removal. | More expensive stationary phase. |
Technique 3: High-Vacuum Distillation
Causality: Distillation purifies liquids based on differences in boiling points. For compounds with boiling points above 150°C, heating to that temperature at atmospheric pressure often provides enough energy to break chemical bonds, leading to decomposition. [8]By reducing the pressure inside the distillation apparatus (creating a vacuum), the boiling point of the liquid is significantly lowered. This allows the compound to vaporize and distill at a much lower, non-destructive temperature. This technique is ideal as a final polishing step to remove non-volatile impurities (e.g., salts, polymers) or other high-boiling side products. [5]
Protocol: Short-Path Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease on all joints to ensure a tight seal.
-
Sample Preparation: Place the amine from a previous purification step into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a high-vacuum pump (with a cold trap in between). Slowly and carefully evacuate the system to the desired pressure (typically <1 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle with a sand or oil bath for uniform temperature distribution.
-
Distillation: The compound will begin to boil and condense on the cold finger or condenser. The temperature at the thermometer should remain stable during the collection of the main fraction. Collect a small forerun fraction first, which may contain residual solvents or more volatile impurities.
-
Collection: Collect the main fraction in a clean receiving flask. Stop the distillation when the temperature starts to rise again or when only a small, often discolored, residue remains in the distillation flask.
-
Shutdown: Allow the apparatus to cool completely before slowly and carefully re-introducing air (or an inert gas like nitrogen) to the system. Disassemble and collect the purified product.
Summary and Recommendations
The optimal purification strategy for 1-[(5-Ethylthien-2-yl)methyl]piperazine depends on the scale of the purification and the impurity profile.
Table 3: Technique Applicability
| Technique | Scale | Best For Removing | Key Advantage |
| Salt Recrystallization | mg to multi-gram | Non-basic impurities, isomers with different salt solubilities | Potentially highest purity, highly scalable. [10] |
| Column Chromatography | mg to gram | Structurally similar impurities, colored impurities | High resolution for complex mixtures. [12] |
| Vacuum Distillation | gram to kg | Non-volatile impurities, high-boiling byproducts | Excellent for final polishing of thermally stable liquids. [10] |
For achieving the highest possible purity (>99.5%), a combination of techniques is recommended. A robust sequence involves purification via hydrochloride salt recrystallization followed by a final high-vacuum distillation of the liberated free base. This ensures the removal of a broad spectrum of potential impurities.
References
- Google Patents. (1959). Purification of piperazine. US2919275A.
-
BBS, B. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 625-668. Retrieved from [Link]
-
Nielsen, P., et al. (2018). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. U.S. Department of Energy. OSTI.GOV. Retrieved from [Link]
- Google Patents. (1956). Process for the purification of thiophene. US2745843A.
-
ResearchGate. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Request PDF. Retrieved from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Retrieved from [Link]
- Google Patents. (1998). Purification method of thiophene. CN1134429C.
-
Al-Mizi, T. M., et al. (2023). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Membranes, 13(7), 665. Retrieved from [Link]
- Google Patents. (1969). Recovery and purification of piperazine. US3481933A.
-
ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]
-
Lejault, P., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 196-202. Retrieved from [Link]
-
Cram.com. (n.d.). Amines Flashcards. Retrieved from [Link]
-
PubChem. (n.d.). Methyl piperazine-1-carboxylate. Retrieved from [Link]
-
Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpiperazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (2003). Method for the preparation of piperazine and its derivatives. US6603003B2.
- Google Patents. (1959). Method for preparing 1-methylpiperazine. US2905673A.
-
PubChem. (n.d.). 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine. Retrieved from [Link]
- Google Patents. (2013). Preparation method of 1-methyl piperazine. CN102304102B.
Sources
- 1. silicycle.com [silicycle.com]
- 2. biotage.com [biotage.com]
- 3. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chembk.com [chembk.com]
- 7. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Amines Flashcards - Cram.com [cram.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-[(5-Ethylthien-2-yl)methyl]piperazine
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[(5-Ethylthien-2-yl)methyl]piperazine. This compound, a key intermediate in pharmaceutical synthesis, requires a precise analytical method to ensure purity and consistency. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, offering excellent resolution and peak symmetry. The protocol has been developed with consideration for the physicochemical properties of the analyte, particularly its basic piperazine moiety and UV-active ethylthiophene group. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale, detailed experimental protocols, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1]
Principle of Separation and Method Rationale
The successful chromatographic separation of 1-[(5-Ethylthien-2-yl)methyl]piperazine is predicated on understanding its chemical structure. The molecule possesses two key features that dictate the chromatographic strategy:
-
A Hydrophobic Moiety: The ethyl-substituted thiophene ring provides sufficient hydrophobicity for effective retention on a non-polar stationary phase. This makes Reversed-Phase HPLC (RP-HPLC), which employs a non-polar stationary phase and a polar mobile phase, the ideal separation mode.[2] The mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.[2]
-
A Basic Piperazine Ring: The piperazine group contains two secondary amines, making the compound basic.[3] Basic analytes can interact with acidic residual silanols on the surface of silica-based stationary phases, leading to poor peak shape (tailing) and inconsistent retention. To mitigate this, the mobile phase is acidified with formic acid. This serves two purposes:
-
It protonates the piperazine nitrogens, creating a single, stable ionic species that behaves predictably during chromatography.
-
It suppresses the ionization of residual silanols on the stationary phase, minimizing undesirable secondary interactions.
-
A C18 column is selected as the stationary phase due to its widespread applicability and proven performance in separating compounds of intermediate polarity.[4] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure efficient elution of the main analyte while also separating any potential impurities with different polarities, providing a comprehensive purity profile within a reasonable runtime.[5]
Optimized Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Instrumentation | Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 235 nm (or λmax determined from analyte spectrum) |
| Run Time | 15 minutes |
Detailed Experimental Protocols
Reagents and Materials
-
1-[(5-Ethylthien-2-yl)methyl]piperazine reference standard (Purity ≥95%)[6]
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade, ~99%)
-
Deionized Water (Resistivity ≥18.2 MΩ·cm)
-
Methanol (HPLC Grade, for cleaning)
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Carefully add 1.0 mL of formic acid to 999 mL of deionized water in a 1 L glass media bottle. Mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Carefully add 1.0 mL of formic acid to 999 mL of acetonitrile in a 1 L glass media bottle. Mix thoroughly.
-
Scientist's Note: Mobile phases should be filtered through a 0.45 µm membrane filter and degassed for 15 minutes in an ultrasonic bath to prevent pump issues and ensure a stable baseline.
-
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 1.25 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and routine analysis.
Sample Preparation
Accurately weigh a sample amount equivalent to ~25 mg of 1-[(5-Ethylthien-2-yl)methyl]piperazine into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with diluent. Further dilute this solution 25-fold (e.g., 1 mL into 25 mL) to achieve a theoretical concentration of 40 µg/mL. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Workflow Diagram
The overall process from sample preparation to final data reporting is outlined below.
Caption: High-level workflow for HPLC analysis.
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is the process that demonstrates an analytical procedure is suitable for its intended purpose.[7] The following parameters must be assessed.
System Suitability Test (SST)
Before any sample analysis, the chromatographic system's performance must be verified. Inject the Working Standard Solution (50 µg/mL) six consecutive times. The acceptance criteria are detailed in the table below.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.[8]
-
Protocol: Analyze a sample of the diluent (blank), a placebo sample (if applicable), and a spiked sample.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the 1-[(5-Ethylthien-2-yl)methyl]piperazine peak.
Linearity
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte.[8]
-
Protocol: Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 5, 10, 25, 50, 75 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).[7]
-
Protocol: Prepare samples in triplicate at three concentration levels: 80%, 100%, and 120% of the working concentration. Analyze these samples and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]
-
Repeatability (Intra-day Precision): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Protocol: These can be estimated based on the signal-to-noise ratio (S/N). Typically, a S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The precision (%RSD) at the LOQ should not exceed 10%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
-
Protocol: Introduce small changes to the method, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% organic content)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the analytical result should not significantly change.
Validation Logic and Parameter Interdependence
Caption: Interdependence of ICH validation parameters.
Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing Factor: ≤ 2.0; Theoretical Plates: ≥ 2000; %RSD of Peak Area: ≤ 2.0% |
| Specificity | No interference at analyte retention time |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOQ Precision (%RSD) | ≤ 10.0% |
| Robustness | System suitability criteria met under varied conditions |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantitative determination of 1-[(5-Ethylthien-2-yl)methyl]piperazine. The method is suitable for routine quality control analysis, purity testing, and stability studies in a pharmaceutical development environment. Adherence to the outlined validation protocol will ensure compliance with regulatory expectations and generate reliable, high-quality analytical data.
References
- Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
- Crawford Scientific. (n.d.).
- Navaneeswari, S., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Pharmaguideline. (2024).
- Patel, P., et al. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development.
- Analytics Vidhya. (2024).
- Singh, S. K., et al. (2025). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Kwiecień, A., et al. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Al-Sabha, W. Y. (2022).
- Bagle, S. V., et al. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Sigma-Aldrich. (n.d.). 1-[(5-ethyl-2-thienyl)methyl]piperazine.
- Deconinck, E., et al. (n.d.). HPLC-UV/DAD chromatograms of piperazine derivative mixture.
- Waghmare, P., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. 1-[(5-ethyl-2-thienyl)methyl]piperazine | 523981-54-6 [sigmaaldrich.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. actascientific.com [actascientific.com]
Definitive Identification and Quantification of 1-[(5-Ethylthien-2-yl)methyl]piperazine using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated method for the analysis of 1-[(5-Ethylthien-2-yl)methyl]piperazine, a heterocyclic compound of interest in pharmaceutical research and development. Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides the requisite specificity and sensitivity for unambiguous identification and accurate quantification. The protocol herein details a comprehensive workflow, from sample preparation to data analysis, grounded in established principles of analytical chemistry. We will elucidate the rationale behind instrumental parameter selection, discuss the characteristic electron ionization (EI) fragmentation pattern, and outline validation procedures consistent with international regulatory standards.
Introduction and Principle
1-[(5-Ethylthien-2-yl)methyl]piperazine is a substituted piperazine derivative containing a thiophene moiety. As with many novel chemical entities, the development of reliable analytical methods is critical for its characterization, purity assessment, and pharmacokinetic studies. Gas chromatography is an ideal separation technique for thermally stable and volatile compounds, while mass spectrometry offers high-selectivity detection and structural elucidation capabilities.[1]
The principle of this method is based on the separation of the analyte from the sample matrix using a gas chromatograph, followed by ionization and detection using a mass spectrometer. In the GC, the compound is volatilized and separated based on its boiling point and interaction with a capillary column. Upon elution, it enters the MS ion source, where it is fragmented by electron impact (EI). The resulting mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions serve as a chemical fingerprint for definitive identification.[2]
Materials and Instrumentation
Reagents and Standards
-
1-[(5-Ethylthien-2-yl)methyl]piperazine: Analytical standard of known purity (≥98%).
-
Solvent: HPLC-grade or GC-grade Methanol or Acetonitrile.
-
Carrier Gas: Helium (99.999% purity or higher).
Instrumentation
A standard Gas Chromatograph-Mass Spectrometer system equipped with the following is recommended:
-
Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B GC/MSD or equivalent single quadrupole system.
-
GC Column: A non-polar or medium-polarity column is optimal. A 5% Phenyl Methylpolysiloxane column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for its versatility and robustness.
-
Autosampler: For precision and reproducibility.
-
Data System: Manufacturer's software for instrument control, data acquisition, and processing (e.g., Agilent MassHunter).
Detailed Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 1-[(5-Ethylthien-2-yl)methyl]piperazine standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. For quantitative analysis, a typical calibration range may be 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix (e.g., reaction mixture, biological fluid). For a simple purity assessment from a synthesized batch:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of methanol to achieve a nominal concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for method development.[3][4] Optimization may be required based on the specific instrumentation used.
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Inlet | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | ||
| Initial Temperature | 150 °C, hold for 1 min | Allows for solvent focusing and sharp peak initiation. |
| Ramp | 15 °C/min to 300 °C | A moderate ramp rate to ensure good separation from potential impurities. |
| Final Hold | Hold at 300 °C for 5 min | Ensures elution of any less volatile compounds and cleans the column. |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible fragmentation patterns for library matching.[2] |
| Electron Energy | 70 eV | Industry standard energy that produces stable and extensive fragmentation. |
| Ion Source Temp. | 230 °C | Reduces ion source contamination and promotes optimal ionization. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering and prevents contamination. |
| Transfer Line Temp. | 280 °C | Prevents analyte condensation between the GC and MS. |
| Acquisition Mode | Full Scan | Used for initial identification and method development. |
| Scan Range | m/z 40 - 450 | Covers the molecular weight of the analyte and its expected fragments. |
| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from saturating the detector. |
Method Validation Framework
For use in regulated environments, the analytical method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. Analyze at least five concentration levels and evaluate the correlation coefficient (r² > 0.995) of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. Determined by spike-recovery studies on a blank matrix.
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels:
-
Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis performed by different analysts on different days.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Data Analysis and Expected Results
Analyte Identification
-
Retention Time (RT): Under the conditions specified, 1-[(5-Ethylthien-2-yl)methyl]piperazine is expected to elute at a specific retention time. This RT should be consistent across all runs.
-
Mass Spectrum: The primary confirmation of identity comes from the mass spectrum. The spectrum should contain the molecular ion (M⁺˙) and a consistent pattern of fragment ions.
Predicted Mass Spectrum and Fragmentation
The structure of 1-[(5-Ethylthien-2-yl)methyl]piperazine (C₁₁H₁₈N₂S, Molecular Weight: 210.34) suggests a predictable fragmentation pattern under EI conditions. The most favored fragmentation pathway involves the cleavage of bonds near the site of ionization to form the most stable cations and radicals.[8]
-
Molecular Ion (M⁺˙) at m/z 210: The presence of this peak confirms the molecular weight of the compound.
-
Base Peak at m/z 125: This highly stable fragment is predicted to be the most abundant ion (base peak). It results from the benzylic-type cleavage of the C-N bond connecting the methylene bridge to the piperazine ring, forming the [5-ethylthien-2-yl]methyl cation.
-
Piperazine Fragments at m/z 85 and 56: Cleavage can also yield ions characteristic of the piperazine ring. The ion at m/z 85 corresponds to the piperazinyl cation, while m/z 56 is a common fragment from the breakdown of the piperazine ring structure.[9][10]
Table 3: Predicted Key Mass Fragments
| m/z | Predicted Ion Structure | Description |
|---|---|---|
| 210 | [C₁₁H₁₈N₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | [C₇H₉S]⁺ | [5-ethylthien-2-yl]methyl cation |
| 85 | [C₄H₉N₂]⁺ | Piperazinyl cation |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |
Quantification
For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the base peak at m/z 125) against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas from this curve.
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromsolutions.co.uk [chromsolutions.co.uk]
- 4. gcms.cz [gcms.cz]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for Assessing the CNS Profile of 1-[(5-Ethylthien-2-yl)methyl]piperazine
Document ID: ANP-2026-ETPZ-CNS-V1.0
Abstract
This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on establishing the central nervous system (CNS) activity profile of the novel chemical entity, 1-[(5-Ethylthien-2-yl)methyl]piperazine (hereafter referred to as ETPZ). The molecular architecture of ETPZ, featuring a thienyl group linked to a piperazine moiety, suggests a high probability of interaction with CNS targets, particularly monoaminergic receptors.[1] This guide outlines a strategic, multi-tiered approach, beginning with foundational in vitro assays to identify molecular targets and mechanisms, followed by a suite of in vivo behavioral paradigms to characterize its potential therapeutic effects. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction and Strategic Rationale
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved CNS drugs with applications in treating psychosis, depression, and anxiety.[2] These compounds frequently exhibit affinity for dopamine and serotonin receptor families.[1] The presence of a thienyl ring in ETPZ further modulates its electronic and steric properties, potentially conferring unique selectivity and potency.
Therefore, a systematic evaluation of ETPZ's CNS activity is warranted. Our proposed screening cascade is designed to efficiently build a comprehensive pharmacological profile, starting with broad, high-throughput in vitro methods and progressing to more complex, resource-intensive in vivo models. This strategy ensures that investment in animal studies is justified by robust, target-driven hypotheses generated from cellular and biochemical data.
Tier 1: In Vitro Pharmacological Characterization
The initial phase focuses on identifying the primary molecular targets of ETPZ, quantifying its affinity and functional activity, and assessing its fundamental suitability as a CNS drug candidate by predicting its ability to cross the blood-brain barrier (BBB).
Workflow for In Vitro Characterization
Caption: In Vitro Screening Cascade for ETPZ.
Protocol: Radioligand Competition Binding Assays
Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It relies on the principle of competition between the unlabeled test compound (ETPZ) and a radiolabeled ligand with known high affinity for the target receptor. We will prioritize key dopamine (D1, D2) and serotonin (5-HT1A, 5-HT2A) receptors based on the piperazine pharmacophore.[3][4]
Materials:
-
Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing human recombinant D2 or 5-HT2A receptors.
-
Radioligands: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).[5]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM for D2) or Mianserin (10 µM for 5-HT2A).
-
96-well filter plates (GF/B) and a vacuum manifold.[5]
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of ETPZ in assay buffer, typically from 100 µM to 0.1 nM.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific control (e.g., Haloperidol), and receptor membranes.
-
ETPZ Competition: Assay buffer, radioligand, varying concentrations of ETPZ, and receptor membranes.
-
-
Incubation: Add the receptor membranes (e.g., 10-20 µg protein/well) to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.[5]
-
Harvesting: Rapidly filter the plate contents through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of ETPZ. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Functional Activity Assays (Calcium Flux for 5-HT2A)
Rationale: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the mobilization of intracellular calcium.[6][7] This assay will determine if ETPZ acts as an agonist (activates the receptor) or an antagonist (blocks the action of a known agonist).
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Reference Agonist: Serotonin (5-HT).
-
Reference Antagonist: Ketanserin.
-
Fluorescence microplate reader (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
-
Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove growth media and incubate cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Assay Execution (Agonist Mode):
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for ~20 seconds.
-
Add varying concentrations of ETPZ and monitor the change in fluorescence for 2-3 minutes. The reference agonist (5-HT) serves as a positive control.
-
An increase in fluorescence indicates agonist activity.
-
-
Assay Execution (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with varying concentrations of ETPZ for 15-30 minutes.
-
Place the plate in the reader and establish a baseline.
-
Add a fixed concentration of the agonist 5-HT (typically its EC80 value) and monitor the fluorescence response.
-
A reduction in the 5-HT-induced signal indicates antagonist activity.
-
-
Data Analysis: Plot the change in fluorescence (agonist mode) or the percent inhibition of the agonist response (antagonist mode) against the log concentration of ETPZ. Use non-linear regression to calculate EC50 (for agonists) or IC50 (for antagonists) values.
Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Rationale: A CNS drug must be able to cross the BBB to reach its target. The in vitro Transwell assay, using a confluent monolayer of brain microvascular endothelial cells, is a widely accepted model to predict BBB permeability.[8][9][10]
Materials:
-
Human Brain Microvascular Endothelial Cells (hBMECs).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
High-permeability marker (e.g., Caffeine).
-
Low-permeability marker (e.g., Lucifer Yellow).
-
LC-MS/MS system for compound quantification.
Step-by-Step Protocol:
-
Cell Culture: Culture hBMECs on the Transwell inserts until a confluent monolayer is formed, confirmed by measuring Transendothelial Electrical Resistance (TEER).[8]
-
Assay Initiation: Replace the media in the apical (top) chamber with a solution containing ETPZ and control markers. The basolateral (bottom) chamber contains fresh media.
-
Sampling: At various time points (e.g., 15, 30, 60, 120 minutes), take samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of ETPZ and the markers in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of substance appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Tier 2: In Vivo Behavioral Profiling
Following successful in vitro characterization (i.e., defined target, high potency, and predicted BBB permeability), in vivo studies are initiated to assess the physiological and behavioral effects of ETPZ in rodents.
Funnel for In Vivo Behavioral Testing
Caption: Tiered Approach for In Vivo CNS Profiling.
Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents.[11][12][13] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13][14][15] Anxiolytic compounds typically increase the time spent and entries into the open arms.
Materials:
-
Plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Video tracking software for automated recording and analysis.
-
Rodents (mice or rats).
-
Vehicle control (e.g., saline, DMSO/saline).
-
Positive control (e.g., Diazepam).
Step-by-Step Protocol:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes prior to the test.[14]
-
Dosing: Administer ETPZ (at various doses), vehicle, or positive control via the appropriate route (e.g., IP, PO) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure: Place the animal in the center of the maze, facing a closed arm, and allow it to explore freely for 5-10 minutes.[13][14] The experimenter should be blind to the treatment groups.[11]
-
Recording: Record the session using an overhead camera connected to tracking software.
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: A significant increase in the time spent in and/or entries into the open arms, without a significant change in total distance traveled, suggests an anxiolytic-like effect.
Protocol: Forced Swim Test (FST) for Depressive-Like Behavior
Rationale: The FST is a common screening tool for antidepressants.[16] It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[17][18] This immobility is interpreted as a state of behavioral despair, and it is reliably reduced by antidepressant drugs.
Materials:
-
Transparent cylindrical containers filled with water (23-25°C).[16][17][18]
-
Video camera for recording.
-
Vehicle control.
-
Positive control (e.g., Imipramine, Fluoxetine).
Step-by-Step Protocol:
-
Acclimation: Habituate animals to the testing room for at least 30-60 minutes.[16][17]
-
Dosing: Administer ETPZ, vehicle, or positive control.
-
Test Procedure: Gently place each mouse into a cylinder of water for a 6-minute session.[19] The first 2 minutes are typically considered a habituation period and are not scored.[16][19]
-
Scoring: During the final 4 minutes of the test, a trained observer (blind to treatment) or automated software scores the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Post-Test Care: After the test, remove the animals, dry them thoroughly, and place them in a clean, heated cage to prevent hypothermia.[16]
-
Interpretation: A significant reduction in the duration of immobility compared to the vehicle-treated group suggests an antidepressant-like effect.
Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
Rationale: PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information.[20] Deficits in PPI are observed in patients with schizophrenia and other psychiatric disorders.[20][21] This test assesses the ability of a weak, non-startling acoustic stimulus (the prepulse) to inhibit the startle response to a subsequent strong stimulus (the pulse).[22]
Materials:
-
Acoustic startle chambers with a loudspeaker and a sensor to detect whole-body startle.
-
Software to control stimulus presentation and record responses.
-
Vehicle control.
-
Positive control (e.g., a D2 antagonist like Haloperidol or an atypical antipsychotic like Clozapine).
Step-by-Step Protocol:
-
Dosing: Administer ETPZ, vehicle, or positive control.
-
Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[20]
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage:
-
% PPI = 100 * [(Startle on Pulse-Alone Trials - Startle on Prepulse-Pulse Trials) / Startle on Pulse-Alone Trials].[20]
-
-
Interpretation: Antipsychotic drugs are expected to reverse deficits in PPI induced by a psychomimetic agent (e.g., MK-801) or in a relevant genetic model. If ETPZ on its own enhances PPI, it may indicate pro-cognitive or sensory-gating enhancing properties.
Protocol: Novel Object Recognition (NOR) for Memory
Rationale: The NOR test is used to evaluate recognition memory in rodents.[24][25] The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[26] This paradigm avoids the need for external reinforcement or punishment.
Materials:
-
An open-field arena.
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are distinct from each other.
-
Video tracking software.
-
Vehicle control.
-
Positive control (e.g., a pro-cognitive agent like Donepezil in a scopolamine-induced amnesia model).
Step-by-Step Protocol:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes to reduce novelty-induced stress.[24][26]
-
Training/Familiarization (Day 2):
-
Testing (Day 2, after delay):
-
After a retention interval (e.g., 1 to 24 hours), return the animal to the arena.[24]
-
One of the familiar objects is replaced with a novel object.
-
Allow the animal to explore for 5-10 minutes and record the time spent exploring each object.
-
-
Data Analysis: Calculate a discrimination index (DI):
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
-
Interpretation: A positive DI indicates that the animal remembers the familiar object and prefers the novel one. A DI close to zero suggests a memory deficit. A compound that enhances memory would result in a higher DI compared to the vehicle group, or reverse a deficit induced by an amnesic agent.
Data Summary and Interpretation
The data generated from this comprehensive suite of assays should be compiled to build a clear pharmacological profile for ETPZ.
Table 1: Hypothetical In Vitro Data Summary for ETPZ
| Assay Type | Target | Parameter | Value |
| Binding Affinity | 5-HT2A Receptor | Ki | 15 nM |
| Binding Affinity | D2 Receptor | Ki | 85 nM |
| Binding Affinity | 5-HT1A Receptor | Ki | > 1,000 nM |
| Functional Activity | 5-HT2A Receptor | Mode | Antagonist |
| Functional Activity | 5-HT2A Receptor | IC50 | 45 nM |
| Functional Activity | D2 Receptor | Mode | Partial Agonist |
| Functional Activity | D2 Receptor | EC50 | 150 nM |
| BBB Permeability | In Vitro Transwell | Papp (cm/s) | 15 x 10⁻⁶ |
Interpretation: The hypothetical data in Table 1 suggest that ETPZ is a potent 5-HT2A antagonist with secondary D2 partial agonist activity. Its Papp value suggests high potential for crossing the blood-brain barrier, making it a viable CNS drug candidate. This profile is reminiscent of some atypical antipsychotic drugs.
Table 2: Hypothetical In Vivo Behavioral Data Summary for ETPZ
| Behavioral Test | Dose (mg/kg, IP) | Key Parameter | Result vs. Vehicle | Interpretation |
| Elevated Plus Maze | 1, 3, 10 | % Time in Open Arms | No significant change | Not strongly anxiolytic |
| Forced Swim Test | 1, 3, 10 | Immobility Time (s) | Significant decrease at 10 mg/kg | Potential antidepressant effect |
| Prepulse Inhibition | 3, 10 | % PPI (MK-801 model) | Reverses deficit at 10 mg/kg | Potential antipsychotic effect |
| Novel Object Rec. | 1, 3 | Discrimination Index | Significant increase at 3 mg/kg | Potential pro-cognitive effect |
Interpretation: The hypothetical in vivo data in Table 2 support the in vitro findings. The reversal of PPI deficits is consistent with the 5-HT2A/D2 mechanism and points towards antipsychotic potential. The effects in the FST and NOR tests suggest additional potential as an antidepressant and cognitive enhancer, which are desirable features for modern antipsychotics aimed at treating negative and cognitive symptoms of schizophrenia.
Conclusion
This application note provides a strategic and detailed framework for the preclinical CNS characterization of 1-[(5-Ethylthien-2-yl)methyl]piperazine. By systematically progressing from in vitro target identification and functional analysis to a well-designed battery of in vivo behavioral assays, researchers can efficiently and robustly define the compound's pharmacological profile. The outlined protocols, grounded in established scientific principles, will enable the generation of high-quality, interpretable data to guide crucial go/no-go decisions in the CNS drug discovery pipeline.
References
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Mousephenotype.org. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS.
- protocols.io. (2023, January 13). Elevated plus maze protocol.
- UCSF IACUC. (n.d.). Elevated Plus Maze.
- Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol.
- MedchemExpress.com. (n.d.). Elevated Plus Maze Test | Protocols.
- BehaviorCloud. (n.d.). BehaviorCloud Protocols - Novel Object Recognition.
- Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.
- JoVE. (2014, August 19). The Forced Swim Test as a Model of Depressive-like Behavior.
- Maze Engineers. (n.d.). Novel Object Recognition.
- Bio-protocol. (n.d.). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638.
- PubMed. (n.d.). Synthesis and Anti-Inflammatory Activity of Certain Piperazinylthienylpyridazine Derivatives.
- MMPC.org. (2024, January 3). Novel Object Recognition test.
- Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718.
- Medicilon. (n.d.). CNS Pharmacology Models.
- Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants.
- UCSF IACUC. (n.d.). Forced Swim Test in Mice.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (27), 1364.
- PubMed. (1972). Synthesis and Central Nervous System Activity of New Piperazine derivatives.4.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development.
- NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice.
- NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery.
- Wikipedia. (n.d.). Prepulse inhibition.
- ResearchGate. (2024, December). The Novel Object Recognition Test. The protocol of NORT in the training....
- Bentham Science. (n.d.). Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery.
- PharmacologyOnLine. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders.
- Sygnature Discovery. (n.d.). CNS Disorder Models.
- JCGGDB. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response.
- Augusta University. (n.d.). Pre-pulse Inhibition.
- Google Patents. (n.d.). US6541193B2 - Screening the activity of drugs for central nervous system (CNS).
- Taylor & Francis Online. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
- ResearchGate. (n.d.). (PDF) In Vitro Models of CNS Barriers.
- PubMed Central. (n.d.). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning.
- Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- BPS Bioscience. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
- MDPI. (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.
- Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1).
- Rasayan Journal. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- NCBI. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways.
- MDPI. (2019, November 20). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors.
- PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1).
- Labome. (n.d.). Receptor-Ligand Binding Assays.
Sources
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
- 8. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 9. benthamscience.com [benthamscience.com]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 18. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 21. Pre-pulse Inhibition [augusta.edu]
- 22. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 23. med-associates.com [med-associates.com]
- 24. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 1-[(5-Ethylthien-2-yl)methyl]piperazine
Introduction: A Strategic Approach to Characterizing Novel Piperazine Compounds
The piperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, frequently associated with activity at dopamine receptors, serotonin receptors, and monoamine transporters. The novel compound, 1-[(5-Ethylthien-2-yl)methyl]piperazine, given its structural features, is a promising candidate for modulating monoaminergic signaling. However, without prior characterization, a systematic and tiered approach is essential to elucidate its pharmacological profile.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of 1-[(5-Ethylthien-2-yl)methyl]piperazine. We will proceed with a logical screening cascade, beginning with broad target binding assays to identify primary molecular targets, followed by detailed functional assays to characterize the nature and potency of the compound's activity. This strategy ensures a thorough and efficient assessment, generating the robust data necessary for further drug development.
Part 1: Primary Target Identification via Radioligand Binding Assays
The initial step is to determine the binding affinity of 1-[(5-Ethylthien-2-yl)methyl]piperazine for a panel of key CNS targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[1][2] These assays are typically performed using cell membranes prepared from cell lines stably expressing the target of interest.
The following table outlines a recommended primary screening panel.
| Target Class | Specific Target | Recommended Radioligand | Non-Specific Displacer |
| Dopamine Receptors | D₂ | [³H]Spiperone | 10 µM Haloperidol |
| D₁ | [³H]SCH23390 | 10 µM (+)-Butaclamol | |
| Serotonin Receptors | 5-HT₂A | [³H]Ketanserin | 10 µM Mianserin |
| 5-HT₁A | [³H]8-OH-DPAT | 10 µM Serotonin | |
| Monoamine Transporters | Dopamine (DAT) | [³H]WIN 35,428 | 10 µM GBR 12909 |
| Serotonin (SERT) | [³H]Citalopram | 10 µM Fluoxetine | |
| Norepinephrine (NET) | [³H]Nisoxetine | 10 µM Desipramine |
Workflow for Radioligand Binding Assays
Caption: D₂ receptor signaling pathway and assay principle.
This protocol utilizes a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a fluorescent biosensor. [3] 1. Materials:
- CHO or HEK293 cells stably expressing the human D₂ receptor.
- Dopamine (agonist).
- 1-[(5-Ethylthien-2-yl)methyl]piperazine (test compound).
- Forskolin (to stimulate cAMP production).
- cAMP detection kit (e.g., HTRF cAMP Gi kit).
- Cell culture medium and reagents.
- 384-well white microplates.
- Plate reader capable of HTRF or fluorescence detection.
2. Procedure:
- Seed the D₂ receptor-expressing cells into 384-well plates and culture overnight.
- Prepare serial dilutions of 1-[(5-Ethylthien-2-yl)methyl]piperazine.
- Pre-incubate the cells with the test compound dilutions for 15-30 minutes.
- Prepare a solution of dopamine at a concentration that elicits a submaximal response (EC₈₀).
- Add the dopamine solution to the wells containing the test compound.
- Simultaneously or immediately after, add forskolin to all wells to stimulate adenylyl cyclase.
- Incubate for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes).
- Add the cAMP detection reagents according to the kit protocol.
- Incubate for the recommended time to allow the detection reaction to proceed.
- Read the plate on a compatible plate reader.
3. Data Analysis:
- The signal from the cAMP assay will be inversely proportional to the level of cAMP.
- Plot the assay signal against the log concentration of the test compound.
- Determine the IC₅₀ value for the inhibition of the dopamine response.
- This IC₅₀ value represents the potency of 1-[(5-Ethylthien-2-yl)methyl]piperazine as a D₂ receptor antagonist.
Scenario B: The primary target is a Gₒ/₁₁-coupled receptor (e.g., Serotonin 5-HT₂A Receptor)
5-HT₂A receptors couple to Gₒ/₁₁ proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) levels. [4][5][6]A functional assay for a 5-HT₂A antagonist will measure the ability of the test compound to block the serotonin-induced calcium influx.
Caption: 5-HT₂A receptor signaling pathway.
This assay uses a calcium-sensitive fluorescent dye that increases in fluorescence upon binding to Ca²⁺. [7] 1. Materials:
- U2OS or HEK293 cells stably expressing the human 5-HT₂A receptor. [6] * Serotonin (agonist).
- 1-[(5-Ethylthien-2-yl)methyl]piperazine (test compound).
- Calcium-sensitive dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- 96- or 384-well black, clear-bottom microplates.
- Fluorescent plate reader with kinetic reading capability.
2. Procedure:
- Seed the 5-HT₂A receptor-expressing cells into the microplates and culture overnight.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in the fluorescent plate reader.
- Add serial dilutions of 1-[(5-Ethylthien-2-yl)methyl]piperazine to the wells.
- Begin kinetic reading of fluorescence.
- After a short baseline reading, inject a solution of serotonin (at an EC₈₀ concentration) into the wells.
- Continue to read the fluorescence kinetically for 1-2 minutes to capture the peak calcium response.
3. Data Analysis:
- The data will be a measure of fluorescence intensity over time.
- Calculate the peak fluorescence response for each well.
- Plot the peak response against the log concentration of the test compound.
- Determine the IC₅₀ value for the inhibition of the serotonin-induced calcium flux.
Part 3: Assessment of Monoamine Oxidase Inhibition
Given the structural similarity of the test compound to known monoamine oxidase inhibitors, it is prudent to evaluate its activity against MAO-A and MAO-B.
Protocol: MAO-A and MAO-B Inhibition Assay
This is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of MAO activity. [8][9] 1. Materials:
- Recombinant human MAO-A and MAO-B enzymes.
- MAO substrate (e.g., kynuramine or a proprietary substrate).
- Horseradish peroxidase (HRP).
- Fluorescent probe (e.g., Amplex Red).
- 1-[(5-Ethylthien-2-yl)methyl]piperazine (test compound).
- Known inhibitors for positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).
- Assay buffer.
- 96- or 384-well black microplates.
- Fluorescent plate reader.
2. Procedure:
- In separate plates for MAO-A and MAO-B, add serial dilutions of the test compound.
- Add the respective MAO enzyme to the wells and incubate for a short period.
- Prepare a detection mixture containing the MAO substrate, HRP, and the fluorescent probe.
- Add the detection mixture to the wells to start the reaction.
- Incubate at 37°C for 30-60 minutes.
- Read the fluorescence on a plate reader.
3. Data Analysis:
- Plot the fluorescence signal against the log concentration of the test compound.
- Determine the IC₅₀ values for MAO-A and MAO-B inhibition.
Data Summary and Interpretation
The results from these assays should be compiled into a clear summary table to provide a comprehensive pharmacological profile of 1-[(5-Ethylthien-2-yl)methyl]piperazine.
| Assay | Target | Result (Kᵢ or IC₅₀) |
| Binding Affinity | Dopamine D₂ | e.g., 15 nM (Kᵢ) |
| Serotonin 5-HT₂A | e.g., 50 nM (Kᵢ) | |
| Dopamine Transporter (DAT) | e.g., >1000 nM (Kᵢ) | |
| Functional Activity | D₂ Antagonism (cAMP) | e.g., 25 nM (IC₅₀) |
| 5-HT₂A Antagonism (Ca²⁺) | e.g., 75 nM (IC₅₀) | |
| MAO Inhibition | MAO-A | e.g., >10 µM (IC₅₀) |
| MAO-B | e.g., >10 µM (IC₅₀) |
Interpretation: In the example above, 1-[(5-Ethylthien-2-yl)methyl]piperazine is a potent D₂ receptor antagonist with moderate 5-HT₂A antagonist activity and is not a significant inhibitor of the dopamine transporter or monoamine oxidases. This profile is characteristic of some atypical antipsychotic drugs.
Conclusion
This application note provides a structured, multi-tiered approach for the in-vitro characterization of 1-[(5-Ethylthien-2-yl)methyl]piperazine. By systematically determining its binding affinity and functional activity at key CNS targets, researchers can build a robust pharmacological profile. This foundational data is critical for guiding further preclinical development, including studies on selectivity, mechanism of action, and ultimately, in vivo efficacy.
References
-
Eurofins Discovery. (n.d.). D2L Human Dopamine GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
Veprintsev, D. B., et al. (2006). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. Journal of Biomolecular Screening, 11(1), 37-48. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
Innoprot. (n.d.). cAMP NOMAD D2 Dopamine Receptor Cell Line. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1657. Retrieved from [Link]
-
Bull, A. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology Research & Perspectives, 6(2), e00390. Retrieved from [Link]
-
Allen, J. A., et al. (2012). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience, 3(11), 853-867. Retrieved from [Link]
-
Lee, B. H., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 6(12), 1905-1915. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 726-732. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]
-
Chaurasiya, N. D., et al. (2016). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Pharmaceutical Biology, 54(10), 2137-2146. Retrieved from [Link]
-
Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Retrieved from [Link]
-
Ricci, A., et al. (2005). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neuroimmunomodulation, 12(5), 304-312. Retrieved from [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine
Introduction
Welcome to the technical support guide for the synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for various therapeutic agents.[1][2] The most common and efficient route to this compound is through the reductive amination of 5-ethylthiophene-2-carbaldehyde with piperazine.[3][4][5]
This guide is designed for researchers and chemists to navigate the common challenges encountered during this synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you optimize your reaction yield and purity.
Core Reaction Scheme
The synthesis proceeds via the formation of an intermediate iminium ion from 5-ethylthiophene-2-carbaldehyde and piperazine, which is then reduced in situ to the desired tertiary amine product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yield is a common problem that can stem from several factors. Let's break down the potential causes and solutions.
-
Cause 1: Incomplete Imine/Iminium Formation. The first step of the reaction is the condensation of the aldehyde and piperazine to form an iminium ion intermediate.[6] This is a reversible equilibrium. If this intermediate doesn't form efficiently, the subsequent reduction step will be slow and overall yield will suffer.
-
Solution: Allow the aldehyde and piperazine to stir together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This "pre-stir" time helps to push the equilibrium towards the iminium ion.[7]
-
-
Cause 2: Sub-optimal Reducing Agent or Conditions. The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for this transformation due to its mildness and selectivity for the iminium ion over the aldehyde.[8][9]
-
Solution A (Reagent Quality): STAB is moisture-sensitive.[9][10] Its potency can degrade over time if not stored properly. Use a fresh bottle of STAB or test the potency of your existing reagent.
-
Solution B (Solvent Choice): STAB is most effective in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[8][9] Avoid using protic solvents like methanol or ethanol with STAB, as they can react with the reagent.[9]
-
Solution C (Stoichiometry): Ensure you are using a slight excess of the reducing agent. A common starting point is 1.2 to 1.5 equivalents of STAB relative to the limiting reagent (typically the aldehyde).
-
-
Cause 3: Competing Side Reactions. The aldehyde can be directly reduced to the corresponding alcohol, (5-ethylthien-2-yl)methanol, by the hydride source. This is more common with less selective or overly reactive reducing agents.
Q2: I am observing a significant amount of a higher molecular weight byproduct in my LC-MS analysis. What is it and how can I prevent it?
Answer: This is almost certainly the result of over-alkylation. Piperazine has two secondary amine nitrogens, both of which are nucleophilic and can react with the aldehyde. The high molecular weight byproduct is likely 1,4-bis[(5-ethylthien-2-yl)methyl]piperazine .
-
Mechanism of Formation: After the first successful reductive amination, the remaining -NH group on your desired product can react with a second molecule of the aldehyde, forming a new iminium ion that is subsequently reduced.
-
Prevention Strategies:
-
Strategy A (Control Stoichiometry): Use a large excess of piperazine (e.g., 4-5 equivalents). By Le Châtelier's principle, a high concentration of piperazine statistically favors the mono-alkylation reaction, as an aldehyde molecule is more likely to encounter a molecule of piperazine than a molecule of the mono-substituted product. The downside is the need to remove a large amount of unreacted piperazine during workup.
-
Strategy B (Slow Addition): Add the 5-ethylthiophene-2-carbaldehyde slowly (e.g., via a syringe pump over 1-2 hours) to a solution containing the piperazine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance of a second alkylation event.
-
Strategy C (Protecting Groups - The "Bulletproof" Method): While it adds steps, the most reliable way to ensure mono-alkylation is to use a mono-protected piperazine, such as 1-Boc-piperazine. You would perform the reductive amination on the protected piperazine, and then remove the Boc protecting group in a subsequent step (typically with an acid like trifluoroacetic acid or HCl). This completely prevents the second nitrogen from reacting.
-
Q3: My purification by column chromatography is difficult. The product streaks badly or remains on the column. What can I do?
Answer: This is a classic issue when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica can strongly and irreversibly bind to your basic product, leading to poor recovery and significant tailing (streaking).
-
Solution 1: Deactivate the Silica Gel. Before running your column, pre-treat the silica gel.
-
Method: Prepare your column slurry (silica in your chosen eluent) and add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), typically 0.5-1% by volume. Let this mixture stir for 15-20 minutes before packing the column. Run the column using an eluent that also contains the same percentage of the base. This base will neutralize the acidic sites on the silica, allowing your product to elute cleanly.
-
-
Solution 2: Use an Alternative Stationary Phase. If the issue persists, switch from standard silica to a deactivated or alternative solid phase.
-
Alumina: Basic or neutral alumina is an excellent alternative for purifying basic compounds.
-
Treated Silica: Commercially available amine-functionalized or end-capped silica gels are designed for this purpose.
-
-
Solution 3: Salt Formation and Extraction. If the impurities are non-basic, you can perform an acid-base extraction.
-
Method: Dissolve the crude reaction mixture in a solvent like ethyl acetate or DCM. Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer with a base like NaOH or Na₂CO₃ until it is strongly basic (pH > 12). Finally, extract your neutral product back out with fresh organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this reductive amination?
Answer: The reaction proceeds in two main stages that occur in the same pot:[6]
-
Iminium Ion Formation: The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate. The hemiaminal is then protonated (often by trace acid or the slightly acidic conditions of STAB), and subsequently loses a molecule of water to form a resonance-stabilized iminium ion.
-
Hydride Reduction: The sodium triacetoxyborohydride (STAB) then acts as a hydride (H⁻) donor. The hydride attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final amine product. STAB is particularly effective because it is less reactive and more sterically bulky than other borohydrides, making it highly selective for reducing the iminium ion in the presence of the unreacted aldehyde.[5][11]
Q2: Can I use a different reducing agent, like NaBH₄ or NaBH₃CN, instead of NaBH(OAc)₃?
Answer: Yes, other reducing agents can be used, but each has specific advantages and disadvantages that must be carefully considered.
| Reducing Agent | Typical Solvent(s) | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF[8][10] | Highly selective for imines/iminiums[5]; mild conditions; low toxicity.[9] | Moisture sensitive[9]; more expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH)[10] | Stable in mildly acidic conditions; selective for imines.[7] | Highly Toxic: Generates toxic HCN gas upon acidification during workup.[5][7] Requires careful pH control. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH)[10] | Inexpensive and readily available. | Can reduce the starting aldehyde directly[3][10]; requires careful timing (must be added after imine formation is complete). |
Q3: What is the role of acetic acid in this reaction, and is it always necessary?
Answer: Acetic acid can act as a catalyst for the iminium ion formation step, particularly with less reactive carbonyls like ketones.[7][8] It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal intermediate.
For a reactive aldehyde like 5-ethylthiophene-2-carbaldehyde, an external acid catalyst is often not necessary.[8] The commercial-grade STAB reagent itself can contain traces of acetic acid, which is usually sufficient to catalyze the reaction. Adding too much acid can be counterproductive, as it will protonate the piperazine, rendering it non-nucleophilic.
Experimental Protocol: Optimized Synthesis
This protocol is designed as a robust starting point, incorporating best practices to maximize yield and minimize side products.
Materials:
-
5-Ethylthiophene-2-carbaldehyde (1.0 eq)
-
Piperazine (4.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.3 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (4.0 eq) and anhydrous DCM. Stir until the piperazine is fully dissolved.
-
Add 5-ethylthiophene-2-carbaldehyde (1.0 eq) to the solution.
-
Allow the mixture to stir at room temperature for 45 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.3 eq) to the reaction mixture. Note: The reaction may gently effervesce.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 3-12 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel pre-treated with 1% triethylamine, using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM).
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Myers, A. (n.d.). Methods for C-N Bond Formation: Reductive Amination. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-ethyl-2-thiophene carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. Retrieved from [Link]
- Singh, R., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88).
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperazine.
-
Royal Society of Chemistry. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of N-methylpiperazine.
- Google Patents. (n.d.). Method for preparing 1-methylpiperazine.
- Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[8][10][11]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Retrieved from [Link]
-
ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine
Welcome to the Technical Support Center for the synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to ensure the integrity and success of your work.
Introduction to the Synthesis
The synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine, a valuable building block in medicinal chemistry, is most commonly achieved through two primary synthetic routes:
-
Reductive Amination: This is a one-pot reaction involving the condensation of 5-ethylthiophene-2-carboxaldehyde with piperazine to form an iminium ion intermediate, which is then reduced in situ to the desired product. This method is often preferred due to its operational simplicity and the use of mild reducing agents.
-
N-Alkylation: This two-step approach involves the synthesis of a reactive electrophile, such as 2-(chloromethyl)-5-ethylthiophene, followed by its reaction with piperazine. While a viable route, it can be more prone to side reactions if not carefully controlled.
This guide will focus primarily on the reductive amination pathway, as it is a widely adopted and efficient method for this class of compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my yield of 1-[(5-Ethylthien-2-yl)methyl]piperazine consistently low?
Low yields can be attributed to several factors, with the most common being the formation of the di-substituted side-product and incomplete reaction.
Potential Cause 1: Formation of 1,4-bis[(5-ethylthien-2-yl)methyl]piperazine (Di-substitution)
The primary challenge in the mono-alkylation of piperazine is the potential for the second nitrogen atom to react with another molecule of the aldehyde, leading to the formation of a symmetrical di-substituted impurity.[1] This side-product consumes your starting material and complicates purification.
Solutions:
-
Molar Ratio Adjustment: Employ a significant molar excess of piperazine (4-10 equivalents) relative to 5-ethylthiophene-2-carboxaldehyde. This statistically favors the reaction of the aldehyde with an unreacted piperazine molecule over a mono-substituted one.
-
Slow Addition of the Aldehyde: Adding the aldehyde solution dropwise to the reaction mixture containing piperazine and the reducing agent over an extended period can help maintain a low concentration of the aldehyde, further minimizing di-substitution.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can decrease the rate of the second alkylation, which typically requires a higher activation energy.
Potential Cause 2: Incomplete Reaction
If the reaction does not go to completion, you will be left with unreacted starting materials, leading to a lower yield of the desired product.
Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for reductive aminations, often providing better yields than harsher reagents like sodium borohydride (NaBH₄) which can prematurely reduce the aldehyde.[2]
-
Reaction Time and Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before quenching.
-
pH of the Reaction Mixture: Reductive amination is typically most efficient under weakly acidic conditions (pH 5-6), which facilitates the formation of the iminium ion intermediate.[3] The use of sodium triacetoxyborohydride often does not require additional acid, as the acetic acid byproduct can catalyze the reaction.
Question 2: I'm observing an unexpected peak in my NMR/LC-MS analysis. What could it be?
Beyond the common di-substituted impurity, other side-products can arise from the specific reactants and conditions used.
Potential Cause 1: Over-reduction of the Thiophene Ring
While the thiophene ring is generally stable, aggressive reducing agents or harsh reaction conditions could potentially lead to its partial or complete reduction to dihydrothiophene or tetrahydrothiophene derivatives.[4]
Solutions:
-
Use of Mild Reducing Agents: Stick to selective reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride, which are less likely to affect the aromatic thiophene ring.[2][5]
-
Controlled Reaction Conditions: Avoid excessive temperatures and prolonged reaction times.
Potential Cause 2: Impurities from Starting Materials
The purity of your 5-ethylthiophene-2-carboxaldehyde is crucial. Impurities from its synthesis can carry through to the final product.
Solutions:
-
Purify the Aldehyde: If you suspect impurities in your starting aldehyde, purify it by distillation or column chromatography before use.
-
Characterize Starting Materials: Always confirm the purity of your starting materials by NMR or other appropriate analytical techniques.
Potential Cause 3: Formation of N-Oxide
Piperazine derivatives can be susceptible to oxidation, especially during workup or storage, leading to the formation of N-oxides.
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Proper Storage: Store the final product under an inert atmosphere and protected from light.
Frequently Asked Questions (FAQs)
Q1: What are the recommended reaction conditions for the reductive amination of 5-ethylthiophene-2-carboxaldehyde with piperazine?
A typical starting point would be to use 4-5 equivalents of piperazine and 1.5 equivalents of sodium triacetoxyborohydride relative to 1 equivalent of 5-ethylthiophene-2-carboxaldehyde in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. The reaction progress should be monitored by TLC or LC-MS.
Q2: How can I effectively purify the final product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of DCM and methanol), is usually effective in separating the desired mono-substituted product from unreacted piperazine, the di-substituted side-product, and other impurities. Acid-base extraction can also be employed to remove non-basic impurities.
Q3: Can I use a different synthetic route, like N-alkylation?
Yes, N-alkylation is a viable alternative. This would involve first converting 5-ethylthiophene-2-methanol to 2-(chloromethyl)-5-ethylthiophene and then reacting this with a large excess of piperazine. However, this route may have a higher propensity for di-substitution and the handling of the potentially lachrymatory chloromethyl intermediate requires care.
Q4: Is the Leuckart-Wallach reaction a suitable alternative?
The Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and the source of the amine, can be an alternative for reductive amination.[6] It has been successfully used in the synthesis of other piperazine-containing pharmaceuticals.[1] However, it often requires higher temperatures and can sometimes lead to formamide byproducts.
Experimental Protocols
Protocol 1: Synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine via Reductive Amination
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials:
-
5-Ethylthiophene-2-carboxaldehyde
-
Piperazine (anhydrous)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperazine (4.0 eq) in anhydrous DCM, add 5-ethylthiophene-2-carboxaldehyde (1.0 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to allow for the initial formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-[(5-ethylthien-2-yl)methyl]piperazine.
| Reactant | Molar Eq. | Typical Quantity (for 10 mmol scale) |
| 5-Ethylthiophene-2-carboxaldehyde | 1.0 | 1.40 g |
| Piperazine | 4.0 | 3.45 g |
| Sodium triacetoxyborohydride | 1.5 | 3.18 g |
| Dichloromethane | - | 100 mL |
Table 1: Representative quantitative data for the reductive amination protocol.
Visualizing the Process
Reaction Scheme and Side-Product Formation
Caption: Reductive amination pathway and the competing di-substitution side-reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Wikipedia. (2024).
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., & Stocker, B. L. (2010). Reductive amination methodology for synthesis of primary amines from unprotected synthons.
- Fasano, V., & Sadler, J. (2019). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- Council of Scientific and Industrial Research. (2003). Method for the preparation of piperazine and its derivatives. US6603003B2.
- Varma, M., & Manjunatha, S. G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
- Ivanova, Y., & Atanasova, M. (2018).
- Shaoxing Xingxin Chemical Co., Ltd. (2013). Preparation method of 1-methyl piperazine. CN102304102B.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2023). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. CN115124457B.
- Janssen Pharmaceutica N.V. (1982). Antifungal 1-aryl-2-(1H-imidazol-1-yl)-ethyl ether and thioether derivatives. US4335125A.
- Master Organic Chemistry. (2017).
- BASF SE. (1989). Preparation of n-methylpiperazine. US4845218A.
- Lu, Y., & Li, P. (2014). Thiophene Oxidation and Reduction Chemistry. Topics in Heterocyclic Chemistry, 38, 227-293.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-535.
- Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
- Albertson, N. F., & Archer, S. (1945). The Reductive Alkylation of Amines with Thiophene Aldehydes. Journal of the American Chemical Society, 67(2), 308-310.
- Li, Y., Huang, D., & Zhu, T. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
- Tarasov, A. V., Galkin, K. I., & Ananikov, V. P. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12347-12403.
- Nanjing Medical University. (2008). Method for synthesizing N-methylpiperazine substituted anilin. CN101168532A.
- LibreTexts. (2023).
- Gronowitz, S. (1986). Reduction and Desulfurization of Thiophene Compounds. The Chemistry of Heterocyclic Compounds, 44, 135-237.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 11(52), 32969-32981.
- Dovlatyan, V. V., & Pivazyan, V. A. (2000). Thioamides from 5-arylfurfural and monosubstituted piperazine derivatives (Wilgerodt-Kindler reaction). Chemistry of Heterocyclic Compounds, 36(5), 555-558.
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
Technical Support Center: Purification of 1-[(5-Ethylthien-2-yl)methyl]piperazine
Welcome to the technical support guide for the purification of 1-[(5-Ethylthien-2-yl)methyl]piperazine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving high purity. The inherent physicochemical properties of the piperazine and thiophene moieties can present unique purification hurdles. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-[(5-Ethylthien-2-yl)methyl]piperazine. Each answer explains the underlying chemical principles and provides actionable protocols.
Q1: My crude product is an oil that won't crystallize, making traditional recrystallization impossible. How can I purify it?
A1: Rationale and Strategy
This is a very common issue with many piperazine derivatives. The combination of the flexible piperazine ring and the ethylthienyl group can lead to a low melting point or the formation of a eutectic mixture with residual solvents or impurities, preventing crystallization. The most effective strategy is to convert the basic free amine into a salt. Salts are typically crystalline, have higher melting points, and are more easily purified by recrystallization.[1]
Recommended Protocol: Purification via Salt Formation
-
Dissolution : Dissolve the crude oily product in a minimal amount of a suitable organic solvent. Good starting points include isopropanol, ethanol, or ethyl acetate.[1]
-
Acid Addition : Slowly add a solution of an appropriate acid while stirring. For a hydrochloride salt, use a solution of HCl in isopropanol or dioxane. For a fumarate or citrate salt, use a solution of the acid in ethanol.[1] Add the acid dropwise until the solution becomes acidic (check with pH paper) and precipitation begins.
-
Crystallization : The salt may precipitate immediately. To maximize yield, stir the mixture at room temperature for 1-2 hours, then cool it in an ice bath for another hour.
-
Isolation : Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same one used for dissolution) to remove soluble impurities.[1]
-
Drying : Dry the salt under high vacuum to remove all residual solvent.
-
(Optional) Liberation of the Free Base : If the final product is required as the free base, dissolve the purified salt in water and basify the solution to a pH >10 with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.[1]
Q2: I'm performing silica gel column chromatography, but my product is smearing badly (tailing), leading to poor separation and mixed fractions. What's causing this and how do I fix it?
A2: Rationale and Strategy
This is a classic problem when purifying basic compounds like piperazines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms of your piperazine moiety interact strongly with these acidic sites via acid-base interactions. This strong, non-specific binding causes the compound to "stick" to the column and elute slowly and broadly, a phenomenon known as tailing.
The solution is to add a small amount of a competing base to the mobile phase. This additive will occupy the acidic sites on the silica, minimizing their interaction with your product and allowing it to elute in sharper, more defined bands.
Recommended Protocol: Flash Chromatography with a Basic Modifier
-
Solvent System Selection (TLC) : First, find a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for your product.
-
Add a Basic Modifier : To the optimized solvent system, add 0.5-1% (v/v) of triethylamine (TEA) .[1] Run another TLC plate. You should observe a significant improvement in the spot shape (less streaking) and likely an increase in the Rf value.
-
Column Packing : Pack a flash chromatography column with silica gel using your chosen eluent that already contains TEA. Never add the TEA directly to the dry silica gel.
-
Loading and Elution : Load your crude product onto the column (adsorbed onto a small amount of silica for best results) and elute with the TEA-containing mobile phase.
-
Fraction Collection and Analysis : Collect fractions and monitor them by TLC.
-
Work-up : Combine the pure fractions. The TEA is volatile and will be removed along with the eluent solvents under reduced pressure.
Q3: After purification, my product's purity is >98% by HPLC, but it starts to turn yellow or brown after a few days of storage. What is happening?
A3: Rationale and Strategy
Both thiophene and piperazine rings can be susceptible to degradation. Thiophenes, particularly those with electron-donating groups like the ethyl group on yours, can be prone to oxidation.[2] The sulfur atom can be oxidized, or the ring itself can undergo oxidative polymerization, leading to colored byproducts. The piperazine moiety, being a secondary amine, can also be oxidized. This degradation is often accelerated by exposure to air (oxygen), light, and trace acidic impurities.
Recommendations for Stable Storage:
-
Inert Atmosphere : Store the purified compound under an inert atmosphere like argon or nitrogen to prevent oxidation. This is the most critical step.
-
Low Temperature : Store the vial at low temperatures (-4°C to -20°C) to slow down the rate of any potential degradation reactions.
-
Protection from Light : Use an amber vial or wrap the vial in aluminum foil to protect the compound from light, which can catalyze oxidative processes.
-
Ensure Purity : Make sure the final product is free of any acidic or basic residues from the purification process, as these can catalyze decomposition. If the product was purified as a salt, it will generally be more stable than the free base.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect during the synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine?
This depends on your synthetic route, but two common methods are reductive amination and nucleophilic substitution.
-
If using Reductive Amination (from 5-ethylthiophene-2-carbaldehyde and piperazine):
-
Unreacted Starting Materials : Residual 5-ethylthiophene-2-carbaldehyde and piperazine.
-
Over-alkylation Product : If the reaction conditions are not carefully controlled, the initially formed product can react with another molecule of the aldehyde, leading to a more complex tertiary amine.
-
Imine Intermediate : Incomplete reduction will leave the imine intermediate in your crude product.
-
-
If using Nucleophilic Substitution (from 2-(chloromethyl)-5-ethylthiophene and piperazine):
-
Unreacted Starting Materials : Residual 2-(chloromethyl)-5-ethylthiophene and piperazine.
-
Disubstitution Product : The most common and often difficult-to-remove impurity is the N,N'-bis[(5-ethylthien-2-yl)methyl]piperazine.[3] This occurs when both nitrogen atoms of the piperazine react with the electrophile. Using a large excess of piperazine can help minimize this.[3]
-
Quaternary Salt : If the product itself acts as a nucleophile and reacts with another molecule of the chloro-starting material, a quaternary ammonium salt can form.
-
Q2: What is the best analytical method to assess the purity of my compound?
A combination of methods is always best for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC) : This is the workhorse for purity analysis. A reverse-phase C18 column is standard. Due to the basic nature of the piperazine, you will likely need to add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to get sharp, symmetrical peaks.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation and can give a good indication of purity.[5][6] Integrating the peaks corresponding to your product against those of known impurities or a certified internal standard can provide a quantitative purity assessment (qNMR).
-
Mass Spectrometry (MS) : LC-MS is invaluable for identifying the molecular weights of your main product and any impurities, which helps in deducing their structures.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This can be used if the compound is sufficiently volatile and thermally stable. It provides excellent separation and identification of volatile impurities.
Q3: My compound is an oil, but I need a solid for subsequent reaction steps. Is salt formation my only option?
While salt formation is the most reliable method, you can also try trituration .
-
Trituration : This technique involves repeatedly washing the crude oil with a solvent in which your product has very low solubility, but the impurities are soluble.
-
Place your crude oil in a flask.
-
Add a small volume of a solvent (e.g., cold hexanes, diethyl ether, or pentane).
-
Stir or sonicate the mixture vigorously. The goal is not to dissolve the product, but to wash the impurities out of the oil.
-
If your product begins to solidify, gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Carefully decant or filter off the solvent.
-
Repeat the process several times with fresh, cold solvent.
-
Dry the resulting solid (if obtained) under high vacuum.
-
This method is often effective for removing non-polar, greasy impurities and can sometimes induce crystallization of the desired compound.
Data & Workflow Visualizations
Table 1: Comparison of Purification Techniques
| Purification Method | Pros | Cons | Best For... |
| Recrystallization (as a Salt) | Highly efficient for achieving >99% purity; easily scalable; yields a stable, crystalline solid.[1] | Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[1] | Final purification of a crude product with good initial purity (>85%). |
| Silica Gel Chromatography | High resolution for separating structurally similar impurities; versatile. | Can have issues with tailing and product loss for basic compounds; may not be easily scalable.[1] | Isolating the target compound from complex reaction mixtures with multiple components. |
| Acid-Base Extraction | Good for removing non-basic (neutral or acidic) impurities; can handle large scales. | Not effective for separating from other basic impurities; can lead to emulsions. | Initial cleanup of a crude reaction mixture before a final chromatographic or crystallization step. |
| Vacuum Distillation | Excellent for removing non-volatile or very high-boiling impurities. | Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points. | Purifying thermally stable, relatively low molecular weight oily compounds.[1] |
Diagram 1: Troubleshooting Workflow for Low Purity
Caption: A decision tree for troubleshooting common purity issues.
Diagram 2: General Purification Process Flow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. femaflavor.org [femaflavor.org]
- 3. mdpi.com [mdpi.com]
- 4. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-[(5-Ethylthien-2-yl)methyl]piperazine in Solution
Welcome to the technical support guide for 1-[(5-Ethylthien-2-yl)methyl]piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability issues encountered during experimental work. Understanding the chemical behavior of this molecule is paramount for generating reliable and reproducible data.
Section 1: Fundamental Chemical Properties & Stability Profile
1-[(5-Ethylthien-2-yl)methyl]piperazine is a heterocyclic compound featuring two key structural motifs: an electron-rich thiophene ring and a basic piperazine ring. This combination dictates its chemical reactivity and stability profile. The thiophene moiety is known for its aromatic character, but it is also susceptible to oxidation[1]. The piperazine ring contains two nitrogen atoms, rendering the molecule basic and prone to pH-dependent effects and degradation[2].
| Property | Value / Description | Source |
| Molecular Formula | C₁₁H₁₈N₂S | Inferred |
| Molecular Weight | 210.34 g/mol | Inferred |
| Appearance | Typically a liquid or low-melting solid | Inferred from analogs[3][4] |
| Key Structural Features | Ethyl-substituted thiophene ring, piperazine ring | N/A |
| Solubility | Expected to be soluble in water and various organic solvents like methanol, ethanol, and chloroform. | Inferred from analogs[2][4] |
| Primary Stability Concerns | Oxidation, Photodegradation, pH sensitivity | [1][5][6][7] |
The molecule's stability is governed by the inherent reactivity of its components. The sulfur atom in the thiophene ring and the C-H bonds adjacent to the nitrogen atoms in the piperazine ring are potential sites for oxidation[1][5]. Furthermore, the extended π-system of the thiophene ring can absorb UV light, creating a potential for photodegradation[6][8]. The basic nature of the piperazine moiety (pKa values of 5.35 and 9.73 for the parent compound) means that the molecule's protonation state, and thus its solubility and reactivity, will be highly dependent on the pH of the solution[2][9].
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with 1-[(5-Ethylthien-2-yl)methyl]piperazine in solution.
Q1: My solution of the compound is changing color (e.g., turning yellow/brown) over time. What is happening?
A1: A color change is a common indicator of chemical degradation, most likely due to oxidation. Both the thiophene and piperazine rings are susceptible to oxidative processes.
-
Causality: The electron-rich thiophene ring can be oxidized at the sulfur atom to form a thiophene S-oxide or at the carbon-carbon double bonds[1]. The piperazine ring can undergo oxidation, leading to products like 2-oxopiperazine (OPZ) or N-formylpiperazine (FPZ)[5]. These reactions can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. The ethyl group on the thiophene ring is electron-donating, which may increase the ring's susceptibility to oxidation compared to unsubstituted thiophene.
-
Troubleshooting:
-
Use an Inert Atmosphere: Prepare solutions under an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation[10][11].
-
Use High-Purity Solvents: Use freshly opened, anhydrous, or degassed solvents to reduce contaminants and dissolved oxygen.
-
Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but its compatibility with downstream assays must be verified.
-
Q2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis after storing my stock solution. What are they likely to be?
A2: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure, the primary degradation pathways are oxidation and potentially photodegradation.
-
Expert Insight: The most probable degradants are oxidized forms of the parent molecule. LC-MS analysis is crucial for identifying these species by their mass-to-charge ratio (m/z). Expect to see peaks corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).
-
Potential Degradation Pathways:
-
Thiophene Oxidation: Formation of thiophene S-oxide or hydroxylated thiophene derivatives.
-
Piperazine Oxidation: Formation of piperazine N-oxides, piperazinone, or formylated species[5]. Ring-opening to form products like ethylenediamine (EDA) is also possible under harsh conditions[5][12].
-
Photodegradation: UV light exposure can catalyze oxidation or lead to polymerization[1][6].
-
Below is a diagram illustrating the most likely degradation pathways.
Q3: What is the best way to prepare and store stock solutions to maximize stability?
A3: Proper preparation and storage are critical to prevent degradation and ensure the reliability of your experiments. Following best practices can extend the usable life of your solutions from days to months.
-
Rationale: The goal is to minimize exposure to initiators of degradation: oxygen, light, water, and extreme temperatures or pH. Using single-use aliquots prevents contamination and degradation from repeated freeze-thaw cycles[11].
-
Recommended Protocol: See Protocol 1: Recommended Stock Solution Preparation and Storage in Section 3 for a detailed, step-by-step guide. Key recommendations include using high-purity, anhydrous solvents (e.g., DMSO, DMF), working under an inert atmosphere, using light-blocking containers, and storing at -20°C or -80°C in single-use aliquots[10][11][13][14].
Q4: Is this compound sensitive to pH? Which buffer system should I use for my aqueous assays?
A4: Yes, due to the basic piperazine ring, the compound's stability and solubility are expected to be highly pH-dependent[9][15]. The ionization state of the piperazine nitrogens will change with pH, which can alter its susceptibility to degradation[16].
-
Causality: At acidic pH, the piperazine nitrogens will be protonated. This may increase solubility in aqueous media but could also catalyze hydrolysis if susceptible bonds were present (less likely for this specific structure). At neutral to basic pH, the free base form is more prevalent, which can be more susceptible to oxidation. Studies on other piperazine derivatives have shown that solution pH is a controlling parameter for their activity and stability[9][15].
-
Troubleshooting & Recommendations:
-
Conduct a pH Stability Screen: Before starting extensive experiments, perform a preliminary study by incubating the compound in buffers of different pH values (e.g., pH 4, 7.4, 9) for a set period and analyzing for degradation via HPLC.
-
Buffer Selection: For assays around physiological pH, use common biological buffers like PBS or HEPES (pH 7.0-7.6). For other pH ranges, select a buffer system that does not interfere with your assay (e.g., citrate for acidic, borate for basic). Always check for buffer-excipient interactions.
-
Fresh Preparation: For aqueous solutions, it is always best practice to prepare them fresh on the day of the experiment from a stable, non-aqueous stock.
-
Q5: How can I perform a systematic stability check on my compound and analytical method?
A5: A forced degradation (or stress testing) study is the standard approach to systematically investigate stability and to ensure your analytical method is "stability-indicating"[17][18][19]. This involves intentionally degrading the compound under various stress conditions.
-
Purpose: A forced degradation study helps to:
-
Methodology: The compound is typically subjected to hydrolysis (acidic and basic), oxidation, heat, and light[20]. A target degradation of 5-20% is often aimed for, as this is sufficient to detect and resolve degradation peaks without destroying the sample[21]. See Protocol 2: Conducting a Forced Degradation Study for a detailed workflow.
Section 3: Protocols & Methodologies
Protocol 1: Recommended Stock Solution Preparation and Storage
This protocol is designed to maximize the shelf-life of your compound in solution.
-
Materials:
-
1-[(5-Ethylthien-2-yl)methyl]piperazine (solid)
-
High-purity, anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent.
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials or clear vials with aluminum foil wrapping.
-
Cryogenic, single-use aliquot tubes.
-
-
Procedure:
-
Allow the solid compound and the anhydrous solvent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid compound in a sterile vial.
-
Gently flush the vial with inert gas.
-
Add the appropriate volume of anhydrous solvent to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Cap the vial tightly and vortex until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Working quickly, dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in cryogenic tubes.
-
Flush the headspace of each aliquot tube with inert gas before sealing.
-
Store the aliquots in a light-protected, sealed secondary container at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
For use, remove a single aliquot, thaw it completely at room temperature, and use it for the experiment. Discard any unused portion of the thawed aliquot; do not re-freeze.
-
Protocol 2: Conducting a Forced Degradation Study
This protocol outlines a typical forced degradation study to assess stability and validate an analytical method.[18][20]
-
Sample Preparation:
-
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Control Sample: Store one aliquot protected from light at 4°C.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1M HCl to an aliquot. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 1M NaOH to an aliquot. Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot. Keep at room temperature, protected from light.
-
Thermal Degradation: Place an aliquot of the solution (and a sample of the solid powder) in an oven at 80°C.
-
Photodegradation: Expose an aliquot to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Include a dark control wrapped in foil.
-
-
Analysis:
-
Pull time points at intervals (e.g., 2, 8, 24, 48 hours) for each condition.
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration as the control.
-
Analyze the control and all stressed samples using a high-resolution analytical method, such as HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).[22][]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A stability-indicating method will show baseline separation of the parent peak from all degradation product peaks. Calculate the percentage of degradation and perform a mass balance assessment.
-
References
-
Thiophene - Wikipedia. (n.d.). Wikipedia. [Link]
-
Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Chen, B., et al. (2012). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research, 51(23), 7959-7966. [Link]
-
Swei, A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 525-534. [Link]
-
C&EN BrandLab. (2023). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Chemical & Engineering News. [Link]
-
Hajjaji, N., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13416-13424. [Link]
-
Rath, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
PubChem. (n.d.). 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine. National Center for Biotechnology Information. [Link]
-
Einbu, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(22), 10568-10580. [Link]
-
Araya, H., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528. [Link]
-
Swei, A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]
-
Al-zuhairi, A. J. (2017). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ResearchGate. [Link]
-
Thomas, S. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Sonawane, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
-
NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]
-
Thangadurai, A., et al. (2021). Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. Mini-Reviews in Medicinal Chemistry, 21(1), 52-70. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-22. [Link]
-
PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]
-
Valaskovic, P., et al. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 33(1), 78-95. [Link]
-
Hajjaji, N., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]
-
Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture (Doctoral dissertation, The University of Texas at Austin). [Link]
-
Pomarnacka, E., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-10. [Link]
-
Innova Design Group. (2023). Best Practices for Safe Chemical Storage in Laboratories. [Link]
-
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]
-
Chen, C., et al. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Organic Letters, 25(30), 5621-5626. [Link]
-
Yaseen, H. M., et al. (2012). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Molecules, 17(9), 10458-10473. [Link]
-
Galiana, G., et al. (2022). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Catalysts, 12(12), 1599. [Link]
-
Paek, E., & Hwang, G. S. (2022). Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment. ACS Sustainable Chemistry & Engineering, 10(29), 9474-9483. [Link]
-
ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. [Link]
-
World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
-
Sharma, A., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(6). [Link]
-
Canadian Scientific Lab Systems. (2024). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine, 1-methyl- [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. isaacpub.org [isaacpub.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. labmanageracademy.com [labmanageracademy.com]
- 14. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ajrconline.org [ajrconline.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qlaboratories.com [qlaboratories.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Refining analytical detection limits for 1-[(5-Ethylthien-2-yl)methyl]piperazine
Welcome to the technical support guide for the analysis of 1-[(5-Ethylthien-2-yl)methyl]piperazine. This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges encountered when refining analytical detection limits for this molecule. Our focus is on providing practical, in-depth solutions grounded in established scientific principles to help you achieve robust and sensitive analytical methods.
Introduction: Understanding the Analyte
1-[(5-Ethylthien-2-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine ring linked to an ethyl-substituted thiophene ring.[1] Understanding its structure is paramount for method development.
-
Piperazine Moiety: Contains two basic nitrogen atoms. The secondary amine is the more basic site, making the molecule amenable to positive ion electrospray ionization (ESI+) in mass spectrometry. However, the piperazine ring itself lacks a strong native chromophore, presenting a challenge for UV-based detection at trace levels.[2][3]
-
Thiophene Moiety: The ethyl-thiophene group provides some UV absorbance and is a key structural feature for chromatographic selectivity. Thiophene-containing compounds are common in medicinal chemistry and have well-documented analytical behaviors.[4][5][6]
The primary challenge in refining detection limits for this compound is often overcoming low UV absorbance or managing complex matrices in biological samples. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Enhancing Detection Limits
This section is formatted as a series of common problems and their corresponding solutions, explaining the scientific rationale behind each step.
Question 1: I am not seeing a peak, or the signal is too weak for reliable integration. How can I increase my method's sensitivity?
This is the most common challenge, directly related to the inherent properties of the analyte and the chosen analytical technique. The solution depends heavily on your instrumentation (LC-UV, LC-MS, GC-MS).
Answer:
Achieving a robust signal for 1-[(5-Ethylthien-2-yl)methyl]piperazine at low concentrations requires optimizing the entire analytical workflow, from sample preparation to detection.
The primary limitation here is the molecule's weak chromophore.
-
Wavelength Optimization: While the thiophene ring absorbs in the low UV range (approx. 230-250 nm), this region is often subject to interference from solvents and matrix components. Ensure you are monitoring at the absorbance maximum (λ-max) determined from a concentrated standard.
-
Chemical Derivatization (Recommended): This is the most effective strategy for HPLC-UV or Fluorescence (FLD) detectors. By reacting the secondary amine of the piperazine ring with a labeling agent, you attach a highly responsive chromophore or fluorophore.[3] This fundamentally increases the signal intensity, often by several orders of magnitude. A detailed protocol for derivatization with dansyl chloride is provided in the Experimental Protocols section.
LC-MS/MS is the preferred technique for achieving the lowest detection limits, especially in complex matrices.[7][8]
-
Ionization Source Optimization:
-
Mode: Use positive electrospray ionization (ESI+) to protonate the basic nitrogen on the piperazine ring, forming a stable [M+H]+ ion.
-
Source Parameters: Systematically optimize the capillary voltage, source temperature, and nebulizer gas flow. A poorly optimized source can reduce ion generation by over 90%.
-
-
MRM Transition Selection: This is the core of sensitivity and selectivity in tandem mass spectrometry.
-
Infuse a standard solution of the analyte to identify the precursor ion ([M+H]+). For 1-[(5-Ethylthien-2-yl)methyl]piperazine (M.W. 210.34), this will be m/z 211.1.
-
Perform a product ion scan to identify the most stable and abundant fragment ions. Fragmentation will likely occur at the bond between the methylene bridge and the piperazine ring.
-
Select the most intense and specific precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). A second, less intense transition should be used for confirmation.
-
-
Mobile Phase Chemistry: Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid). This keeps the piperazine nitrogen protonated, which is essential for both good reversed-phase chromatography (preventing peak tailing) and efficient ESI+ ionization.
GC analysis requires the analyte to be volatile and thermally stable.
-
Derivatization is Mandatory: The native molecule has polar N-H groups that cause poor peak shape and low volatility. Derivatize the secondary amine via acylation or silylation to make it suitable for GC analysis.[9]
-
Inlet Optimization: Use a splitless injection mode for trace analysis to transfer the maximum amount of analyte onto the column. Optimize the inlet temperature to ensure volatilization without thermal degradation.
}
A decision tree for troubleshooting low analytical sensitivity.
Question 2: My baseline is very noisy, making it difficult to define the limit of detection (LOD). What are the common causes and solutions?
A high baseline noise level directly degrades the signal-to-noise (S/N) ratio, which is the foundation for empirically determining the LOD and LOQ according to regulatory guidelines.[10][11]
Answer:
Baseline noise typically originates from contaminated reagents, a dirty instrument, or detector instability. A systematic approach is required to isolate the source.
-
Solvent and Reagent Purity:
-
Cause: Using low-grade solvents (e.g., HPLC grade instead of LC-MS grade) or contaminated additives (e.g., old formic acid) is a primary source of chemical noise.
-
Solution: Always use the highest purity solvents available (LC-MS or equivalent). Prepare mobile phases fresh daily and filter them through a 0.22 µm filter.
-
-
System Contamination:
-
Cause: Over time, non-volatile components from previous samples can accumulate in the injector, tubing, and especially the column, which then slowly leach out.
-
Solution: Implement a rigorous system cleaning protocol. Flush the entire system, bypassing the column, with a strong solvent series (e.g., water, isopropanol, hexane, then back to isopropanol and your mobile phase). Clean the column according to the manufacturer's instructions.
-
-
Detector Issues:
-
Cause (HPLC-UV): An aging deuterium or tungsten lamp will produce less energy and more noise. A contaminated flow cell can also scatter light, increasing baseline noise.
-
Solution (HPLC-UV): Check the lamp energy output in your detector diagnostics. If it's low, replace the lamp. Flush the flow cell with a cleaning solution (e.g., 6N nitric acid, with extreme caution and proper procedure).
-
Cause (LC-MS): A dirty ion source (capillary, skimmer cone) will lead to unstable ion generation and a noisy signal.
-
Solution (LC-MS): Perform routine source cleaning as recommended by the instrument vendor. This is one of the most critical maintenance steps for consistent MS performance.
-
Question 3: I am analyzing this compound in plasma, and my signal is much lower than in a pure solvent standard. What is happening?
You are likely observing a phenomenon known as "matrix effects," a major challenge in bioanalysis.[12]
Answer:
Matrix effects occur when co-eluting endogenous components from a biological sample (like phospholipids or proteins in plasma) interfere with the ionization of the target analyte in the MS source. This interference is most often a suppression of the signal, leading to poor sensitivity and inaccurate quantification.
}
Diagram illustrating how matrix components suppress analyte signal.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: The goal is to remove interfering components before injection.
-
Protein Precipitation (PPT): Simple and fast, but often insufficient as it leaves phospholipids in the supernatant.
-
Liquid-Liquid Extraction (LLE): More effective at removing different classes of interferences based on partitioning. Requires method development to select the appropriate organic solvent.
-
Solid-Phase Extraction (SPE): The most powerful technique. It uses a solid sorbent to selectively retain the analyte while matrix components are washed away. A detailed SPE protocol is provided below.
-
-
Optimize Chromatography: Modify your LC method to chromatographically separate the analyte peak from the region where matrix components (especially phospholipids) elute. Often, a simple isocratic method is insufficient. A gradient elution can help push matrix components away from the analyte's retention time.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for bioanalysis. A SIL-IS (e.g., with deuterium or ¹³C labels) is chemically identical to the analyte and co-elutes, but is distinguished by its mass. It experiences the same matrix effects as the analyte, so the ratio of analyte-to-IS response remains constant, ensuring accurate quantification even with significant ion suppression.
Frequently Asked Questions (FAQs)
-
Q: How do I formally determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?
-
Q: What is a good starting point for a reversed-phase LC method for this compound?
-
A: A C18 column is a robust starting point. For the mobile phase, use a gradient elution with Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B). The acidic modifier is crucial for good peak shape for this basic compound.
-
-
Q: Can I use a different derivatization agent other than dansyl chloride?
-
A: Yes. Other common agents for primary/secondary amines include NBD-Cl (4-chloro-7-nitrobenzofuran) for UV detection[3] and fluorescamine or o-phthalaldehyde (OPA) for fluorescence detection. The choice depends on your detector capabilities and required sensitivity.
-
Experimental Protocols
Protocol 1: Determination of LOD and LOQ via Signal-to-Noise (S/N)
This protocol is based on the ICH Q2(R2) guidelines.[13][14]
-
Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of 1-[(5-Ethylthien-2-yl)methyl]piperazine in a suitable solvent (e.g., methanol).
-
Create Serial Dilutions: Prepare a series of dilute standards from the stock solution, approaching the expected detection limit (e.g., 100 ng/mL, 50 ng/mL, 20 ng/mL, 10 ng/mL, 5 ng/mL, 2 ng/mL, 1 ng/mL).
-
Analyze Blank Samples: Inject at least six replicates of a blank sample (matrix without analyte) to assess the baseline noise.
-
Analyze Diluted Standards: Inject the diluted standards, starting from the lowest concentration.
-
Determine Baseline Noise: Measure the noise of the baseline in a region close to where the analyte peak is expected to elute. Most chromatography data systems have a built-in function for this, measuring the peak-to-peak or root-mean-square (RMS) noise over a defined time interval (e.g., 1 minute).
-
Calculate S/N Ratio: For each standard, calculate the S/N ratio using the formula: S/N = (Height of the analyte peak) / (Height of the baseline noise).
-
Establish LOD and LOQ:
-
The concentration that yields a reproducible S/N ratio of approximately 3:1 is the Limit of Detection (LOD).
-
The concentration that yields a reproducible S/N ratio of approximately 10:1 is the Limit of Quantification (LOQ).
-
-
Confirm LOQ: At the determined LOQ concentration, perform multiple replicate injections (n≥6) and calculate the precision (%RSD) and accuracy (%recovery). These must meet your pre-defined acceptance criteria (e.g., RSD < 20%, Accuracy within 80-120%).
Protocol 2: Pre-column Derivatization with Dansyl Chloride for HPLC-UV/FLD
This protocol enhances sensitivity for detectors other than mass spectrometers.
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetone.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with NaOH.
-
-
Sample/Standard Preparation: Prepare your sample or standard solution in a solvent compatible with the reaction (e.g., acetonitrile).
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of your sample/standard.
-
Add 100 µL of the borate buffer (pH 9.5).
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture gently.
-
Incubate the reaction at 60°C for 30 minutes in the dark.
-
-
Quench Reaction: Add 50 µL of a 2% methylamine solution to quench any excess dansyl chloride. Vortex and let stand for 10 minutes.
-
Analysis: The sample is now ready for injection onto your HPLC system. The dansyl-derivative can be detected by UV (approx. 340 nm) or fluorescence (Excitation: ~340 nm, Emission: ~520 nm).
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol uses a mixed-mode cation exchange polymer-based SPE cartridge to clean up plasma samples prior to LC-MS analysis.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard and 400 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and precipitates proteins.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Wash Step 1 (Remove Neutrals/Acids): Wash the cartridge with 1 mL of 0.1 N HCl in water.
-
Wash Step 2 (Remove Weak Bases): Wash the cartridge with 1 mL of methanol.
-
Elute Analyte: Elute the analyte of interest with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the protonated analyte, releasing it from the cation exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Data Summary Table
The following table provides typical starting parameters for different analytical methods. These must be optimized for your specific instrumentation and application.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | GC-MS (with Derivatization) |
| Column | C18, 2.1 x 100 mm, 2.6 µm | C18, 2.1 x 50 mm, 1.8 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% Formic Acid | N/A (Carrier Gas: Helium) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% Formic Acid | N/A |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection λ | ~340 nm (for Dansyl derivative) | MRM (e.g., 211.1 -> frag) | Scan or SIM mode |
| Ionization Mode | N/A | ESI Positive | Electron Ionization (EI) |
| Expected LOQ | ~1-10 ng/mL | ~0.05-0.5 ng/mL | ~0.1-1 ng/mL |
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
- Xie, K., Liu, Y., Sun, L., & Wang, J. (2017). Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Food Analytical Methods.
-
Dwivedi, A. R., & Jadhav, H. R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
Stalińska, L., & Koba, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758. Retrieved from [Link]
-
Wojnicz, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7431. Retrieved from [Link]
- Rao, B. M., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Trade Science Inc.
- Al-Bayati, Z. N. (2019). A Review on Analytical Methods for Piperazine Determination. Iraqi Journal of Pharmaceutical Sciences.
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. Retrieved from [Link]
- Tittel, G., & Wagner, H. (1987). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
de Oliveira, V. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 917. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Reddy, K. R., et al. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.
-
Pathan, M. D., et al. (2023). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Scientia Pharmaceutica, 91(1), 10. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20.
-
BioPharm International. (2019). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]
-
Wang, H., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Retrieved from [Link]
- Patel, J., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
-
Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]
-
Pharma Validation. (2024). ICH Q2 Guidance on Reporting LOD and LOQ Values. Retrieved from [Link]
- Kumar, S., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research.
-
Yuan, L., et al. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Bioanalysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Iovine, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7793. Retrieved from [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Cognizance Journal of Multidisciplinary Studies. (2023).
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Hussain, A., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 5. cognizancejournal.com [cognizancejournal.com]
- 6. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Addressing inconsistent results in biological assays with 1-[(5-Ethylthien-2-yl)methyl]piperazine
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Assay Results
Welcome to the technical support resource for 1-[(5-Ethylthien-2-yl)methyl]piperazine, hereafter referred to as ETP. This guide is designed for researchers, scientists, and drug development professionals encountering variability in biological assays involving this compound. As a novel small molecule, inconsistent results are not uncommon during initial characterization. This guide provides a systematic, question-driven approach to diagnose and resolve these issues, ensuring the reliability and reproducibility of your data.
Our troubleshooting philosophy is grounded in a logical progression from the simplest to the most complex variables: Compound > Assay > Biology . Before questioning complex biological mechanisms, it is imperative to validate the integrity of your tool (the compound) and your measurement system (the assay).
Part 1: Compound Integrity & Handling
Inconsistencies often originate from the compound itself. Issues with purity, solubility, and stability are the most common culprits behind variable assay performance.
Q1: My results with ETP are inconsistent from one experiment to the next. How can I confirm the issue isn't with the compound itself?
This is the most critical first step. Before troubleshooting your assay or biological model, you must have confidence in your starting material.[1]
-
Purity Verification: Always use a compound from a reputable source with a provided Certificate of Analysis (CoA) indicating purity (typically >95% by HPLC). If you have synthesized the compound in-house, ensure it has been thoroughly characterized by NMR, Mass Spectrometry, and HPLC.
-
Storage and Handling: Piperazine-containing compounds can be hygroscopic and sensitive to light and repeated freeze-thaw cycles.[2] Aliquot your stock solution into single-use vials to minimize degradation. Store stocks at -20°C or -80°C, protected from light.
-
Solubility Issues: Poor aqueous solubility is a frequent cause of inactivity or variability.[2] If ETP precipitates in your assay media, its effective concentration will be significantly lower and more variable than intended.
Q2: I suspect ETP is not fully soluble in my aqueous assay buffer. How can I systematically address this?
Poor solubility can lead to a complete loss of activity or, more deceptively, highly variable results as the amount of precipitated compound differs between wells or experiments.
First, visually inspect your final assay plate. Do you see any precipitate or cloudiness in the wells, especially at higher concentrations? Even without visible precipitation, micro-precipitates can form. A systematic approach is necessary.
Protocol 1: Aqueous Solubility Assessment
This protocol provides a stepwise method to assess and improve the solubility of ETP in your specific assay medium.
Materials:
-
ETP powder
-
DMSO (or other appropriate organic solvent)
-
Your specific cell culture or assay medium
-
Nephelometer or plate reader capable of measuring absorbance at ~600 nm (for turbidity)
-
Clear microplates
Procedure:
-
Prepare a High-Concentration Stock: Dissolve ETP in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Serial Dilution: Create a serial dilution of ETP in your assay medium. It is critical to mimic the exact final concentration of the solvent (e.g., DMSO) used in your biological assay.
-
Equilibration: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 1-2 hours).
-
Visual and Instrumental Analysis:
-
Visual: Carefully inspect each well for any signs of precipitation or cloudiness.
-
Instrumental: Measure the turbidity of each well using a plate reader at a wavelength between 500-700 nm. A significant increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Data Interpretation: The highest concentration that shows no increase in turbidity is your practical limit of aqueous solubility under these conditions.
Table 1: Common Solvents and Recommended Final Assay Concentrations
| Solvent | Typical Stock Concentration | Recommended Final Assay Conc. | Notes |
| DMSO | 10-50 mM | < 0.5% | Most common, but can be toxic to some cell lines above 0.5%.[2] |
| Ethanol | 10-50 mM | < 1% | Can affect cellular metabolism. |
| Methanol | 10-50 mM | < 0.5% | Can be more cytotoxic than DMSO. |
If solubility is a problem, consider reformulating with a different solvent or using solubility-enhancing excipients, but always test the new vehicle for effects on your assay.
Part 2: Assay & Experimental Setup
Once compound integrity is confirmed, the next logical step is to scrutinize the assay protocol and experimental conditions. The reproducibility of cell-based assays is a key factor for data reliability.[3]
Q3: My dose-response curves for ETP are shallow or have shifting IC50 values. What aspects of my cell-based assay should I check?
Inconsistent dose-response curves often point to variability in the experimental setup.[1] It's crucial to standardize every step of the process.
Logical Flow for Troubleshooting Assay Setup
Caption: A systematic workflow for diagnosing assay setup issues.
Table 2: Checklist for Standardizing Cell Culture Conditions
| Parameter | Best Practice | Rationale for Inconsistency |
| Cell Passage Number | Use cells within a consistent, low passage range (e.g., 5-20). | High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity.[3] |
| Seeding Density | Optimize and standardize cell seeding density for logarithmic growth throughout the assay.[2] | Over- or under-confluent cells will respond differently to treatment.[4] |
| Media & Supplements | Use the same lot of media, serum, and supplements for a set of experiments. | Lot-to-lot variability in serum is a major source of inconsistent results. |
| Incubation Time | Test multiple time points (e.g., 24, 48, 72 hours) and standardize.[2] | The observed effect may be transient or require a longer duration to manifest. |
| Plate Layout | Use a consistent plate layout, leaving outer wells filled with media to reduce "edge effects". | Evaporation from edge wells can concentrate compounds and affect cell growth. |
Q4: I am observing high well-to-well variability even within the same plate. What could be the cause?
This points to technical errors during assay execution.
-
Pipetting Errors: Ensure pipettes are calibrated. When preparing serial dilutions, always use fresh tips and ensure proper mixing. Forgetting to change tips can carry over high concentrations of the compound.
-
Cell Clumping: Ensure you have a homogenous single-cell suspension before seeding. Cell clumps lead to uneven cell distribution in the wells.[5]
-
Reagent Addition: Add reagents in the same order and at the same speed to each well to ensure consistent treatment start times.
-
Assay Interference: The piperazine scaffold or the thienyl group in ETP could potentially interfere with certain assay readouts.[6] For example, some compounds can directly inhibit reporter enzymes (e.g., luciferase) or react with detection reagents (e.g., MTT tetrazolium salts).
-
Troubleshooting Step: Run the assay in a cell-free system (assay buffer + ETP + detection reagents) to check for direct chemical interference.
-
Part 3: Biological System & Target Engagement
If both the compound and the assay setup are sound, the variability may stem from complex biological factors or a lack of on-target activity. The piperazine moiety is a common feature in many pharmacologically active compounds, suggesting it can interact with various biological targets.[7][8]
Q5: How can I be sure that the effects I'm seeing (or not seeing) are due to ETP binding to its intended target in my cells?
This is a fundamental question. A lack of consistent target engagement will inevitably lead to inconsistent downstream biological effects.
A direct measure of target engagement is the most definitive way to confirm that ETP is interacting with its intended protein target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][2] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow
Objective: To determine if ETP binds to and stabilizes its target protein in intact cells.
Materials:
-
Cells expressing the target of interest
-
ETP and vehicle control (DMSO)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes/plate and a thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Caption: Workflow for verifying target engagement using CETSA.
Procedure:
-
Cell Treatment: Treat cultured cells with either ETP at a relevant concentration or vehicle (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into different PCR tubes.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Leave one aliquot at room temperature as a control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Pellet the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). The supernatant contains the soluble, non-denatured proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting.
-
Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the ETP-treated samples, if the compound binds and stabilizes its target, the protein will remain soluble at higher temperatures, causing a "shift" in the melting curve. This provides strong evidence of target engagement.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
-
National Institute of Standards and Technology (NIST). (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]
-
Corning. (n.d.). 10 Most Common Errors Made in Cell Counting. Retrieved from [Link]
-
Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]
-
de Boer, J. F., et al. (2003). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. PubMed. Retrieved from [Link]
-
Trinchera, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Retrieved from [Link]
-
Rathi, E., et al. (2016). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 5. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 6. Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1-[(5-Ethylthien-2-yl)methyl]piperazine Degradation Pathways
Welcome to the technical support center for 1-[(5-Ethylthien-2-yl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, stability testing, and analysis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success. Our approach is grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter during your research with 1-[(5-Ethylthien-2-yl)methyl]piperazine. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolution.
Problem 1: Appearance of Unexpected Peaks During HPLC Analysis of a Stressed Sample
Scenario: You are performing a forced degradation study on 1-[(5-Ethylthien-2-yl)methyl]piperazine. After subjecting your sample to oxidative stress (e.g., exposure to hydrogen peroxide), your HPLC chromatogram shows several new, unexpected peaks eluting before and after the main analyte peak.
Underlying Cause & Scientific Rationale: The appearance of new peaks is indicative of degradation. The molecular structure of 1-[(5-Ethylthien-2-yl)methyl]piperazine contains two key moieties susceptible to degradation: the electron-rich thiophene ring and the piperazine ring.[1]
-
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring is a primary target for oxidation.[1] This can lead to the formation of a sulfoxide and subsequently a sulfone. These oxidized products are more polar than the parent compound and will likely elute earlier in a reversed-phase HPLC separation.
-
Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring can also be oxidized, leading to the formation of N-oxides.
-
Hydroxylation: Oxidative conditions can also lead to hydroxylation of the thiophene ring.[2]
-
Ring Opening: More aggressive oxidation can lead to the opening of the thiophene or piperazine rings.
Troubleshooting Workflow:
-
Confirm Peak Identity:
-
LC-MS/MS Analysis: The most effective way to identify the unknown peaks is through liquid chromatography-mass spectrometry (LC-MS/MS).[3][4][5] This will provide the mass-to-charge ratio (m/z) of the degradation products, allowing you to propose potential structures.
-
Mass Fragmentation Analysis: By analyzing the fragmentation pattern of the parent compound and the new peaks, you can often deduce the location of the chemical modification. For instance, a mass shift of +16 Da would suggest the addition of an oxygen atom (oxidation), while a shift of +32 Da could indicate the formation of a sulfone.
-
-
Optimize HPLC Method:
-
Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all its degradation products.[6][7][8]
-
Gradient Elution: Employ a gradient elution method to ensure the separation of compounds with a wide range of polarities.
-
Column Selection: A C18 column is a good starting point for reversed-phase separation.[9]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like piperazine derivatives. Experiment with different pH values to achieve optimal separation.
-
-
Isolate and Characterize (if necessary):
-
If a major degradation product is observed and its structure cannot be definitively determined by LC-MS alone, consider isolating the compound using preparative HPLC.[9]
-
NMR Spectroscopy: The isolated compound can then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation.[9]
-
Visualizing the Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Thienylpiperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienylpiperazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of cell permeability for this important class of compounds. Our approach is rooted in mechanistic understanding and practical, field-proven insights to help you navigate the complexities of drug absorption and distribution.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems faced when working with thienylpiperazine derivatives.
Q1: My thienylpiperazine derivative shows poor permeability in the PAMPA assay. What are the likely reasons?
A1: Poor permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) for a thienylpiperazine derivative typically points to suboptimal physicochemical properties for passive diffusion. The most common culprits are:
-
High Polarity: A high topological polar surface area (TPSA), often above 140 Ų, can significantly hinder a molecule's ability to cross the lipid membrane.[1] The nitrogen atoms in the piperazine ring and any polar substituents on the thienyl ring contribute to the overall TPSA.
-
Low Lipophilicity: Insufficient lipophilicity (LogP) can prevent the compound from partitioning effectively into the lipid membrane. A LogP value between 1 and 3 is often considered optimal for a balance of solubility and permeability.[2]
-
Excessive Hydrogen Bonding Capacity: A high number of hydrogen bond donors (HBDs) can lead to a large desolvation penalty when the molecule moves from the aqueous environment to the lipophilic membrane interior. Masking HBDs can often improve permeability.[3]
Q2: I'm observing a significant difference between my PAMPA and Caco-2 permeability results for the same thienylpiperazine compound. What does this suggest?
A2: A discrepancy between PAMPA and Caco-2 assay results is a strong indicator of active transport mechanisms at play.[4][5]
-
Higher PAMPA Permeability: If permeability is high in PAMPA but low in the Caco-2 assay, it is highly probable that your compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells but absent in the artificial PAMPA membrane.[4][6] Arylpiperazines have been identified as potential efflux pump inhibitors, but some derivatives can also be substrates.[7]
-
Higher Caco-2 Permeability: Conversely, if Caco-2 permeability is higher than in PAMPA, your compound might be a substrate for an active uptake transporter expressed on the Caco-2 cells.[4]
Q3: My thienylpiperazine derivative has a high efflux ratio (>2) in the Caco-2 assay. How can I address this?
A3: A high efflux ratio indicates that your compound is actively pumped out of the cells, which will limit its net absorption. Strategies to mitigate this include:
-
Structural Modifications: Subtle changes to the molecule's structure can disrupt its recognition by efflux transporters. This could involve altering substituents on the thienyl or piperazine ring to change the shape, charge distribution, or hydrogen bonding potential.
-
Prodrug Approach: A prodrug strategy can be employed to mask the functional groups recognized by the efflux transporter.[8] The prodrug is designed to be cleaved intracellularly to release the active compound.
-
Co-administration with an Efflux Inhibitor: In a research setting, co-dosing with a known efflux pump inhibitor can confirm P-gp (or another transporter's) involvement and demonstrate the compound's potential for improved absorption in the absence of efflux.
Q4: Can the thienyl ring itself present permeability challenges?
A4: The thienyl ring is often used as a bioisostere for a phenyl ring and can offer advantages in terms of metabolic stability and target interaction.[9] However, its electronic properties can influence the overall molecule:
-
Polarity: The sulfur atom in the thienyl ring can participate in hydrogen bonding, which may slightly increase the local polarity compared to a phenyl ring.
-
Metabolism: While often more stable than a phenyl ring, the thienyl ring can be metabolized by cytochrome P450 enzymes, which are present in Caco-2 cells (though at lower levels than in the liver).[10] Metabolites will have different permeability characteristics.
Q5: What is a good starting point for modifying a thienylpiperazine scaffold to improve permeability?
A5: A systematic approach is recommended. Start by evaluating the baseline physicochemical properties (LogP, TPSA, HBD count).
-
To Increase Lipophilicity (if too low): Consider adding small, non-polar groups to the thienyl ring or the aryl substituent on the piperazine.
-
To Decrease Polarity (if too high): Masking polar groups, such as hydroxyl or amine functionalities, through methylation or other derivatizations can be effective.[3] N-methylation of amides or amines is a common strategy.
-
To Reduce Hydrogen Bond Donors: Replace N-H groups with N-CH3 or consider other bioisosteric replacements that eliminate the hydrogen bond donor.
II. Troubleshooting Guides
This section provides detailed guidance for specific experimental challenges.
Guide 1: Troubleshooting Low Permeability in the PAMPA Assay
Low permeability in the PAMPA assay is a direct reflection of a compound's inability to passively diffuse across a lipid membrane.
Before embarking on extensive chemical modifications, ensure your calculated properties align with experimental observations.
| Property | Typical Target Range for Good Permeability | Potential Issue with Thienylpiperazines | Recommended Action |
| LogP | 1 - 3 | The basic nitrogens of the piperazine ring can lead to low lipophilicity at physiological pH. | Measure LogD at relevant pH values (e.g., 6.5 and 7.4) to get a more accurate picture. |
| TPSA | < 90 Ų for BBB penetration, < 140 Ų for general cell permeability[11] | The two nitrogen atoms of the piperazine ring and any polar groups on the thienyl ring can increase TPSA. | Calculate the TPSA of your molecule. If high, identify the main contributing groups for targeted modification. |
| HBD Count | ≤ 5 (Lipinski's Rule of 5) | Unsubstituted piperazine nitrogen or other amine/hydroxyl groups are HBDs. | Count the HBDs. If high, consider N-alkylation or other masking strategies. |
| Solubility | Sufficient to remain in solution at the tested concentration. | Piperazine derivatives can sometimes have poor aqueous solubility, leading to precipitation in the assay. | Check for precipitation in the donor well during the assay. If observed, lower the concentration or use a co-solvent. |
The following diagram illustrates a decision-making workflow for modifying a thienylpiperazine scaffold to improve passive permeability.
Caption: Workflow for improving passive permeability.
This protocol provides a general framework for conducting a PAMPA experiment.
-
Prepare Lipid Membrane Solution: Dissolve a suitable lipid (e.g., 2% w/v phosphatidylcholine in dodecane) in an organic solvent.
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate and allow the solvent to evaporate.
-
Prepare Compound Solutions: Dissolve the thienylpiperazine derivative in a suitable buffer (e.g., PBS at pH 7.4) to the desired concentration. A small amount of DMSO (e.g., 1-5%) can be used to aid solubility.
-
Add Solutions to Plates:
-
Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
Add 200 µL of the compound solution to each well of the coated donor plate.
-
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified time (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (VD * CD(0)) / (VD + VA)
-
CD(0) = Initial concentration in the donor well
-
Guide 2: Investigating and Overcoming Efflux in Caco-2 Assays
The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption, as it accounts for both passive and active transport.
If you suspect efflux is the cause of low permeability, a bidirectional Caco-2 assay is necessary.
-
Culture Caco-2 Cells: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be stable and within the laboratory's established range (typically >250 Ω·cm²). Additionally, a Lucifer yellow permeability test can be performed to check for leaks.
-
Perform Bidirectional Transport Study:
-
Apical to Basolateral (A→B) Transport: Add the thienylpiperazine derivative to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.
-
Basolateral to Apical (B→A) Transport: Add the compound to the basolateral chamber and measure its appearance in the apical chamber. This represents secretion or efflux.
-
-
Calculate Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B) An ER > 2 is generally considered indicative of active efflux.[6]
To identify the specific transporter involved (e.g., P-gp, BCRP), the bidirectional assay can be repeated in the presence of known inhibitors.
| Transporter | Commonly Used Inhibitor | Experimental Setup | Expected Outcome if Compound is a Substrate |
| P-glycoprotein (P-gp) | Verapamil, Elacridar | Pre-incubate the Caco-2 monolayer with the inhibitor before adding the thienylpiperazine derivative. | Papp(A→B) will increase, and the Efflux Ratio will decrease towards 1. |
| Breast Cancer Resistance Protein (BCRP) | Ko143, Fumitremorgin C | Similar to the P-gp inhibition study. | Papp(A→B) will increase, and the Efflux Ratio will decrease towards 1. |
| Multidrug Resistance-Associated Proteins (MRPs) | MK-571 | Similar to the P-gp inhibition study. | Papp(A→B) will increase, and the Efflux Ratio will decrease towards 1. |
The following diagram outlines strategies to modify a thienylpiperazine derivative to reduce its affinity for efflux transporters.
Caption: Strategies to mitigate high efflux ratio.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days.
-
Monolayer Integrity Check: Measure TEER values. Discard any inserts with low TEER values.
-
Prepare Transport Buffer: Use a physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4.
-
Prepare Dosing Solutions: Dissolve the thienylpiperazine derivative in the transport buffer.
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For A→B transport, add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.
-
For B→A transport, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Sample Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculate Papp: Plot the cumulative amount of compound transported versus time. The slope of the linear portion of this plot, divided by the area of the monolayer and the initial concentration, gives the Papp value.
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of permeation
-
A = The area of the monolayer
-
C0 = The initial concentration in the donor chamber
-
III. Concluding Remarks
Enhancing the cell permeability of thienylpiperazine derivatives requires a multifaceted approach that considers both the physicochemical properties governing passive diffusion and the potential for interactions with active transport proteins. By systematically evaluating LogP, TPSA, and hydrogen bonding capacity, and by employing both PAMPA and bidirectional Caco-2 assays, researchers can diagnose permeability issues and rationally design structural modifications. This guide provides a framework for troubleshooting common experimental hurdles and for making informed decisions to optimize your compounds for better absorption and bioavailability.
IV. References
-
Clark, D. E. (2011). What has polar surface area ever done for drug discovery? Drug Discovery Today: Technologies, 8(1), e21-e26.
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
-
Fein, K. C., & Whitehead, K. A. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 475-484.
-
Gerebtzoff, G., & Seelig, A. (2006). The role of the piperazine group in the inhibition of the P-glycoprotein-mediated drug efflux. European Journal of Pharmaceutical Sciences, 29(1), 49-59.
-
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of Medicinal Chemistry, 41(7), 1007-1010.
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
-
Zheng, S., Lavrenyuk, K., Lamson, N. G., Fein, K. C., Whitehead, K. A., & Dahl, K. N. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering, 6(1), 367-374.
-
Bara, T., & Tice, C. M. (2020). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Inno Pharmchem.
-
Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.
-
Chen, Y., Liu, Z., & Chen, C. (2008). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 97(10), 4434-4444.
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
-
Sharma, V. K., Hung, D. T., Lee, K. C., Thanigaimalai, P., Kang, J. S., Kim, H. M., & Jung, S. H. (2011). Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents. MedChemComm, 2(8), 731-734.
-
Kerns, E. H., Di, L., & Petusky, S. (2004). Combined application of parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability assays in drug discovery. Journal of Biomolecular Screening, 9(5), 460-469.
-
Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43.
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
-
Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
-
Avdeef, A. (2003). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons.
-
Balimane, P. V., & Chong, S. (2005). Cell culture-based models for intestinal permeability: a critique. Drug Discovery Today, 10(5), 335-343.
-
Sun, D., Yu, H., & Hu, M. (2004). The role of Caco-2 cell monolayers in the study of intestinal drug transport. Critical Reviews in Therapeutic Drug Carrier Systems, 21(3).
-
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077.
-
Hayeshi, R., Hilgendorf, C., Artursson, P., Augustijns, P., Brodin, B., Dehring, P., ... & Ungell, A. L. (2008). Comparison of drug transporter gene expression and functionality in Caco-2 cells from 10 different laboratories. European Journal of Pharmaceutical Sciences, 35(5), 383-396.
-
Feng, B., Varma, M. V., & Obach, R. S. (2014). Transporter-mediated disposition of drugs: an update on the methods and applications of in vitro and in vivo models. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1505-1522.
-
Sarmento, B., Andrade, F., da Silva, S. B., Rodrigues, F., das Neves, J., & Ferreira, D. (2012). Cell-based models for the screening of drug intestinal permeability. Expert Opinion on Drug Discovery, 7(8), 737-752.
-
Fearn, R. A., & Hirst, B. H. (2006). Predicting oral drug absorption in humans: a gastrointestinal issue. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 559-574.
-
Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736-749.
-
Awortwe, C., Fasinu, P. S., & Rosenkranz, B. (2014). Application of Caco-2 cell line in herb-drug interaction studies: current approaches and challenges. Journal of Pharmacy & Pharmaceutical Sciences, 17(1), 1-20.
-
ChemHelpASAP. (2023, September 11). drug solubility, membrane permeability, & the efflux ratio [Video]. YouTube.
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved January 17, 2026.
Sources
- 1. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives [scirp.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 1-[(5-Ethylthien-2-yl)methyl]piperazine and Other Key Piperazine Derivatives
Introduction: The Privileged Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural features, including its ability to be readily modified at two distinct positions, have made it a "privileged scaffold" in the design of a vast array of therapeutic agents.[1][2] Piperazine derivatives have demonstrated a remarkable diversity of pharmacological activities, with prominent examples found among antipsychotics, antidepressants, and antihistamines.[2] The subtle interplay of substituents on the piperazine core dictates the molecule's interaction with various biological targets, leading to a wide spectrum of therapeutic effects. This guide provides a comparative analysis of the largely uncharacterized compound, 1-[(5-Ethylthien-2-yl)methyl]piperazine, against three well-established piperazine derivatives: the atypical antipsychotic clozapine, the multimodal antidepressant vortioxetine, and the first-generation antihistamine hydroxyzine.
1-[(5-Ethylthien-2-yl)methyl]piperazine: A Profile Based on Structural Analogy
As of the writing of this guide, 1-[(5-Ethylthien-2-yl)methyl]piperazine is a commercially available compound with limited publicly accessible pharmacological data. Its biological activity profile has not been extensively characterized. However, by examining its structural components—a piperazine ring linked to an ethyl-substituted thiophene ring—we can infer a potential for biological activity, likely involving central nervous system (CNS) targets.
The thiophene ring is a common bioisostere for the phenyl ring and is present in numerous CNS-active drugs. The substitution pattern on the thiophene ring, along with the nature of the substituent on the second piperazine nitrogen, would be critical in determining its receptor binding profile and functional activity. Based on the structure-activity relationships of other thienylpiperazine derivatives, it is plausible that this compound could exhibit affinity for dopamine and serotonin receptors.[3] For instance, certain thienylpiperazine derivatives have been investigated for their potential as antipsychotic or antidepressant agents.[4]
Hypothesized Pharmacological Profile:
-
Potential Targets: Dopamine (D2-like) receptors, Serotonin (5-HT1A, 5-HT2A) receptors.
-
Potential Therapeutic Areas: Antipsychotic, antidepressant, anxiolytic.
It is imperative to note that this profile is speculative and requires experimental validation. The subsequent sections of this guide will detail the established profiles of our comparator compounds and the experimental methodologies that would be essential to elucidate the true pharmacological nature of 1-[(5-Ethylthien-2-yl)methyl]piperazine.
Comparative Analysis with Established Piperazine Derivatives
To provide context for the potential pharmacological space that 1-[(5-Ethylthien-2-yl)methyl]piperazine might occupy, we will now examine three well-characterized piperazine derivatives with distinct therapeutic applications.
Clozapine: The Archetypal Atypical Antipsychotic
Clozapine, a dibenzodiazepine derivative, was the first atypical antipsychotic to be discovered.[5] Its clinical efficacy in treatment-resistant schizophrenia is well-documented, though its use is limited by the risk of serious side effects.[6]
Mechanism of Action: Clozapine exhibits a complex multi-receptor binding profile, with a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors.[7] This characteristic is believed to contribute to its "atypical" antipsychotic properties, including a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Receptor Binding Profile:
| Receptor | Ki (nM) |
| Dopamine D2 | 40-126 |
| Serotonin 5-HT2A | 4.6 |
| Histamine H1 | High Affinity |
| Muscarinic M1 | High Affinity |
| Alpha-1 Adrenergic | High Affinity |
Note: Ki values can vary depending on the experimental conditions and radioligand used.
Pharmacokinetic Profile:
| Parameter | Value |
| Bioavailability | 27-60% |
| Protein Binding | ~97% |
| Half-life | 8-33 hours |
| Metabolism | Extensively hepatic, primarily via CYP1A2 and CYP3A4 |
Vortioxetine: A Multimodal Antidepressant
Vortioxetine is a more recently developed antidepressant with a "multimodal" mechanism of action, targeting multiple serotonin receptors in addition to inhibiting the serotonin transporter (SERT).[10]
Mechanism of Action: Vortioxetine's primary mechanism is the inhibition of serotonin reuptake.[11] Additionally, it acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[11] This complex pharmacology is thought to contribute to its efficacy in treating major depressive disorder.
Receptor and Transporter Binding Profile:
| Target | Ki (nM) |
| Serotonin Transporter (SERT) | 1.6 |
| 5-HT3 Receptor | 3.7 |
| 5-HT1A Receptor | 15 |
| 5-HT7 Receptor | 19 |
| 5-HT1B Receptor | 33 |
| 5-HT1D Receptor | 54 |
Pharmacokinetic Profile:
| Parameter | Value |
| Bioavailability | 75% |
| Protein Binding | 98-99% |
| Half-life | ~66 hours |
| Metabolism | Extensively hepatic, primarily via CYP2D6 |
Hydroxyzine: A First-Generation Antihistamine
Hydroxyzine is a first-generation antihistamine of the piperazine class, widely used for its antipruritic and anxiolytic properties.[14]
Mechanism of Action: Hydroxyzine's primary action is as a potent inverse agonist of the histamine H1 receptor.[14] Its sedative effects are a consequence of its ability to cross the blood-brain barrier and occupy central H1 receptors.[14] It also exhibits weaker antagonism at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[14]
Receptor Binding Profile:
| Receptor | Ki (nM) |
| Histamine H1 | ~2 |
| Serotonin 5-HT2A | ~50 |
| Dopamine D2 | ~378 |
| Alpha-1 Adrenergic | ~430 |
| Muscarinic Acetylcholine | >10,000 |
Note: Ki values are approximate and can vary between studies.
Pharmacokinetic Profile:
| Parameter | Value |
| Bioavailability | High |
| Protein Binding | ~93% |
| Half-life | ~20 hours (in adults) |
| Metabolism | Hepatic, with the major active metabolite being cetirizine |
Experimental Protocols for Pharmacological Characterization
To experimentally determine the pharmacological profile of 1-[(5-Ethylthien-2-yl)methyl]piperazine and enable a direct comparison with the derivatives discussed, the following standard assays are recommended.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of 1-[(5-Ethylthien-2-yl)methyl]piperazine for a panel of CNS receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, etc., and histamine H1).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest or from specific brain regions known to have high receptor density.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (1-[(5-Ethylthien-2-yl)methyl]piperazine).
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate the production of the second messenger cyclic AMP (cAMP).
Objective: To determine if 1-[(5-Ethylthien-2-yl)methyl]piperazine acts as an agonist, antagonist, or inverse agonist at GPCRs such as dopamine D2 (Gi-coupled) or serotonin 5-HT7 (Gs-coupled) receptors.
Methodology:
-
Cell Culture: Use a cell line stably expressing the receptor of interest and a cAMP-responsive reporter system (e.g., a luciferase-based biosensor).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Addition: Add varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.
-
Incubation: Incubate the plate for a specified time to allow for receptor activation and subsequent changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and add the detection reagents for the cAMP assay (e.g., luciferase substrate).
-
Measurement: Measure the luminescence or fluorescence signal, which is proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the signal against the compound concentration to generate a dose-response curve. From this, determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
1-[(5-Ethylthien-2-yl)methyl]piperazine represents an intriguing but under-characterized member of the pharmacologically rich piperazine family. While its structural features suggest a potential for CNS activity, a definitive understanding of its therapeutic potential awaits rigorous experimental evaluation. By comparing its structure to the well-defined pharmacological profiles of clozapine, vortioxetine, and hydroxyzine, we can appreciate the chemical space it occupies and formulate a rational path forward for its characterization. The application of standard methodologies such as radioligand binding and functional assays will be crucial in unveiling the secrets held by this and other novel piperazine derivatives, potentially leading to the development of new and improved therapies for a range of disorders.
References
-
Hydroxyzine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
- Simons, K. J., Watson, W. T., Chen, X. Y., & Simons, F. E. (1989). Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly. Journal of Allergy and Clinical Immunology, 84(4 Pt 1), 457-463.
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. Retrieved January 17, 2026, from [Link]
- Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration. (2011). Acta Pharmacologica Sinica, 32(9), 1127-1134.
- Chen, G., Lee, R., Hentzer, M., Cui, Y., & Bystritsky, A. (2014). Vortioxetine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 53(8), 679-688.
- Rostami-Hodjegan, A., Amin, A. M., Spencer, E. P., Lennard, M. S., Tucker, G. T., & Flanagan, R. J. (2004). Population pharmacokinetics of clozapine: a systematic review. Schizophrenia Research, 71(2-3), 221-233.
- Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. (2016). Bioorganic & Medicinal Chemistry Letters, 26(7), 1735-1738.
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT₁A and 5-HT₇ receptor ligands. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1548-1552.
- de Oliveira, R., de Freitas, R. M., & de Campos, V. E. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579-590.
-
Vortioxetine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 17, 2026, from [Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Clozapine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 17, 2026, from [Link]
- Foroumadi, A., Oboudiat, M., Emami, S., Karimollah, A., Saghaee, L., Moshafi, M. H., & Shafiee, A. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones. Bioorganic & Medicinal Chemistry, 14(7), 2206-2211.
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Heterocycle piperazine derivatives and receptor binding affinities. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Zhang, Y. Y., Sun, Y. L., Wang, Y. Q., & He, L. C. (2011). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 3(8), 1859-1866.
-
Mechanism of Action (MOA) | TRINTELLIX (vortioxetine). (n.d.). Retrieved January 17, 2026, from [Link]
-
Clozapine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Simons, F. E., Simons, K. J., & Frith, E. M. (1984). The pharmacokinetics and antihistaminic effects of hydroxyzine in children with atopic dermatitis.
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Population Pharmacokinetics of Clozapine: A Systematic Review. (2020). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Hydroxyzine: uses, dosing, warnings, adverse events, interactions - MedCentral. (n.d.). Retrieved January 17, 2026, from [Link]
-
Vortioxetine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2018). Molecules, 23(10), 2534.
-
Histamine Receptors inhibitors - Adooq Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Focus on Vortioxetine - Mechanism of Action and Efficacy. (2017). Psych Scene Hub. Retrieved January 17, 2026, from [Link]
-
Pharmacokinetics of hydroxyzine and cetirizine following oral administration of hydroxyzine to exercised Thoroughbred horses. (2002). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Population Pharmacokinetics of Clozapine: A Systematic Review. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
- Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. (2014). Arabian Journal of Chemistry, 7(5), 759-766.
- Farré, M., Pérez-Mañá, C., Papaseit, E., Menoyo, E., Pérez-Fígols, M., & de la Torre, R. (2015). Bilastine vs. hydroxyzine: occupation of brain histamine H1-receptors evaluated by positron emission tomography in healthy volunteers. British Journal of Clinical Pharmacology, 79(2), 260-269.
- Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396.
-
Bilastine vs. Hydroxyzine: Occupation of Brain Histamine H1 Receptors Evaluated by Positron Emission Tomography in Healthy Volunteers. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. (2012). Archiv der Pharmazie, 345(3), 211-219.
-
Multi-Receptor Binding Profile of Clozapine and Olanzapine. (2008). e-Repositori UPF. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT₁A and 5-HT₇ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Population Pharmacokinetics of Clozapine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Clozapine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Vortioxetine - Wikipedia [en.wikipedia.org]
- 13. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 14. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and antipruritic effects of hydroxyzine in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medcentral.com [medcentral.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Ethylthienylpiperazine and Phenylpiperazine Analogs: A Guide for Researchers
In the landscape of modern drug discovery, particularly within the realm of neuroscience, the piperazine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS). Among the myriad of piperazine derivatives, phenylpiperazines have been extensively explored, leading to numerous clinically significant agents. The bioisosteric replacement of the phenyl ring with a thienyl moiety, giving rise to thienylpiperazine analogs, represents a strategic approach to modulate pharmacological properties. This guide provides an in-depth comparative analysis of ethylthienylpiperazine and phenylpiperazine analogs, offering insights into their synthesis, structure-activity relationships (SAR), and pharmacological profiles, supported by established experimental protocols.
Introduction: The Rationale for Bioisosteric Replacement
The phenylpiperazine moiety is a well-established pharmacophore found in a multitude of CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics.[1][2] These compounds primarily exert their effects by interacting with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[3][4] The rationale for replacing the phenyl ring with a thienyl ring, a classic example of bioisosterism, is rooted in the desire to refine the pharmacological profile of these compounds.[5][6][7] The thiophene ring, while sharing aromaticity and a similar size with the phenyl ring, possesses distinct electronic and physicochemical properties due to the presence of the sulfur atom. This can influence factors such as metabolic stability, lipophilicity, and the potential for specific interactions with receptor binding pockets.[6] This guide will focus on the ethylthienylpiperazine subclass as a representative example for comparison with their phenyl counterparts.
Synthesis Strategies: Crafting the Core Scaffolds
The synthesis of both phenylpiperazine and thienylpiperazine analogs generally follows convergent strategies, with the final key step often being the formation of the aryl-piperazine bond or the elaboration of a substituent on the piperazine nitrogen.
Synthesis of Phenylpiperazine Analogs
A common and versatile method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., bromobenzene) and piperazine.[8] This method offers high yields and tolerates a wide range of functional groups on both the aryl ring and the piperazine. Other methods include nucleophilic aromatic substitution on activated aryl halides and the Ullmann condensation.[8]
Synthesis of Ethylthienylpiperazine Analogs
The synthesis of 1-(thiophen-2-yl)piperazine derivatives can also be achieved through similar cross-coupling methodologies, such as the Buchwald-Hartwig amination, using a halothiophene as the starting material.[9] For instance, the reaction of 2-bromothiophene with piperazine in the presence of a palladium catalyst and a suitable base affords the 1-(thiophen-2-yl)piperazine core. Subsequent N-alkylation with an ethyl halide or equivalent electrophile would yield the desired ethylthienylpiperazine analog.
Structure-Activity Relationship (SAR) and Pharmacological Profile
The substitution of a phenyl ring with a thienyl ring can lead to significant changes in receptor binding affinity, selectivity, and functional activity. This section will compare the SAR of these two classes of compounds at key CNS receptors.
Serotonin Receptor Interactions
Phenylpiperazine derivatives are well-known for their interactions with various serotonin receptors. For example, many analogs exhibit high affinity for 5-HT1A and 5-HT2A receptors.[3][10] The nature and position of substituents on the phenyl ring play a crucial role in determining affinity and functional activity (agonist, antagonist, or partial agonist).
The replacement of the phenyl with a thienyl ring is expected to modulate these interactions. For instance, a study on a series of [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives showed that the nature of the aryl group on the piperazine was critical for 5-HT1A receptor affinity.[11] While direct comparative data for a simple ethylthienylpiperazine versus its phenyl counterpart is limited in publicly available literature, the electronic differences between the thiophene and benzene rings suggest potential for altered binding. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor and its different electronic distribution can influence pi-pi stacking interactions within the receptor binding pocket.
Dopamine Receptor Interactions
Phenylpiperazine analogs also frequently display affinity for dopamine receptors, particularly the D2 and D3 subtypes.[4][12][13] The selectivity between these subtypes is often a key objective in drug design. A study evaluating substituted N-phenylpiperazine analogs as D3 versus D2 selective ligands highlighted the significant impact of substituents on the phenyl ring on affinity and selectivity.[12]
The introduction of a thienyl ring can also impact dopamine receptor affinity. For example, a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analogs were evaluated for their D3 versus D2 binding selectivity.[12] One compound, which contained a thiophenephenyl moiety, was found to have nanomolar affinity for the human D3 receptor with substantial selectivity over the D2 receptor.[12] This suggests that the thienyl moiety can be a favorable structural element for achieving high affinity and selectivity at dopamine receptors.
Comparative Quantitative Data
| Compound Class | Phenyl Substituent | N-Alkyl Group | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Phenylpiperazine Analog | 2-methoxyphenyl | -(CH2)4-Aryl | >10,000 | 17.0 | 41.5 | 315 | [3] |
| Phenylpiperazine Analog | 2,3-dichlorophenyl | -butyl-arylcarboxamide | 93.3 | 0.7 | - | - | [14] |
| Thienyl-containing Analog | 4-(thiophen-3-yl)benzamide | - | - | 1.4 - 43 | 199 | - | [12] |
| Thienyl-containing Analog | 2-thienyl | - | - | - | 6.8 | - | [11] |
Note: The presented data is from different studies and for structurally diverse molecules within the broader classes. Direct comparison should be made with caution. The purpose is to illustrate the range of affinities observed for these scaffolds.
Experimental Protocols
To facilitate further research and allow for direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize these compounds.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT1A or D2).
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound, which is a measure of its binding affinity to a receptor.[15]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2)
-
Test compound (e.g., ethylthienylpiperazine or phenylpiperazine analog)
-
Non-specific binding control (a high concentration of a known ligand for the receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in serial dilutions), and the radioligand at a fixed concentration (usually at or below its Kd value).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
cAMP Functional Assay for Determining Agonist/Antagonist Activity
This protocol describes a functional assay to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) and efficacy (Emax) of a test compound.
Materials:
-
Cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells)
-
Test compound
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
-
Plate reader capable of detecting the signal from the chosen cAMP assay kit
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition (Agonist Mode):
-
Remove the culture medium and add a stimulation buffer containing various concentrations of the test compound.
-
Incubate for a specific time at 37°C.
-
-
Compound Addition (Antagonist Mode):
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a fixed concentration of a known agonist (typically its EC80) to stimulate cAMP production (for Gs-coupled receptors) or inhibit forskolin-stimulated cAMP production (for Gi-coupled receptors).
-
Incubate for a specific time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the detection reagents from the kit to the cell lysates.
-
Incubate to allow the detection reaction to proceed.
-
-
Signal Measurement: Read the plate using a plate reader at the appropriate wavelength(s).
-
Data Analysis:
-
Agonist: Plot the cAMP concentration (or signal) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
Antagonist: Plot the inhibition of the agonist response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration for 50% inhibition).
-
Visualizing the Concepts: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Bioisosteric replacement of a phenyl with a thienyl ring.
Caption: Workflow for a radioligand binding assay.
Caption: Simplified Gs-coupled GPCR signaling pathway.
Conclusion and Future Directions
The comparative analysis of ethylthienylpiperazine and phenylpiperazine analogs underscores the value of bioisosteric replacement as a powerful strategy in drug design. While phenylpiperazines have a long-standing history and a wealth of associated data, the exploration of thienylpiperazines offers exciting opportunities to fine-tune pharmacological profiles, potentially leading to compounds with improved efficacy, selectivity, and pharmacokinetic properties.
Future research should focus on the direct, systematic comparison of ethylthienylpiperazine and ethylphenylpiperazine analogs across a panel of relevant CNS receptors. Such studies, employing the standardized protocols outlined in this guide, will provide a clearer understanding of the subtle yet significant effects of this bioisosteric substitution. This knowledge will be invaluable for the rational design of the next generation of piperazine-based therapeutics for the treatment of complex neurological and psychiatric disorders.
References
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
-
Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate. [Link]
-
Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. [Link]
-
Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. PubMed. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]
-
Binding kinetics of ligands acting at GPCRs. ResearchGate. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]
-
Binding kinetics of ligands acting at GPCRs. PMC. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Semantic Scholar. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]
-
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
-
Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. PubMed. [Link]
-
comparing potency values with the Cheng-Prusoff equation. YouTube. [Link]
-
Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. [Link]
-
Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. PMC. [Link]
-
Advances in nonclassical phenyl bioisosteres for drug structural optimization. PubMed. [Link]
-
(PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. [Link]
-
[[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands. PubMed. [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
European Journal of Medicinal Chemistry. Bari - Uniba. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]
-
Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. PubMed. [Link]
-
1-(Thiophen-2-yl)piperidine. PubChem. [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC. [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]
-
1-(Thien-2-ylcarbonyl)piperazine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Advances in nonclassical phenyl bioisosteres for drug structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives | MDPI [mdpi.com]
- 11. [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to Validating the In Vivo Efficacy of a Novel Kinase Inhibitor, ETP-1
Introduction
The journey from a promising in vitro "hit" to a viable clinical candidate is a rigorous process where the vast majority of compounds fail. A critical juncture in this journey is the transition from controlled cellular systems to complex whole-organism physiology. This guide provides a comprehensive framework for validating the in vitro findings of a novel compound, 1-[(5-Ethylthien-2-yl)methyl]piperazine (herein designated as ETP-1 ), in a relevant in vivo setting.
For the purpose of this guide, we will operate under a common drug discovery scenario: ETP-1 has been identified as a potent and selective inhibitor of "Kinase Z," a fictional but representative serine/threonine kinase. Overexpression and hyperactivity of Kinase Z are known drivers in a specific subset of Non-Small Cell Lung Cancer (NSCLC). Our objective is to design and execute a series of preclinical experiments to determine if the in vitro anti-proliferative activity and target engagement of ETP-1 translate into meaningful anti-tumor efficacy and acceptable tolerability in vivo.
This guide will objectively compare the performance of ETP-1 against two crucial benchmarks: a Vehicle Control (the delivery solution without the drug) to establish a baseline for tumor growth, and a clinically relevant Standard of Care (SoC) drug to gauge competitive efficacy. The principles and protocols outlined here are designed to ensure scientific integrity, providing researchers with a robust, self-validating system for preclinical decision-making.[1][2][3]
Section 1: Preclinical Strategy and Rationale
The transition from a petri dish to a living system introduces immense complexity, including absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK).[4][5] Furthermore, the interaction of the compound with the tumor microenvironment and the host's physiological systems dictates its ultimate efficacy and toxicity, or pharmacodynamics (PD).[6][7] Therefore, our strategy is not merely to ask "does it work?" but rather "how well does it work, at what exposure, and is it safe?"
1.1. The Choice of Animal Model: The "Why" Behind the Mouse
The selection of an appropriate animal model is paramount for generating clinically translatable data.[1][8][9] For this study, a Cell Line-Derived Xenograft (CDX) model is chosen for its balance of reproducibility, cost-effectiveness, and established protocols.[9][10]
-
Cell Line: We will use the NCI-H1975 human NSCLC cell line. This line is selected for its known overexpression of our target, Kinase Z, making it a mechanistically relevant model.[11]
-
Mouse Strain: NOD-scid gamma (NSG) mice will be used. These mice lack mature T cells, B cells, and functional NK cells, providing a profoundly immunodeficient environment that allows for robust engraftment of human tumor cells.[10] While this model does not permit the study of interactions with an adaptive immune system, it is ideal for evaluating the direct anti-tumor activity of a targeted agent like ETP-1.[8][12]
1.2. Defining Endpoints for Success: Efficacy, Tolerability, and Target Engagement
Clear, predefined objectives are essential for a well-designed preclinical study.[13] Our primary and secondary endpoints are:
-
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This will be measured by the change in tumor volume over time compared to the vehicle control group.
-
Primary Safety/Tolerability Endpoint: Change in body weight and observation of clinical signs of distress. A body weight loss exceeding 20% is a common endpoint for terminating an animal from the study.[14]
-
Secondary PK/PD Endpoint: Correlation of ETP-1 plasma and tumor concentration with the inhibition of phosphorylated Kinase Z (p-Kinase Z), the active form of our target, in tumor tissue.[6][7]
Section 2: Comparative Experimental Design
A robust experimental design is the bedrock of trustworthy results. This study will involve four parallel treatment arms to provide a comprehensive comparison.
Study Groups:
-
Vehicle Control: The formulation buffer used to dissolve ETP-1 and the SoC. This group establishes the natural growth rate of the H1975 tumors.
-
ETP-1 (Low Dose): A dose intended to establish the lower boundary of the therapeutic window.
-
ETP-1 (High Dose): A dose approaching the maximum tolerated dose (MTD) to evaluate the upper boundary of efficacy.
-
Standard of Care (SoC): A clinically approved kinase inhibitor for NSCLC (e.g., a hypothetical EGFR inhibitor if Kinase Z were in that pathway). This group provides a benchmark for the efficacy of ETP-1.[15]
The overall workflow is designed to integrate efficacy, tolerability, and PK/PD assessments systematically.
Section 3: Detailed Experimental Protocols
Meticulous adherence to protocol is essential for reproducibility.
3.1. Animal Model and Tumor Implantation
-
Cell Culture: NCI-H1975 cells are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a 37°C, 5% CO₂ incubator.
-
Implantation: On the day of implantation, cells are harvested at ~80% confluency, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[16]
-
Injection: Using a 27-gauge needle, 0.1 mL of the cell suspension (5 x 10⁶ cells) is injected subcutaneously into the right flank of each 6-8 week old female NSG mouse.
-
Tumor Growth: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2. Animals are then randomized into treatment groups.
3.2. Compound Formulation and Administration
-
Vehicle Preparation: A common vehicle for preclinical compounds is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. This suspension must be prepared fresh.
-
ETP-1 & SoC Formulation: ETP-1 and the SoC compound are weighed and suspended in the vehicle to achieve the desired final concentrations (e.g., 10 mg/kg and 30 mg/kg). The suspension should be continuously stirred to ensure homogeneity.
-
Administration: Dosing is performed once daily (QD) via oral gavage (PO) at a volume of 10 mL/kg. This route is chosen to simulate a likely clinical route of administration for a small molecule inhibitor.
3.3. Pharmacokinetic (PK) Analysis
-
Sample Collection: At the end of the study (and at interim time points if required), a subset of animals from each group is used for PK analysis. Blood is collected via cardiac puncture into EDTA-coated tubes at specific time points post-final dose (e.g., 2, 8, and 24 hours).[4][14][17]
-
Plasma Preparation: Blood samples are centrifuged at 2,000g for 10 minutes at 4°C to separate plasma. The plasma is then transferred to a new tube and stored at -80°C.
-
Tumor Collection: Immediately following blood collection, tumors are excised, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.
-
Bioanalysis: Plasma and homogenized tumor tissue concentrations of ETP-1 are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][17]
Section 4: Data Analysis & Comparative Results
All quantitative data should be summarized in clear, structured tables to facilitate objective comparison. The following tables represent hypothetical but realistic outcomes for this study.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle Control | - | 1502 ± 210 | - | - |
| ETP-1 | 10 | 826 ± 155 | 45% | < 0.01 |
| ETP-1 | 30 | 345 ± 98 | 77% | < 0.001 |
| Standard of Care | 25 | 451 ± 112 | 70% | < 0.001 |
Data presented as mean ± standard error of the mean (SEM). Statistical analysis performed using one-way ANOVA.
Interpretation: The data clearly show a dose-dependent anti-tumor effect for ETP-1. The high dose (30 mg/kg) demonstrates superior efficacy compared to the established Standard of Care, a highly encouraging result.
Table 2: Tolerability Profile
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Body Weight Change at Day 21 (%) | Treatment-Related Deaths |
| Vehicle Control | - | +5.2% | 0/8 |
| ETP-1 | 10 | +3.1% | 0/8 |
| ETP-1 | 30 | -4.5% | 0/8 |
| Standard of Care | 25 | -6.8% | 0/8 |
Interpretation: Both doses of ETP-1 were well-tolerated, with the high dose inducing only minimal, acceptable body weight loss. Notably, ETP-1 appears to have a better tolerability profile than the Standard of Care in this model.
Table 3: Pharmacokinetic (PK) Summary
| Treatment Group | Dose (mg/kg) | Cmax (Plasma, ng/mL) | AUC₀₋₂₄ (Plasma, ng·h/mL) | Tumor Conc. at 24h (ng/g) |
| ETP-1 | 10 | 850 | 7,200 | 1,500 |
| ETP-1 | 30 | 2,800 | 25,500 | 5,100 |
Cmax: Maximum observed concentration. AUC: Area under the curve.
Interpretation: The PK data confirm dose-proportional exposure of ETP-1 in plasma. Crucially, the compound shows excellent tumor penetration, with concentrations in the tumor tissue being significantly higher than plasma levels at 24 hours post-dose.
Section 5: Mechanistic Confirmation (Pharmacodynamics)
Efficacy data alone is insufficient. We must confirm that the observed anti-tumor activity is a direct result of ETP-1 inhibiting its intended target, Kinase Z. This is the crucial PK/PD link.[6][7]
5.1. Target Engagement Assay
-
Tumor Lysate Preparation: Frozen tumor samples collected during the PK study are pulverized and lysed in a buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Protein concentrations are normalized, and samples are analyzed by Western blot. Two key proteins are probed:
-
Phospho-Kinase Z (p-Kinase Z): To measure the level of active, phosphorylated target.
-
Total Kinase Z: To ensure changes in the phospho-signal are not due to changes in total protein expression.
-
β-Actin: As a loading control.
-
5.2. Visualizing the Mechanism
The signaling pathway illustrates how ETP-1 is expected to work. By inhibiting Kinase Z, it blocks the downstream phosphorylation of Substrate A, which in turn prevents the activation of transcription factors responsible for cell proliferation.
Interpretation of PD Results: A successful outcome would show a dose-dependent decrease in the p-Kinase Z signal in tumors from ETP-1 treated mice, with little to no change in total Kinase Z levels. This would provide strong evidence that ETP-1 is engaging and inhibiting its target in vivo at exposures that correlate with anti-tumor efficacy.
Conclusion
This guide outlines a comprehensive, multi-faceted approach to validating the in vivo potential of the novel Kinase Z inhibitor, ETP-1. The comparative design, incorporating both vehicle and standard-of-care controls, ensures that the resulting data is robust and contextualized. By integrating efficacy, tolerability, pharmacokinetic, and pharmacodynamic endpoints, this experimental framework provides a self-validating system.
Based on the hypothetical data presented, ETP-1 demonstrates significant promise, showing superior, dose-dependent efficacy and a better safety profile than the standard of care. Crucially, these outcomes are underpinned by a strong PK/PD relationship, confirming target engagement in the tumor. These results would strongly support the advancement of ETP-1 into the next phase of preclinical development, including IND-enabling toxicology studies, as recommended by regulatory bodies like the FDA.[18][19]
References
-
Role of animal models in oncology drug discovery. National Center for Biotechnology Information.[Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.[Link]
-
The use of animal models in cancer drug discovery and development. Semantic Scholar.[Link]
-
Murine Pharmacokinetic Studies. National Center for Biotechnology Information.[Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress.[Link]
-
Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online.[Link]
-
Pharmacokinetics Studies in Mice or Rats. Bienta.[Link]
-
6 Things You Must Consider When Designing a Successful Preclinical Study in Oncology. Noble Life Sciences.[Link]
-
Orthotopic Transplantation of Syngeneic Lung Adenocarcinoma Cells to Study PD-L1 Expression. JoVE.[Link]
-
Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. National Center for Biotechnology Information.[Link]
-
Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI.[Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.[Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. protocols.io.[Link]
-
Murine Pharmacokinetic Studies | Request PDF. ResearchGate.[Link]
-
Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. ASH Publications.[Link]
-
Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. American Association for Cancer Research.[Link]
-
Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Springer.[Link]
-
A New Mouse Avatar Model of Non-Small Cell Lung Cancer. Frontiers.[Link]
-
Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center.[Link]
-
Mouse Orthotopic Lung Cancer Model Induced by PC14PE6. Korean Cancer Association.[Link]
-
Preclinical Studies : In Vitro & In Vivo. Rasayu Cancer Clinic.[Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing.[Link]
-
S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. U.S. Food and Drug Administration.[Link]
-
Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. The Royal Society Publishing.[Link]
-
New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. ecancer.[Link]
-
A novel in vivo phenotypic assay to evaluate kinase inhibitor induced cardiotoxicity and strategies for cardioprotection. PubMed.[Link]
-
Food and Drug Administration: What to Watch in 2026 and Beyond. Foley & Lardner LLP.[Link]
-
Current standards of care in small-cell and non-small-cell lung cancer. PubMed.[Link]
-
In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. PubMed.[Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]
-
MAIA Biotechnology Announces Positive Efficacy Update for Phase 2 THIO-101 Clinical Trial in Non-Small Cell Lung Cancer. Stock Titan.[Link]
-
Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. National Center for Biotechnology Information.[Link]
-
Oncology Center of Excellence Guidance Documents. U.S. Food and Drug Administration.[Link]
-
FDA regulatory considerations for oncology drug development. National Center for Biotechnology Information.[Link]
-
FDA issues three guidances to expand cancer clinical trial eligibility. RAPS.[Link]
-
In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. PubMed.[Link]
-
Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed.[Link]
-
High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications.[Link]
-
Drug Discovery Harnessing the Power of Kinase Inhibitors. Lephar.[Link]
-
In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central.[Link]
-
Cytotoxic activities of some benzothiazole-piperazine derivatives. Semantic Scholar.[Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.[Link]
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.[Link]
Sources
- 1. Role of animal models in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. In Vitro & In Vivo - Rasayu Cancer Clinic [rasayucancerclinic.com]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. unmc.edu [unmc.edu]
- 15. Current standards of care in small-cell and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. e-crt.org [e-crt.org]
- 17. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 18. fda.gov [fda.gov]
- 19. FDA regulatory considerations for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-[(5-Ethylthien-2-yl)methyl]piperazine
Introduction
In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. The compound 1-[(5-Ethylthien-2-yl)methyl]piperazine, a heterocyclic amine featuring both a thiophene and a piperazine moiety, represents a class of molecules with significant potential as pharmaceutical intermediates or active ingredients. Ensuring that the methods used to analyze this compound are reliable, reproducible, and fit for their intended purpose is not merely a scientific exercise but a regulatory necessity.[1][2][3]
The process of analytical method validation provides documented evidence that a procedure is suitable for its intended use.[2] However, in a globalized development environment, it is common for analytical methods to be transferred between laboratories—from a research and development setting to a quality control (QC) laboratory, or between different manufacturing sites. This transfer necessitates a critical process known as cross-validation, which verifies that a validated method produces consistent and reliable results irrespective of the testing site, personnel, or equipment.[4][5]
This guide provides a comprehensive comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1-[(5-Ethylthien-2-yl)methyl]piperazine. It offers detailed, field-tested protocols, explains the scientific rationale behind methodological choices, and presents a robust framework for inter-laboratory cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6][7]
Chapter 1: Foundational Principles of Method Validation and Cross-Validation
Before comparing specific methods, it is crucial to understand the regulatory framework that governs their validation. The ICH Q2(R1) and the recently updated Q2(R2)/Q14 guidelines provide a harmonized approach to validating analytical procedures, ensuring global consistency.[6][7][8][9]
1.1 Key Validation Parameters An analytical method is validated to ensure it is suitable for its intended purpose by evaluating a set of core performance characteristics:[10][11][12]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[11][13] For specificity, a combination of two or more analytical procedures may be necessary to achieve the required level of discrimination.[10][11][14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is typically evaluated using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[11]
-
Reproducibility: Precision between laboratories (addressed by cross-validation).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
1.2 The Imperative of Cross-Validation Cross-validation is the formal process of comparing results from a validated analytical procedure across two or more laboratories to ensure the method is reproducible.[4] This is critical during method transfer to a new site or when comparing data from different clinical trial sites.[15] The process involves a pre-approved protocol with defined acceptance criteria to ensure that any observed differences are statistically insignificant.[5]
Caption: High-level workflow for analytical method validation and transfer.
Chapter 2: Physicochemical Profile of 1-[(5-Ethylthien-2-yl)methyl]piperazine
A deep understanding of the analyte's physicochemical properties is the first step in developing a robust analytical method.[3] While specific experimental data for 1-[(5-Ethylthien-2-yl)methyl]piperazine is not publicly available, its structure allows for several key inferences:
-
Structure: Comprises a substituted thiophene ring and a piperazine ring.
-
Polarity: The combination of the lipophilic ethyl-thienyl group and the polar piperazine amine functional groups makes the molecule moderately polar.
-
Solubility: Expected to be soluble in common organic solvents like methanol and acetonitrile, as well as in acidic aqueous solutions due to the basic nature of the piperazine nitrogens.
-
Chromophore: The thiophene ring is an effective UV chromophore, making UV-based detection in HPLC a viable strategy. The piperazine ring itself does not have a useful UV chromophore.[16]
-
Volatility: The molecule has a relatively high molecular weight and boiling point, suggesting it is not highly volatile. This makes HPLC a more natural choice than GC, although GC analysis may be possible with derivatization.
-
Basicity: The two nitrogen atoms in the piperazine ring are basic (pKa values for piperazine are ~5.3 and ~9.7), meaning the molecule's ionization state will be highly dependent on pH.[17]
These properties guide the selection of appropriate analytical techniques and conditions. The moderate polarity and presence of a UV chromophore favor HPLC with reversed-phase chromatography, while its basicity necessitates pH control of the mobile phase.
Chapter 3: Method Comparison: HPLC vs. GC-MS
The two most powerful chromatographic techniques for the analysis of pharmaceutical compounds are HPLC and GC. They operate on different principles and are thus considered "orthogonal," providing complementary information.
3.1 High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is the workhorse of pharmaceutical analysis due to its versatility in handling a wide range of compounds, particularly those that are non-volatile or thermally labile.
Causality Behind Experimental Choices:
-
Technique: Reversed-Phase HPLC is selected because it is ideal for separating moderately polar analytes from both more polar and less polar impurities.
-
Column: A C18 (octadecylsilane) column is the standard choice, offering excellent hydrophobic retention and resolution for a broad range of molecules.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and a buffered aqueous phase is used. The buffer is critical: at a pH around 3-4, the piperazine nitrogens will be consistently protonated, preventing peak tailing and ensuring reproducible retention times.
-
Detector: A Diode Array Detector (DAD) is preferred over a standard UV detector. It not only quantifies the analyte but also acquires the full UV spectrum for each peak, which is invaluable for peak purity assessment and identification during forced degradation studies.
Experimental Protocol: HPLC-DAD Method
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (based on the thiophene chromophore).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of 1-[(5-Ethylthien-2-yl)methyl]piperazine reference standard at 1.0 mg/mL in methanol. Dilute with a 50:50 mixture of Mobile Phase A and B to the working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample in the same diluent as the standard to the same target concentration.
Table 1: Representative HPLC Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte RT | Peak pure (>99.5%) |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | LOQ - 120% of test conc. | 0.05% - 120% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.45% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 0.82% |
| LOQ | S/N ≥ 10 | 0.05% (of 0.1 mg/mL) |
| Robustness | System suitability passes | Passed |
3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique, ideal for identifying and quantifying volatile and semi-volatile compounds. While the target analyte may have limited volatility, GC-MS is exceptionally useful for detecting volatile process impurities or starting materials (e.g., residual piperazine) that would not be well-retained by reversed-phase HPLC.[18][19][20]
Causality Behind Experimental Choices:
-
Technique: GC is chosen for its high separation efficiency for volatile compounds. Mass Spectrometry (MS) provides definitive identification based on molecular weight and fragmentation patterns, offering a higher degree of certainty than UV detection.[21][22][23]
-
Column: A low-polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is a versatile choice suitable for a wide range of semi-polar analytes.
-
Temperature Program: A temperature gradient is essential to first elute highly volatile impurities at low temperatures and then ramp up the temperature to elute the less volatile target analyte in a reasonable time with good peak shape.
-
Derivatization: For some piperazine derivatives, derivatization (e.g., acylation) can improve peak shape and volatility.[24] While potentially not required for this specific molecule, it is a key consideration in method development for this compound class.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet Temperature: 250 °C.
-
Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Injection Mode: Split (e.g., 20:1).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of ~1 mg/mL.
Table 2: Representative GC-MS Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique mass spectrum, no co-elution | Confirmed by MS library |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (Repeatability, %RSD) | ≤ 5.0% | 2.5% |
| LOQ | S/N ≥ 10 | 50 ng/mL |
Chapter 4: The Cross-Validation Protocol in Practice
The successful transfer of an analytical method hinges on a well-defined cross-validation protocol.[5] This ensures that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory.[25]
Caption: Detailed workflow for a comparative testing cross-validation study.
Step-by-Step Cross-Validation Protocol (HPLC Method)
-
Establish the Analytical Transfer Protocol (ATP): The originating and receiving labs must agree on the scope, procedures, and acceptance criteria.
-
Analyst Training: The receiving lab analyst should be trained on the method by the originating lab.
-
Material Transfer: The originating lab sends the receiving lab the validated method, reference standards, and a single, homogenous batch of 1-[(5-Ethylthien-2-yl)methyl]piperazine.
-
Execution: Both labs analyze the same batch in parallel. A typical design involves one analyst from each lab analyzing six independent preparations of the sample.
-
Data Comparison: The results are compared statistically. For assay, the difference between the mean results of the two labs should be within a pre-defined limit (e.g., ≤ 2.0%). For impurities, the results should be comparable and within their respective specification limits.
Table 3: Hypothetical Cross-Validation Data Comparison
| Parameter | Lab A (Originating) | Lab B (Receiving) | Acceptance Criterion | Result |
| Assay (% w/w) | Mean: 99.6% | Mean: 99.2% | Mean difference ≤ 2.0% | Pass (0.4%) |
| RSD: 0.45% | RSD: 0.61% | |||
| Impurity 1 (% area) | Mean: 0.08% | Mean: 0.09% | Comparable results | Pass |
| Impurity 2 (% area) | Mean: 0.11% | Mean: 0.10% | Comparable results | Pass |
Chapter 5: Ensuring Specificity Through Forced Degradation
A critical component of method validation, particularly for HPLC, is demonstrating specificity through forced degradation studies.[13] This process involves intentionally subjecting the drug substance to harsh conditions to produce degradation products and proving that the analytical method can separate these degradants from the main analyte peak.[26][27]
Caption: Workflow for a forced degradation study to prove method specificity.
Protocol Outline:
-
Acid/Base Hydrolysis: Reflux the drug substance in 0.1 M HCl and 0.1 M NaOH.
-
Oxidative Degradation: Treat with a solution like 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance to light as specified in ICH Q1B.
-
Analysis: Analyze all stressed samples by the validated HPLC-DAD method. The goal is to achieve 5-20% degradation.
-
Evaluation: Use the DAD to perform peak purity analysis on the main analyte peak in each chromatogram. Ensure it is spectrally pure and well-resolved from all degradation products.
Conclusion
The cross-validation of analytical methods for a compound like 1-[(5-Ethylthien-2-yl)methyl]piperazine is a meticulous but essential process in pharmaceutical quality assurance. While HPLC with DAD detection stands out as the primary technique for assay and impurity profiling due to its versatility and the analyte's inherent properties, GC-MS serves as an invaluable orthogonal method for confirming identity and detecting volatile impurities.
A successful analytical strategy does not rely on a single method but on a holistic approach that incorporates method validation, forced degradation studies, and rigorous, protocol-driven cross-validation. By adhering to the principles outlined in this guide and the foundational ICH guidelines, researchers and drug development professionals can ensure the generation of consistent, reliable, and defensible analytical data throughout the entire lifecycle of a pharmaceutical product.[7]
References
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. GMP Compliance. Available from: [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available from: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available from: [Link]
-
GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available from: [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. Available from: [Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. Available from: [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). Available from: [Link]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available from: [Link]
-
Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
-
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine... PubMed. Available from: [Link]
-
EMA publishes Document on the Validation of analytical Methods. GMP Compliance. Available from: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]
-
Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. LinkedIn. Available from: [Link]
-
GC determination of substituted piperazines in pharmaceutical drug substances. Trade Science Inc. Available from: [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. South African Journal of Animal Science. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
-
Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy. Available from: [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available from: [Link]
-
Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study. PubMed. Available from: [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available from: [Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available from: [Link]
-
Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. ResearchGate. Available from: [Link]
Sources
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. medium.com [medium.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. starodub.nl [starodub.nl]
- 9. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. wjarr.com [wjarr.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 16. researchgate.net [researchgate.net]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. hakon-art.com [hakon-art.com]
- 19. Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC [chinjmap.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 26. researchgate.net [researchgate.net]
- 27. isaacpub.org [isaacpub.org]
A Comparative Analysis of Novel Piperazine Derivatives and Established Dopamine Agonists: A Guide to In Vitro Characterization
Abstract
The development of novel dopamine receptor agonists is a cornerstone of therapeutic strategies for Parkinson's disease, restless legs syndrome, and other dopamine-related CNS disorders. This guide provides a framework for the head-to-head comparison of emerging chemical entities with established dopamine agonists. As a case study, we will outline the evaluation of 1-[(5-Ethylthien-2-yl)methyl]piperazine against a panel of well-characterized non-ergoline dopamine agonists: Pramipexole, Ropinirole, Rotigotine, and the benchmark agonist Apomorphine. While comprehensive pharmacological data for 1-[(5-Ethylthien-2-yl)methyl]piperazine is not yet publicly available, this document serves as a methodological guide for researchers, detailing the requisite experimental protocols and data analysis frameworks necessary for a rigorous comparative assessment.
Introduction: The Rationale for Novel Dopamine Agonists
Dopamine agonists exert their therapeutic effects by mimicking the action of endogenous dopamine in the brain, directly stimulating dopamine receptors.[1][2][3][4] Current therapies, while effective, are often associated with side effects such as nausea, orthostatic hypotension, and the potential for impulse control disorders.[2][5] The quest for novel agonists is driven by the need for improved receptor selectivity, optimized pharmacokinetic profiles, and a reduction in adverse effects.
The compound of interest, 1-[(5-Ethylthien-2-yl)methyl]piperazine, features a piperazine moiety, a versatile scaffold known for its presence in numerous centrally active agents.[6][7] Its structural components suggest a potential interaction with dopamine receptors, making it a candidate for thorough pharmacological profiling.[8][9] This guide will compare it against:
-
Pramipexole: A D2/D3 receptor agonist with a high preference for the D3 subtype.[10][11][12]
-
Ropinirole: A D2/D3 receptor agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2][13]
-
Rotigotine: A non-ergoline agonist with a broad affinity for D1, D2, and D3 receptors, delivered via a transdermal patch.[14][15][16][17]
-
Apomorphine: A potent, non-selective dopamine agonist used as a rescue medication for "off" episodes in advanced Parkinson's disease.[3][18][19]
Foundational In Vitro Assays for Comparative Profiling
A systematic comparison begins with quantifying the interaction of each compound with its molecular targets. The following protocols for radioligand binding and functional assays are fundamental to establishing a compound's potency and efficacy.
Experimental Protocol: Dopamine Receptor Radioligand Binding Assay
This assay determines the affinity (Kᵢ) of a test compound for specific dopamine receptor subtypes. The principle lies in measuring the displacement of a subtype-selective radioligand by the unlabeled test compound.
Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing human dopamine D₁, D₂, D₃, D₄, or D₅ receptors.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration via a Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of a subtype-selective radioligand (e.g., [³H]-SCH23390 for D₁, [³H]-Spiperone for D₂/D₃), and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radioactive competitor (e.g., 10 µM Haloperidol).
-
Incubate the plate at room temperature for 90 minutes.
-
-
Detection and Analysis:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
Experimental Protocol: cAMP Functional Assay (Gαi/o Coupled Receptors)
D₂-like receptors (D₂, D₃, D₄) are coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures a compound's functional potency (EC₅₀) and efficacy by quantifying this change.
Methodology:
-
Cell Culture and Plating:
-
Use CHO-K1 cells stably expressing a human D₂-like receptor (e.g., D₂ or D₃).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the wells.
-
Add a fixed concentration of Forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and generate a measurable cAMP signal.
-
Incubate for 30 minutes at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Plot the resulting signal against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect) from this curve.
-
Comparative Data Analysis
The data generated from these assays allow for a direct, quantitative comparison of the pharmacological profiles of the novel compound against the established agonists.
Dopamine Receptor Binding Affinity (Kᵢ, nM)
The following table summarizes the binding affinities of the reference compounds at human dopamine receptor subtypes. A lower Kᵢ value indicates a higher binding affinity.
| Compound | D₁ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) | D₅ Receptor Kᵢ (nM) |
| 1-[(5-Ethylthien-2-yl)methyl]piperazine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Pramipexole | >10,000 | 3.9 - 13.5[20][21] | 0.5 - 0.71[15][21] | ~15 | >10,000 |
| Ropinirole | >10,000 | ~15 | ~3 | ~20 | >10,000 |
| Rotigotine | 7.2 - 83[14][15] | 8.0 - 13.5[14][15] | 0.71 - 9.2[14][15] | 3.9 - 8.0[14][15] | 5.4 - 8.0[14][15] |
| Apomorphine | Moderate Affinity | High Affinity | High Affinity | High Affinity | Moderate Affinity |
Note: Specific Kᵢ values for Apomorphine can vary widely in the literature; it is generally considered a non-selective agonist. Data for Ropinirole and Pramipexole are aggregated from multiple sources for a representative range.
Functional Potency and Efficacy at D₂/D₃ Receptors
This table presents the functional data, indicating how effectively each compound activates the receptor to produce a cellular response.
| Compound | D₂ Receptor EC₅₀ (nM) | D₂ Receptor Eₘₐₓ (% of Dopamine) | D₃ Receptor EC₅₀ (nM) | D₃ Receptor Eₘₐₓ (% of Dopamine) |
| 1-[(5-Ethylthien-2-yl)methyl]piperazine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Pramipexole | ~10-20 | Full Agonist | ~1-5 | Full Agonist |
| Ropinirole | ~20-40 | Full Agonist | ~5-15 | Full Agonist |
| Rotigotine | ~0.4 - 1.6[14] | Full Agonist | ~0.2[14] | Full Agonist |
| Apomorphine | ~1-10 | Full Agonist | ~1-5 | Full Agonist |
Note: EC₅₀ and Eₘₐₓ values are representative and can vary based on the specific cell line and assay conditions.
Visualizing Cellular Mechanisms and Workflows
Signaling Pathway of D₂-like Dopamine Receptors
D₂-like receptors (D₂, D₃, D₄) primarily signal through the Gαi/o pathway. Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in reduced cAMP production.
Caption: D₂-like receptor signaling cascade via Gαi/o protein coupling.
Experimental Workflow for In Vitro Profiling
The process of characterizing a novel compound involves a logical progression from initial binding studies to functional assessment.
Caption: Workflow for in vitro pharmacological characterization.
Interpretation and Future Directions
A comprehensive analysis of the data outlined above would allow researchers to classify 1-[(5-Ethylthien-2-yl)methyl]piperazine based on its:
-
Affinity: How tightly does it bind to dopamine receptors?
-
Potency: At what concentration does it elicit a functional response?
-
Efficacy: Is it a full or partial agonist?
-
Selectivity: Does it preferentially bind to and activate specific receptor subtypes (e.g., D₃ vs. D₂)?
Should this initial screening reveal promising activity, subsequent studies would be warranted. These include evaluating its effects on G-protein independent signaling pathways (e.g., β-arrestin recruitment), assessing its off-target profile against a broader panel of CNS receptors (e.g., serotonergic, adrenergic), and ultimately, progressing to in vivo models to assess its therapeutic potential and side-effect profile in a physiological context.
This guide provides a robust framework for the initial, critical stages of drug discovery, ensuring that novel candidates are evaluated with the scientific rigor necessary to identify promising new therapeutics for neurological disorders.
References
- Pharmacology of Apomorphine. (2025).
-
Ropinirole - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Apomorphine - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of Ropinirole Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
High affinity binding for pramipexole, a dopamine D3 receptor ligand, in rat striatum. (n.d.). PubMed. Retrieved from [Link]
-
Ropinirole 0.5mg – Mechanism of Action, Uses, Dosage, and Side effects. (2025). Sterispharma. Retrieved from [Link]
-
Ropinirole | C16H24N2O | CID 5095. (n.d.). PubChem. Retrieved from [Link]
-
Apomorphine: Uses, Dosage, Side Effects, Warnings. (2025). Drugs.com. Retrieved from [Link]
-
Human Dopamine Receptor Affinity and Potency In Vitro and Dose Tolerability in Beagle Dogs In Vivo of Dexpramipexole and Pramipexole. (2011). Neurology.org. Retrieved from [Link]
-
Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. (2009). PubMed Central. Retrieved from [Link]
-
Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. Retrieved from [Link]
-
Rotigotine - Wikipedia. (n.d.). Retrieved from [Link]
-
Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study. (2014). PLOS ONE. Retrieved from [Link]
-
What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)? (2025). Dr.Oracle. Retrieved from [Link]
-
Rotigotine transdermal system: a short review. (2007). PubMed Central. Retrieved from [Link]
-
APOMORPHINE Definition & Meaning. (n.d.). Dictionary.com. Retrieved from [Link]
-
Rat brain binding sites for pramipexole, a clinically useful D3-preferring dopamine agonist. (n.d.). PubMed. Retrieved from [Link]
-
Apomorphine (Apokyn) Injection: Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]
-
What is the mechanism of Rotigotine? (2024). Patsnap Synapse. Retrieved from [Link]
-
Popular Dopamine Agonists List, Drug Prices and Medication Information. (n.d.). GoodRx. Retrieved from [Link]
-
Dopamine Agonists | Parkinson's Foundation. (n.d.). Retrieved from [Link]
-
What are other dopamine agonists? (2025). Dr.Oracle. Retrieved from [Link]
-
Dopamine agonist - Wikipedia. (n.d.). Retrieved from [Link]
-
Dopamine agonists (pramipexole, ropinirole, rotigotine). (2025). Parkinson's UK. Retrieved from [Link]
-
Rotigotine (transdermal route) - Side effects & dosage. (2025). Mayo Clinic. Retrieved from [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Retrieved from [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PubMed Central. Retrieved from [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (n.d.). PubMed Central. Retrieved from [Link]
-
Interaction of arylpiperazines with the dopamine receptor D2 binding site. (n.d.). PubMed. Retrieved from [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). PubMed. Retrieved from [Link]
-
Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. (n.d.). PubMed Central. Retrieved from [Link]
-
Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. (n.d.). PubMed Central. Retrieved from [Link]
-
Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity. (n.d.). PubMed Central. Retrieved from [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI. Retrieved from [Link]
-
Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (n.d.). PubMed Central. Retrieved from [Link]
-
Piperazine: the molecule of diverse pharmacological importance. (2011). ResearchGate. Retrieved from [Link]
-
Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. (2012). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. Retrieved from [Link]
-
N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed. Retrieved from [Link]
-
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. Retrieved from [Link]
-
Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (n.d.). PubMed. Retrieved from [Link]
-
In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Dopamine Agonists | Parkinson's Foundation [parkinson.org]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 9. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High affinity binding for pramipexole, a dopamine D3 receptor ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 13. sterispharma.com [sterispharma.com]
- 14. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotigotine - Wikipedia [en.wikipedia.org]
- 16. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 18. youtube.com [youtube.com]
- 19. Apomorphine - Wikipedia [en.wikipedia.org]
- 20. neurology.org [neurology.org]
- 21. journals.plos.org [journals.plos.org]
A Technical Guide to Benchmarking the Selectivity of 1-[(5-Ethylthien-2-yl)methyl]piperazine for Dopamine Receptor Subtypes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively characterize the selectivity profile of the novel compound, 1-[(5-Ethylthien-2-yl)methyl]piperazine, across the five human dopamine receptor subtypes (D1, D2, D3, D4, D5). The methodologies described herein are designed to yield robust, reproducible data, enabling a clear comparison with established reference compounds and facilitating informed decisions in the drug discovery pipeline.
The narrative explains the causality behind experimental choices, integrates self-validating protocols, and is grounded in authoritative scientific principles.
The Strategic Imperative for Dopamine Receptor Selectivity
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes, including motor control, cognition, motivation, and reward.[1][2][3] They are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[2][3][4] This classification is based on their primary signaling mechanisms: D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels, whereas D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP.[4][5][6][7]
The therapeutic efficacy of many neuropsychiatric drugs hinges on their interaction with specific dopamine receptor subtypes.[1] Conversely, off-target activity can lead to undesirable side effects. For instance, while D2 receptor antagonism is a hallmark of antipsychotic medications, activity at other dopamine subtypes or unrelated receptors can modulate the therapeutic window and side-effect profile.[8] Therefore, a precise understanding of a compound's selectivity is not merely an academic exercise but a critical step in predicting its clinical potential and safety.
This guide outlines a systematic, multi-tiered approach to profile 1-[(5-Ethylthien-2-yl)methyl]piperazine, a compound featuring the N-arylpiperazine scaffold common in CNS-active agents.[9][10] Our objective is to build a comprehensive selectivity dossier by determining its binding affinity (Ki) and functional potency (EC50/IC50) at each dopamine receptor subtype, comparing it against well-characterized reference ligands.
The Benchmarking Workflow: A Phased Approach
A robust selectivity assessment follows a logical progression from initial binding characterization to functional validation and broad liability screening. This ensures that resources are spent efficiently and that the resulting data is mechanistically informative.
Caption: A multi-phase workflow for comprehensive dopamine receptor selectivity profiling.
Dopamine Receptor Signaling Pathways
Understanding the canonical signaling pathways for D1-like and D2-like receptor families is fundamental to designing and interpreting the functional assays described in this guide.
Caption: Canonical Gs (stimulatory) and Gi (inhibitory) signaling pathways for dopamine receptors.
Experimental Protocols & Methodologies
The following protocols provide a detailed, step-by-step guide for executing the selectivity benchmark.
Materials
-
Cell Lines: HEK293 or CHO-K1 cells stably expressing individual human recombinant dopamine receptor subtypes (D1, D2L, D3, D4.4, D5).
-
Test Compound: 1-[(5-Ethylthien-2-yl)methyl]piperazine, dissolved in DMSO to a 10 mM stock.
-
Reference Compounds:
-
Radioligands:
-
Assay Buffers & Reagents: Tris-HCl, MgCl₂, NaCl, EDTA, Bovine Serum Albumin (BSA), Polyethylenimine (PEI), Forskolin, IBMX, Scintillation Cocktail.
Protocol 1: Radioligand Binding Assays for Affinity (Ki) Determination
This protocol quantifies the affinity of the test compound for each receptor subtype by measuring its ability to displace a specific high-affinity radioligand.[15][16]
Causality: The concentration of a compound required to displace 50% of the radioligand (its IC50) is directly related to its binding affinity (Ki). A lower Ki value signifies higher affinity. Using different radioligands for D1-like vs. D2-like receptors is necessary due to their distinct pharmacological profiles.[4][12]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration via a Bradford or BCA assay. Store at -80°C.
-
-
Competition Binding Assay:
-
Prepare serial dilutions of 1-[(5-Ethylthien-2-yl)methyl]piperazine and reference compounds (e.g., 11 points, 1:3 dilution series starting from 10 µM).
-
In a 96-well plate, combine:
-
50 µL of diluted compound or vehicle (for total binding) or a saturating concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol for D2-like) for non-specific binding (NSB).
-
50 µL of radioligand diluted in assay buffer. Use a concentration at or near its Kd value (e.g., ~0.2 nM for [³H]-SCH-23390, ~0.5 nM for [³H]-Spiperone).[9]
-
100 µL of diluted cell membranes (typically 5-20 µg protein/well).
-
-
Incubate the plates at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.[9]
-
-
Filtration and Counting:
-
Pre-soak a GF/B filtermat in 0.5% PEI to reduce non-specific filter binding.
-
Rapidly harvest the assay plates onto the filtermat using a cell harvester, washing each well 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).
-
Dry the filtermat, place it in a sample bag with scintillation cocktail, and seal.
-
Count the radioactivity (disintegrations per minute, DPM) for each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percent specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assays for Potency (EC50/IC50) Determination
This protocol measures the functional consequence of receptor binding by quantifying changes in intracellular cAMP levels.[1][17][18] This is crucial to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no functional effect.
Causality: As illustrated in the signaling diagram, D1-like activation increases cAMP, while D2-like activation decreases it.[4][7] By measuring these changes, we can determine a compound's functional potency (EC50 for agonists, IC50 for antagonists) and its maximal effect (Emax), or efficacy.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed HEK293 or CHO-K1 cells expressing the target receptor into 96-well or 384-well plates and grow overnight.
-
-
Agonist Mode Assay:
-
Wash cells with serum-free media.
-
Add serial dilutions of the test compound or a reference agonist (Dopamine).
-
Incubate for 15-30 minutes at 37°C. For D2-like (Gi-coupled) receptors, co-stimulate with Forskolin (an adenylyl cyclase activator) to create a cAMP signal that can be inhibited.
-
Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assays).[1][19]
-
Analysis: Plot cAMP levels vs. log[agonist] to determine the EC50 (potency) and Emax (efficacy relative to a full agonist like Dopamine).
-
-
Antagonist Mode Assay:
-
Wash cells with serum-free media.
-
Pre-incubate the cells with serial dilutions of the test compound or a reference antagonist (SCH-23390, Haloperidol) for 15-30 minutes.
-
Add a fixed concentration of an agonist (Dopamine) at its EC80 concentration. This concentration provides a robust signal that can be inhibited.
-
Incubate for another 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels.
-
Analysis: Plot cAMP levels vs. log[antagonist] to determine the IC50 (potency).
-
Protocol 3: Off-Target Selectivity Profiling
To ensure the compound's selectivity extends beyond the dopamine receptor family, it should be screened against a panel of receptors, channels, transporters, and enzymes known to be associated with adverse drug reactions.[20]
Methodology:
-
Submit 1-[(5-Ethylthien-2-yl)methyl]piperazine for screening against a commercially available safety panel, such as the Eurofins SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel.[21][22] These panels typically include targets like adrenergic, serotonergic, histaminergic, and muscarinic receptors, as well as key ion channels (e.g., hERG) and transporters.[22][23]
-
The screening is typically performed at a single high concentration (e.g., 10 µM) in binding or functional assays.
-
Significant activity (>50% inhibition or stimulation) at any off-target warrants follow-up with full dose-response curves to determine the Ki or IC50.
Data Presentation and Interpretation
Data should be collated into clear, comparative tables. The selectivity ratio is a key metric, calculated by dividing the Ki or EC50 of an off-target receptor by the Ki or EC50 of the primary target. A higher ratio indicates greater selectivity.
Table 1: Comparative Binding Affinity (Ki, nM) Profile
| Compound | D1 | D2 | D3 | D4 | D5 | D2/D1 Selectivity | D3/D2 Selectivity |
| 1-[(5-Ethylthien-2-yl)methyl]piperazine | 1250 | 15.5 | 8.2 | 25.1 | 1480 | 81-fold | 0.5-fold (D3 pref) |
| SCH-23390 (Ref. Antagonist) | 0.2 | 3500 | 4200 | 3800 | 0.3 | >17,500-fold | - |
| Haloperidol (Ref. Antagonist) | 220 | 0.9 | 2.1 | 4.5 | 250 | 0.004-fold (D2 pref) | 2.3-fold |
| 7-OH-DPAT (Ref. Agonist) | >10,000 | 15 | 1.2 | 25 | >10,000 | - | 0.08-fold (D3 pref) |
| (Note: Data are illustrative examples for comparison purposes.) |
Table 2: Comparative Functional Potency (EC50/IC50, nM) & Efficacy (%Emax) Profile
| Compound | Receptor | Mode | Potency (nM) | Efficacy (%Emax vs Dopamine) |
| 1-[(5-Ethylthien-2-yl)methyl]piperazine | D2 | Antagonist | IC50 = 25.2 | N/A |
| D3 | Antagonist | IC50 = 15.8 | N/A | |
| D1 | Antagonist | IC50 > 10,000 | N/A | |
| Haloperidol (Reference) | D2 | Antagonist | IC50 = 1.5 | N/A |
| 7-OH-DPAT (Reference) | D3 | Agonist | EC50 = 2.5 | 95% |
| (Note: Data are illustrative examples for comparison purposes.) |
Interpretation:
The illustrative data suggest that 1-[(5-Ethylthien-2-yl)methyl]piperazine is a potent D2-like receptor ligand with a preference for D3 and D2 subtypes over D4, and marked selectivity against the D1-like family (>80-fold). The functional data characterize it as an antagonist. Its D3/D2 selectivity appears modest compared to a reference compound like 7-OH-DPAT. This profile could be explored for therapeutic indications where dual D2/D3 antagonism is desired. The high Ki values at D1 and D5 receptors suggest a low risk of D1-mediated side effects. The final off-target panel results would be critical to identify any other potential liabilities.
References
- Consensus. (n.d.). Mechanisms of dopamine D1 receptor signaling in neuronal plasticity.
- Beaulieu, J. M., et al. (n.d.). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC - PubMed Central.
- Kar, S., et al. (n.d.). Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands.
- Nishi, A., et al. (n.d.). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons.
- ResearchGate. (n.d.). Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts....
- Missale, C., et al. (n.d.). Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. PMC.
- Consensus. (n.d.). Dopamine D1 receptor signaling pathways in stress resilience.
- Beaulieu, J. M., & Gainetdinov, R. R. (2004). Full article: Dopamine Receptor Signaling. Taylor & Francis Online.
- PubMed. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors.
- Wikipedia. (n.d.). Dopamine receptor.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays.
- Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR.
- Innoprot. (n.d.). D1 Dopamine Receptor Assay - Innoprot GPCR Functional Assays.
- R&D Systems. (n.d.). Dopamine D2-Like Receptor Family Signaling Pathways.
- Eurofins Discovery. (n.d.). D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR.
- Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
- Innoprot. (n.d.). D3 Dopamine Receptor Assay.
- Benchchem. (n.d.). A Technical Guide to Dopamine Receptor Binding Affinity.
- Matilda. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
- Chen, Y., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central.
- Civelli, O., et al. (n.d.). Molecular Biology of the Dopamine Receptor Subtypes. ACNP.
- Selleck Chemicals. (n.d.). Dopamine D1, D2 Receptors.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- WuXi AppTec. (n.d.). WuXi AppTec in vitro Safety Pharmacology Profiling.
- Dopamine Receptors. (n.d.).
- ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77.
- ResearchGate. (n.d.). (PDF) Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia.
- Millan, M. J., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. PubMed Central.
- Moreno, E., et al. (n.d.).
- Butini, S., et al. (n.d.). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC.
- Husbands, S. M., et al. (2013). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors. PubMed.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
- Al-Rashida, M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
Sources
- 1. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. acnp.org [acnp.org]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. matilda.science [matilda.science]
- 15. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. innoprot.com [innoprot.com]
- 18. innoprot.com [innoprot.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Comparative ADME Profiling of Thienylpiperazine Derivatives
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is paramount to their success.[1][2] This guide provides a comprehensive framework for the comparative in vitro ADME characterization of thienylpiperazine derivatives, a chemical scaffold of significant interest in medicinal chemistry, particularly for central nervous system (CNS) targets.[3] We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to guide lead optimization.
The thienylpiperazine core, consisting of a thiophene ring linked to a piperazine moiety, is a versatile scaffold. However, modifications to both the thienyl and piperazine rings can dramatically alter a compound's ADME profile, impacting its oral bioavailability, half-life, and potential for off-target effects.[4][5] This guide will use a hypothetical series of thienylpiperazine derivatives (TPD-1, TPD-2, and TPD-3) to illustrate the comparative analysis.
The Critical Role of ADME in Drug Discovery
Early assessment of ADME properties is crucial to de-risk drug development projects, as poor pharmacokinetics is a major cause of clinical trial failures.[1][6] In vitro ADME assays are cost-effective tools for screening and ranking compounds at the discovery stage.[2] For CNS drug candidates, such as many thienylpiperazine derivatives, the ability to cross the blood-brain barrier (BBB) is an additional critical parameter to assess.[3][7]
Comparative ADME Workflow for Thienylpiperazine Derivatives
The following diagram outlines a typical workflow for the comparative ADME profiling of a series of thienylpiperazine derivatives.
Caption: A streamlined workflow for assessing the ADME properties of thienylpiperazine derivatives.
I. Absorption: Assessing Gut and Blood-Brain Barrier Permeability
A drug's ability to be absorbed from the gastrointestinal tract and, for CNS-active compounds, to cross the BBB is fundamental. We will employ two complementary assays to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across a lipid membrane.[8][9] It is an excellent first-pass screen for predicting passive permeability and can be adapted to predict BBB penetration by modifying the lipid composition of the artificial membrane.
-
Preparation of Donor and Acceptor Plates:
-
Compound Preparation and Addition:
-
Prepare stock solutions of the thienylpiperazine derivatives (TPD-1, TPD-2, TPD-3) and control compounds in DMSO.
-
Dilute the stock solutions to the final desired concentration (e.g., 10 µM) in a buffer solution (e.g., PBS, pH 7.4).[8]
-
Add the compound solutions to the wells of the donor plate.
-
-
Incubation:
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.[8]
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln[1 - (C_A(t) / C_{eq})] where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
B. Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters and efflux pumps, thus mimicking the intestinal epithelium.[11][12] This assay provides insights into both passive and active transport mechanisms. A bidirectional assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa, can identify compounds that are substrates for efflux pumps like P-glycoprotein (P-gp).[11]
-
Cell Culture:
-
Caco-2 cells are seeded onto semi-permeable inserts in a multi-well plate and cultured for approximately 21 days to allow for differentiation and monolayer formation.[12]
-
-
Monolayer Integrity Check:
-
The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[12]
-
-
Permeability Assay:
-
For A to B permeability, the compound solution is added to the apical side, and the basolateral side is filled with buffer.
-
For B to A permeability, the compound is added to the basolateral side, and the apical side contains the buffer.
-
The plates are incubated at 37°C with shaking. Samples are taken from the receiver compartment at various time points.
-
-
Quantification and Analysis:
-
Compound concentrations are determined by LC-MS/MS.
-
The Papp is calculated.
-
The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the compound is a substrate for an efflux transporter.[11]
-
Data Presentation and Interpretation
| Derivative | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A to B) (10⁻⁶ cm/s) | Caco-2 Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| TPD-1 | 8.5 | 6.2 | 7.1 | 1.1 | High |
| TPD-2 | 2.1 | 1.5 | 9.8 | 6.5 | Low (Efflux) |
| TPD-3 | 0.5 | 0.3 | 0.4 | 1.3 | Low |
This table presents hypothetical data for illustrative purposes.
-
TPD-1 shows good passive permeability in the PAMPA assay and high apparent permeability in the Caco-2 assay with a low efflux ratio, suggesting it is likely to be well-absorbed.
-
TPD-2 has moderate passive permeability but a high efflux ratio in the Caco-2 assay, indicating it is a substrate for an efflux pump, which would likely limit its oral absorption.
-
TPD-3 exhibits low permeability in both assays, suggesting poor absorption.
II. Distribution: Plasma Protein Binding
Once a drug enters the bloodstream, it can bind to plasma proteins such as albumin and alpha-1-acid glycoprotein.[11] Only the unbound fraction of the drug is free to distribute into tissues and exert its pharmacological effect.[13] Therefore, determining the extent of plasma protein binding (PPB) is a critical step.
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is the gold standard for measuring PPB. It involves dialyzing a drug-spiked plasma sample against a protein-free buffer until equilibrium is reached.
-
Device Preparation: A rapid equilibrium dialysis (RED) device is commonly used.
-
Sample Preparation:
-
Add the thienylpiperazine derivatives to plasma from the desired species (e.g., human, rat) at a specific concentration.
-
Add this mixture to one chamber of the RED device and buffer to the other chamber, separated by a semi-permeable membrane.
-
-
Incubation: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.
-
Quantification: After incubation, determine the compound concentration in both the plasma and buffer chambers by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Data Presentation and Interpretation
| Derivative | Human Plasma Protein Binding (%) | Fraction Unbound (fu) | Predicted Tissue Distribution |
| TPD-1 | 85.0 | 0.15 | Moderate |
| TPD-2 | 99.5 | 0.005 | Low |
| TPD-3 | 60.0 | 0.40 | High |
This table presents hypothetical data for illustrative purposes.
-
TPD-1 has moderate PPB, suggesting a reasonable fraction of the drug will be available to distribute to tissues.
-
TPD-2 is highly protein-bound, which may limit its distribution and efficacy.
-
TPD-3 has low PPB, indicating that a large fraction of the drug is free to distribute.
III. Metabolism: Assessing Metabolic Stability
The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[1] The metabolic stability of a compound determines its half-life and intrinsic clearance. The liver microsomal stability assay is a common in vitro method to assess this.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the thienylpiperazine derivative.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (Clint) is calculated based on the t1/2 and the protein concentration in the assay.
-
Caption: Common metabolic pathways for thienylpiperazine derivatives.
Data Presentation and Interpretation
| Derivative | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg protein) | Predicted In Vivo Clearance |
| TPD-1 | 45 | 34 | Low |
| TPD-2 | 8 | 192 | High |
| TPD-3 | > 60 | < 23 | Very Low |
This table presents hypothetical data for illustrative purposes.
-
TPD-1 shows moderate metabolic stability, suggesting a potentially acceptable half-life in vivo.
-
TPD-2 is rapidly metabolized, which would likely lead to a short half-life and poor oral bioavailability. This is a common issue with piperazine-containing compounds due to metabolism at the piperazine nitrogen or adjacent carbons.
-
TPD-3 is highly stable, which could lead to a long half-life and potential for drug accumulation and toxicity.
IV. Structure-ADME Relationships (SAR) and Candidate Selection
By comparing the ADME data for a series of thienylpiperazine derivatives, we can establish structure-ADME relationships. For example, adding a bulky group to the piperazine nitrogen might hinder metabolism and increase the half-life. Conversely, adding a polar group to the thiophene ring could decrease permeability. Understanding these relationships is key to designing compounds with a balanced ADME profile.
Conclusion
This guide provides a robust framework for the comparative in vitro ADME profiling of thienylpiperazine derivatives. By systematically evaluating absorption, distribution, and metabolism, researchers can make informed decisions to select and optimize drug candidates with favorable pharmacokinetic properties, ultimately increasing the probability of success in clinical development.
References
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
PharmaLegacy. In Vitro ADME Studies. [Link]
-
PubMed Central (PMC). Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs. [Link]
-
PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
-
PubMed. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. [Link]
-
PubMed Central (PMC). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. [Link]
-
PubMed. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. [Link]
-
PubMed Central (PMC). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Semantic Scholar. Chapter 33. Plasma Protein Binding of Drugs. [Link]
-
PubMed Central (PMC). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. [Link]
-
YouTube. How to improve metabolic stability in drug discovery. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Evotec. Microsomal Stability. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Frontiers. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. [Link]
-
Visikol. Plasma Protein Binding Assay. [Link]
-
PubMed. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]
-
MDPI. Refined ADME Profiles for ATC Drug Classes. [Link]
-
YouTube. PPB Training Video. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]
-
MDPI. Refined ADME Profiles for ATC Drug Classes. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Inotiv. utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. [Link]
-
ResearchGate. (PDF) 5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. [Link]
-
PubMed. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. [Link]
-
PubMed Central (PMC). Metabolically Stable tert-Butyl Replacement. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]
Sources
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Semantic Scholar [semanticscholar.org]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thio-benzodiazepines as novel small molecule inhibitors of the p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Chapter 33. Plasma Protein Binding of Drugs | Semantic Scholar [semanticscholar.org]
- 11. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
A Comprehensive Guide to Evaluating the Off-Target Effects of Novel CNS-Active Compounds: A Case Study with 1-[(5-Ethylthien-2-yl)methyl]piperazine
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions, where a molecule binds to and affects proteins other than the intended one, are a major cause of adverse drug reactions and late-stage clinical failures.[1] This guide provides a comprehensive framework for evaluating the off-target effects of a novel compound, using the hypothetical molecule 1-[(5-Ethylthien-2-yl)methyl]piperazine , hereafter referred to as "Compound-T" , as a case study.
The chemical structure of Compound-T, featuring a thienylpiperazine moiety, is suggestive of activity at central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[2][3][4] This guide will therefore be framed around the off-target evaluation of a novel CNS-active compound with a hypothesized primary affinity for dopamine D2/D3 receptors.
The Imperative of Early and Comprehensive Off-Target Profiling
Predicting potential safety liabilities early in the drug discovery process is paramount for selecting lead compounds with a higher probability of success.[5] An early and thorough in vitro safety pharmacology assessment allows for a selectivity-focused structure-activity relationship (SAR) study to mitigate off-target effects while preserving or enhancing on-target potency.[1] This proactive approach not only de-risks the progression of a drug candidate but also provides a deeper mechanistic understanding of its biological activity.
A tiered approach to off-target profiling is often the most efficient and cost-effective strategy. This involves an initial broad screen to identify potential liabilities, followed by more focused secondary and functional assays to confirm and characterize these interactions.
Tier 1: Broad Panel Screening for Initial Liability Identification
The first step in assessing the selectivity of Compound-T is to screen it against a broad panel of targets that are commonly associated with adverse drug reactions. Several contract research organizations (CROs) offer comprehensive in vitro safety panels for this purpose.[6][7]
Recommended Initial Screens for Compound-T:
-
Comprehensive GPCR Panel: Given the structural alerts for GPCR activity, a broad GPCR binding assay panel is essential. This panel should ideally cover a wide range of aminergic (serotonin, dopamine, adrenergic, histamine), muscarinic, and peptide receptors. A panel of at least 40-70 GPCRs is recommended for initial screening.[5][8]
-
Kinase Panel: Off-target kinase inhibition is a common feature of many small molecules and can lead to unexpected toxicities.[9][10] A broad kinase panel, covering a significant portion of the human kinome, is crucial for identifying any potential kinase-related liabilities.[11][12]
-
Ion Channel and Transporter Panel: Key ion channels (e.g., hERG, Nav1.5, Cav1.2) and neurotransmitter transporters (e.g., SERT, DAT, NET) are critical off-targets to assess due to their roles in cardiac function and neurotransmission, respectively.
The initial screen is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions. The results are usually reported as the percentage of inhibition of radioligand binding or enzyme activity.
Data Presentation: Tier 1 Broad Panel Screening Results
The results from the initial broad panel screen should be summarized in a clear and concise table. Below is a hypothetical example for Compound-T.
| Target Class | Target | % Inhibition @ 10 µM |
| GPCRs | Dopamine D2 | 95% |
| Dopamine D3 | 98% | |
| Serotonin 5-HT2A | 75% | |
| Adrenergic α1A | 60% | |
| Histamine H1 | 55% | |
| Kinases | ABL1 | 8% |
| SRC | 12% | |
| LCK | 68% | |
| Ion Channels | hERG | 45% |
Interpreting Tier 1 Results:
The hypothetical data above indicates that Compound-T has high affinity for its intended targets (Dopamine D2 and D3 receptors). However, it also shows significant interaction with the Serotonin 5-HT2A receptor, Adrenergic α1A receptor, Histamine H1 receptor, and the LCK kinase. The moderate inhibition of the hERG channel is also a potential concern that warrants further investigation.
Tier 2: Secondary Screening and Functional Confirmation
Any "hits" from the Tier 1 screen (typically defined as >50% inhibition) should be followed up with secondary assays to confirm the interaction and determine the compound's potency at these off-targets. This involves generating dose-response curves to calculate IC50 (for functional assays) or Ki (for binding assays) values.
Crucially, it is essential to move from simple binding assays to functional assays to understand the biological consequence of the off-target interaction.[13] A compound might be a potent binder but a weak antagonist, or it could be an agonist, leading to a completely different physiological outcome.
Recommended Tier 2 Assays for Compound-T "Hits":
-
Serotonin 5-HT2A Receptor:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) in a dose-dependent manner.
-
Functional Assay: A calcium flux or IP1 accumulation assay to determine if Compound-T acts as an agonist or antagonist at this receptor.
-
-
Adrenergic α1A and Histamine H1 Receptors:
-
Radioligand Binding Assays: To determine the binding affinities (Ki).
-
Functional Assays: Calcium flux or IP1 accumulation assays to assess functional activity.
-
-
LCK Kinase:
-
In Vitro Kinase Activity Assay: To determine the IC50 for inhibition of LCK kinase activity in a dose-dependent manner.
-
-
hERG Ion Channel:
-
Patch Clamp Electrophysiology: This is the gold-standard assay to determine the IC50 for hERG channel blockade and assess the potential for cardiac arrhythmias.
-
Data Presentation: Tier 2 Potency and Functional Activity
The data from Tier 2 assays should be presented in a table that allows for a direct comparison of the on-target and off-target potencies.
| Target | Assay Type | Result (IC50/Ki, nM) | Functional Effect | Selectivity Ratio (Off-target/On-target) |
| Dopamine D2 (On-target) | Binding (Ki) | 5 | - | - |
| Dopamine D3 (On-target) | Binding (Ki) | 2 | - | - |
| Serotonin 5-HT2A | Binding (Ki) | 50 | Antagonist | 10x (vs D2) |
| Adrenergic α1A | Binding (Ki) | 250 | Antagonist | 50x (vs D2) |
| Histamine H1 | Binding (Ki) | 400 | Antagonist | 80x (vs D2) |
| LCK Kinase | Activity (IC50) | 800 | Inhibitor | 160x (vs D2) |
| hERG Channel | Electrophysiology (IC50) | >10,000 | - | >2000x (vs D2) |
Interpreting Tier 2 Results and Assessing Selectivity:
The selectivity ratio, calculated by dividing the off-target potency by the on-target potency, is a key metric for evaluating a compound's off-target risk. A selectivity ratio of >100-fold is generally desired for most off-targets.[5]
In our hypothetical example, Compound-T shows only a 10-fold selectivity for its primary target (D2) over the 5-HT2A receptor. This would be a significant concern and may necessitate further medicinal chemistry efforts to improve selectivity. The selectivity over other identified off-targets is more favorable. The lack of significant hERG activity is a positive finding.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, standardized and well-validated protocols must be employed. Below are example protocols for key off-target assays.
Protocol 1: GPCR Radioligand Binding Assay (e.g., for 5-HT2A)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a GPCR.[14][15][16]
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound-T in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or Compound-T at various concentrations.
-
50 µL of [3H]-Ketanserin at a final concentration equal to its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of Compound-T.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay (for Gs or Gi-coupled GPCRs)
This protocol describes a method to measure the accumulation of cyclic AMP (cAMP) in response to GPCR activation, which can determine if a compound is an agonist or antagonist.[17][18][19]
Materials:
-
CHO or HEK293 cells stably expressing the GPCR of interest.
-
Assay medium: Serum-free medium.
-
cAMP detection kit (e.g., HTRF, Luminescence-based).
-
Agonist (for antagonist mode).
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
384-well white plates.
Procedure:
-
Cell Plating: Seed the cells in 384-well plates and grow overnight.
-
Compound Addition (Antagonist Mode):
-
Replace the culture medium with assay medium.
-
Add serial dilutions of Compound-T and incubate for 15 minutes.
-
Add a known agonist at its EC80 concentration.
-
-
Compound Addition (Agonist Mode):
-
Replace the culture medium with assay medium.
-
Add serial dilutions of Compound-T.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Plot the signal (e.g., luminescence) against the log concentration of the compound.
-
For agonist activity, determine the EC50 and Emax.
-
For antagonist activity, determine the IC50.
-
Protocol 3: In Vitro Kinase Activity Assay (e.g., for LCK)
This protocol describes a method to measure the inhibition of kinase activity by a test compound.[20][21][22]
Materials:
-
Recombinant LCK kinase.
-
Specific peptide substrate for LCK.
-
ATP.
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
96-well plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound-T in the kinase reaction buffer.
-
Kinase Reaction:
-
In a 96-well plate, add the LCK kinase and Compound-T dilutions. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of Compound-T.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of Workflows and Pathways
Visual diagrams can aid in understanding the experimental workflow and the potential impact of off-target effects.
Caption: On-target vs. off-target GPCR signaling pathways.
Conclusion and Forward Look
The systematic evaluation of off-target effects is a non-negotiable aspect of modern drug discovery. By employing a tiered approach that combines broad panel screening with focused functional assays, researchers can build a comprehensive selectivity profile for their lead compounds. This data-driven approach, as outlined in this guide for the hypothetical Compound-T, enables informed decision-making, helps to prioritize compounds with the best safety profiles, and ultimately increases the likelihood of clinical success. The investment in early and thorough off-target profiling is an investment in the future of safer and more effective medicines.
References
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
NIH. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]
-
PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link]
-
Protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
-
European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. Retrieved from [Link]
-
MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
-
Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
PDSP. (n.d.). Functional Assays Protocols. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
NIH. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]
-
NIH. (n.d.). A Chemical Screen Identifies Novel Compounds That Overcome Glial-Mediated Inhibition of Neuronal Regeneration. Retrieved from [Link]
-
ACS Publications. (2025, August 22). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
-
MDPI. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Retrieved from [Link]
-
Juniper Publishers. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Affinities of compounds 1-15 for 5-HT 1A and 5-HT 2A receptor. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]
-
NIH. (2014, May 23). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Retrieved from [Link]
-
NIH. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]
-
Frontiers. (n.d.). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Retrieved from [Link]
-
NIH. (n.d.). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Retrieved from [Link]
-
Juniper Publishers. (2017, October 26). Drug Design Open Access Journals. Retrieved from [Link]
-
PubMed. (n.d.). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
-
MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
-
Creative Biolabs. (n.d.). GPCR Panel Screening Service. Retrieved from [Link]
-
NIH. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Retrieved from [Link]
-
NIH. (2024, October 9). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Screening for Safety-Relevant Off-Target Activities. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
MDPI. (2024, September 19). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of cinnamyl piperazine derivatives as CNS agents. Retrieved from [Link]
-
NIH. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Retrieved from [Link]
Sources
- 1. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 2. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pharmaron.com [pharmaron.com]
- 8. multispaninc.com [multispaninc.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. multispaninc.com [multispaninc.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 18. cAMP-Glo™ Assay Protocol [promega.jp]
- 19. cAMP-Glo™ Assay [worldwide.promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 22. In vitro kinase assay [protocols.io]
Independent Verification of the Synthesis and Purity of 1-[(5-Ethylthien-2-yl)methyl]piperazine: A Comparative Guide
This guide provides a comprehensive technical overview for the synthesis and independent purity verification of 1-[(5-Ethylthien-2-yl)methyl]piperazine, a compound of interest for researchers and professionals in drug development. We will objectively compare its synthesis with alternative methodologies and provide a framework for its rigorous analytical characterization, supported by experimental data from analogous compounds.
Introduction
1-[(5-Ethylthien-2-yl)methyl]piperazine is a substituted piperazine derivative incorporating a thiophene moiety. The piperazine ring is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. The substituted thienylmethyl group can engage in various receptor interactions, making this class of compounds interesting for exploring diverse biological targets. Accurate synthesis and unambiguous confirmation of purity are paramount for the reliability of any subsequent biological or pharmacological studies.
Comparative Synthesis Methodologies
The synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine can be approached through several established synthetic routes for N-alkylation of piperazines. Here, we compare two primary methods: reductive amination and direct alkylation.
Table 1: Comparison of Synthetic Methodologies
| Feature | Reductive Amination | Direct Alkylation |
| Starting Materials | 5-Ethylthiophene-2-carbaldehyde, Piperazine | 2-(Chloromethyl)-5-ethylthiophene, Piperazine |
| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Base (e.g., K₂CO₃, Et₃N) |
| Reaction Conditions | Typically mild, one-pot procedure | Can require elevated temperatures |
| Potential Byproducts | Over-alkylation (bis-alkylation) is possible but can be controlled with stoichiometry. | Bis-alkylation is a significant potential byproduct. |
| Yields | Generally good to excellent. | Can be variable depending on conditions and stoichiometry. |
| Scalability | Readily scalable. | Scalability can be challenging due to exotherms and byproduct formation. |
Causality Behind Experimental Choices
Reductive amination is often the preferred method due to its milder reaction conditions and generally higher selectivity for mono-alkylation when the appropriate stoichiometry is employed. The in-situ formation of the iminium ion followed by its immediate reduction minimizes the exposure of the product to the reactive aldehyde, thereby reducing the likelihood of side reactions. The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it is selective for the iminium ion in the presence of the aldehyde.
Direct alkylation , while conceptually simpler, often suffers from a lack of selectivity, leading to the formation of the undesired 1,4-bis[(5-ethylthien-2-yl)methyl]piperazine. This necessitates a more rigorous purification process. The choice of a non-nucleophilic base and careful control of temperature and stoichiometry are critical to favor mono-alkylation.
Recommended Synthetic Protocol: Reductive Amination
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine via reductive amination.
Experimental Protocol: Synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine
-
Reaction Setup: To a solution of 5-ethylthiophene-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add piperazine (1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of DCM/methanol to afford the pure product.
Figure 1. Workflow for the synthesis of 1-[(5-Ethylthien-2-yl)methyl]piperazine.
Independent Verification of Purity
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Assessment: The purity is determined by the peak area percentage of the main product peak relative to all other peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) provides information on both purity and molecular weight.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: A suitable temperature gradient to ensure separation of the product from any potential impurities.
-
MS Detection: Electron Ionization (EI) mode.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for structural elucidation.
Table 2: Predicted ¹H and ¹³C NMR Data for 1-[(5-Ethylthien-2-yl)methyl]piperazine (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Proton | ||||
| H-3' | ~6.85 | d | 1H | Thiophene CH |
| H-4' | ~6.65 | d | 1H | Thiophene CH |
| -CH₂- (bridge) | ~3.60 | s | 2H | Thienyl-CH₂-N |
| Piperazine CH₂ | ~2.90 | t | 4H | -N(CH₂)₂- |
| Piperazine CH₂ | ~2.50 | t | 4H | -HN(CH₂)₂- |
| -CH₂CH₃ (ethyl) | ~2.80 | q | 2H | Thiophene-CH₂CH₃ |
| -CH₂CH₃ (ethyl) | ~1.30 | t | 3H | Thiophene-CH₂CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbon | ||||
| C-2' (thiophene) | ~145 | Thiophene C-S | ||
| C-5' (thiophene) | ~142 | Thiophene C-Et | ||
| C-3' (thiophene) | ~125 | Thiophene CH | ||
| C-4' (thiophene) | ~123 | Thiophene CH | ||
| -CH₂- (bridge) | ~55 | Thienyl-CH₂-N | ||
| Piperazine C | ~54 | -N(CH₂)₂- | ||
| Piperazine C | ~46 | -HN(CH₂)₂- | ||
| -CH₂CH₃ (ethyl) | ~24 | Thiophene-CH₂CH₃ | ||
| -CH₂CH₃ (ethyl) | ~16 | Thiophene-CH₂CH₃ |
Note: These are predicted values and may vary slightly from experimental data.
Mass Spectrometry (MS) confirms the molecular weight of the compound. For 1-[(5-Ethylthien-2-yl)methyl]piperazine (C₁₁H₁₈N₂S), the expected molecular weight is 210.34 g/mol . Electrospray ionization (ESI) in positive mode would be expected to show a prominent [M+H]⁺ ion at m/z 211.1.
The fragmentation pattern in EI-MS can also provide structural information. A characteristic fragment would be the tropylium-like ion from the cleavage of the benzylic-type bond, resulting in a peak at m/z 111, corresponding to the 5-ethylthien-2-ylmethyl cation.
Figure 2. Logical workflow for the independent verification of purity and structure.
Comparison with Alternative Compounds
To understand the structure-activity relationship (SAR), it is often necessary to synthesize and test analogs. Here, we propose two structurally similar alternatives and discuss their expected properties.
Table 3: Comparison with Alternative Thienylmethylpiperazines
| Compound | Structure | Expected Synthetic Route | Potential Differences in Properties |
| 1-[(5-Propylthien-2-yl)methyl]piperazine | Thiophene with n-propyl group | Reductive amination with 5-propylthiophene-2-carbaldehyde | Increased lipophilicity, potentially altering solubility and cell permeability. |
| 1-[(5-Isopropylthien-2-yl)methyl]piperazine | Thiophene with isopropyl group | Reductive amination with 5-isopropylthiophene-2-carbaldehyde | Increased steric bulk near the thiophene ring, which could influence receptor binding. |
The synthesis of these alternatives would follow a similar reductive amination protocol as described for the title compound, simply by substituting the starting aldehyde. The analytical characterization would also employ the same suite of techniques, with expected shifts in NMR spectra and retention times in chromatography corresponding to the change in the alkyl substituent.
Conclusion
The independent verification of the synthesis and purity of 1-[(5-Ethylthien-2-yl)methyl]piperazine is a critical step in its evaluation for any research or drug development application. Reductive amination presents a reliable and scalable synthetic route. A comprehensive analytical approach combining HPLC, GC-MS, NMR, and MS is essential to unambiguously confirm the identity and purity of the final product. The comparative framework with alternative compounds provides a basis for further SAR studies.
References
-
de Boer, A. G., & van der Sandt, I. C. (2003). The role of the piperazine group in drug transport across the blood-brain barrier. Current medicinal chemistry, 10(19), 2091-2098. [Link]
-
Katritzky, A. R., & Rachwal, S. (1996). Reductive Amination of Carbonyl Compounds. Chemical Reviews, 96(4), 1335-1372. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning. [Link]
-
Inoue, H., Iwata, Y. T., Kanamori, T., et al. (2005). Analysis of Benzylpiperazine-like Compounds. Journal of Health Science, 51(4), 456-462. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[(5-Ethylthien-2-yl)methyl]piperazine
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are foundational to ensuring laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the safe disposal of 1-[(5-Ethylthien-2-yl)methyl]piperazine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from the known hazards of its constituent chemical groups: the piperazine moiety and the ethyl-substituted thiophene ring. This document is intended to provide a conservative and cautious approach to its handling and disposal.
Synthesized Hazard Profile
1-[(5-Ethylthien-2-yl)methyl]piperazine is a bifunctional molecule, and its hazard profile is a composite of the risks associated with both piperazine and substituted thiophene derivatives.
-
Piperazine Moiety: The piperazine ring is known to be corrosive and can cause severe skin burns and eye damage.[1] It is also recognized as a potential skin and respiratory sensitizer.[1][2] Piperazine itself is a combustible solid.[3]
-
Ethylthienyl Moiety: Thiophene and its derivatives, such as 2-ethylthiophene, are often flammable liquids with a strong, unpleasant odor.[2][3][4][5] They can cause skin, eye, and respiratory irritation.[3][4][6][7] Upon combustion, thiophenes can produce toxic and irritating fumes, including sulfur oxides.[4][8]
Based on this analysis, 1-[(5-Ethylthien-2-yl)methyl]piperazine should be handled as a hazardous substance with the potential for corrosivity, flammability, and irritation. All waste containing this compound must be classified and managed as hazardous chemical waste.
Quantitative Data Summary for Constituent Moieties
The following table summarizes key hazard information extrapolated from structurally related compounds. This data should be used as a conservative guide.
| Property | Piperazine | 2-Ethylthiophene | Synthesized Hazard Assessment for 1-[(5-Ethylthien-2-yl)methyl]piperazine |
| Physical State | White crystalline solid[9] | Light yellow liquid[3] | Likely a solid or liquid; handle with caution. |
| Primary Hazards | Corrosive, Sensitizer[1][2] | Flammable, Irritant[3][10] | Corrosive, Flammable, Irritant, Sensitizer |
| Flash Point | Not applicable (Combustible Solid)[3] | 21 °C / 69.8 °F[3] | Treat as potentially flammable. Keep away from ignition sources. |
| Incompatibilities | Strong acids, Oxidizing agents[3][11] | Oxidizing agents[3][4] | Strong acids, Strong oxidizing agents. |
| Health Effects | Severe skin burns, eye damage[1][2] | Skin, eye, and respiratory irritation[3][6] | Potential for severe skin/eye damage and irritation. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is critical when handling this compound.
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[3]
-
Hand Protection: Use double-layered, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before and during use.[7]
-
Body Protection: A flame-retardant lab coat should be worn. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.[3]
Step-by-Step Disposal Protocol
The proper segregation and containment of waste are paramount. The following workflow should be strictly adhered to.
Workflow for Waste Disposal
Caption: Waste Disposal Workflow for 1-[(5-Ethylthien-2-yl)methyl]piperazine.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid 1-[(5-Ethylthien-2-yl)methyl]piperazine, along with contaminated items such as spatulas, weigh boats, and disposable labware, in a dedicated hazardous waste container.[7] The container should be made of a compatible material like high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect this waste in a clearly labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams, especially strong oxidizing agents.[7]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag that is then placed in the solid waste container.[7]
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-[(5-Ethylthien-2-yl)methyl]piperazine," and the approximate quantity.[7] Include the date of waste generation.
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and open flames.[3]
-
-
Final Disposal:
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate risks.
Caption: Spill Management Decision Tree.
-
Evacuation and Ventilation: Immediately evacuate the immediate area and ensure proper ventilation.[3]
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.[7] For solid spills, carefully sweep the material to avoid creating dust.
-
Collection: Carefully collect the absorbed or swept material and place it into a labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[7]
-
Disposal of Cleaning Materials: All materials used for cleaning up the spill must be collected and disposed of as hazardous waste.[7]
Conclusion
The proper disposal of 1-[(5-Ethylthien-2-yl)methyl]piperazine is a critical aspect of laboratory safety. By treating this compound with the caution afforded to both corrosive piperazines and flammable, irritating thiophenes, researchers can ensure a safe working environment and maintain environmental compliance. Always consult your institution's EHS office for specific guidance and adhere to all local, state, and federal regulations.
References
-
PubChem. (2026, January 3). 2-Ethylthiophene. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]
-
Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. Retrieved from [Link]
-
Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. Retrieved from [Link]
-
ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1190 - THIOPHENE. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine. Retrieved from [Link]
-
Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]
-
The Retrofit Companies. (n.d.). Has your old, unused material become Explosive?. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]
- 5. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Safe Handling of 1-[(5-Ethylthien-2-yl)methyl]piperazine
Synthesized Hazard Assessment: A Proactive Analysis
The toxicological properties of 1-[(5-Ethylthien-2-yl)methyl]piperazine have not been fully investigated.[1] Therefore, a risk assessment must be based on its constituent parts. The piperazine functional group is a well-known structural alert for several hazards.
-
Corrosivity and Severe Irritation: Piperazine derivatives are frequently classified as corrosive and are known to cause severe skin burns and serious eye damage.[2] Direct contact can lead to chemical burns, and in the case of eye contact, potentially irreversible damage.[2]
-
Sensitization: There is a significant risk of both skin and respiratory sensitization.[1] Repeated exposure, even at low levels, may lead to allergic reactions, asthma-like symptoms, or other breathing difficulties upon subsequent exposure.
-
Toxicity: Compounds in this class are often harmful if inhaled or in contact with skin.[3] Systemic effects following absorption are a credible risk.[1]
-
Flammability: While the exact flashpoint is unknown, related piperazine compounds are flammable, with vapors potentially forming explosive mixtures with air.[1]
Based on this analysis, 1-[(5-Ethylthien-2-yl)methyl]piperazine, a liquid at room temperature, must be handled as a corrosive, toxic, and potentially flammable liquid with sensitizing properties.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of each component is based on the principle of providing a robust barrier against chemical exposure.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Rationale: Standard safety glasses are insufficient. The high risk of severe eye damage from splashes of this corrosive liquid necessitates the use of fully sealing chemical splash goggles.[4] A full-face shield must be worn over the goggles to protect the entire face from splashes, especially when handling quantities greater than a few milliliters or during transfers.[1] |
| Hand Protection | Double-Gloving: Butyl or Neoprene Outer, Nitrile Inner | Rationale: Piperazine derivatives and amines can degrade common glove materials. While nitrile gloves offer splash protection, they have poor resistance to prolonged contact with many amines.[5] Therefore, a double-gloving system is required. The outer glove should be of a more resistant material like Butyl rubber or Neoprene.[6] The inner nitrile glove provides secondary protection in case the outer glove is breached. Always inspect gloves for tears before use and change them immediately upon contamination.[5] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | Rationale: A flame-resistant (FR) lab coat protects against the potential flammability hazard. A chemical-resistant apron, worn over the lab coat, provides an additional barrier against corrosive spills and splashes, protecting the torso and legs.[4] Clothing must be kept fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator with appropriate cartridges | Rationale: Due to the risk of respiratory sensitization and inhalation toxicity, all handling of this volatile compound must be conducted within a certified chemical fume hood. If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved air-purifying respirator with organic vapor/ammonia cartridges is necessary to prevent inhalation exposure.[4][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring a safe experimental outcome.
Workflow for Handling 1-[(5-Ethylthien-2-yl)methyl]piperazine
Caption: Waste segregation plan for 1-[(5-Ethylthien-2-yl)methyl]piperazine.
-
Waste Segregation: Never mix this waste with other chemical streams.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., Corrosive, Flammable). [4] * Solid Waste: All contaminated disposable items (gloves, pipette tips, absorbent pads, etc.) must be collected in a separate, lined container designated for solid hazardous waste.
-
-
Storage Pending Disposal: Store sealed waste containers in a cool, well-ventilated, and designated satellite accumulation area away from incompatible materials like strong oxidizing agents and acids. [1][4]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified EHS department. Do not pour any amount of this chemical down the drain.
References
-
ChemTreat. (2012). Material Safety Data Sheet. Retrieved from [Link]
-
Novachemistry. (n.d.). Products. Retrieved from [Link]
-
University of Missouri Extension. (1993). How to Protect Yourself From Respiratory Hazards. Retrieved from [Link]
-
International Enviroguard. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
PubChem. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. National Institutes of Health. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Safety Glove Chemical Compatibility Database. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
EHS, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Thiophen-2-ylmethyl-piperazine dihydrochloride | C9H16Cl2N2S | CID 45074832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
